molecular formula C9H11NO5S B1349705 4-Methoxy-3-(methylsulfamoyl)benzoic acid CAS No. 576169-99-8

4-Methoxy-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1349705
CAS No.: 576169-99-8
M. Wt: 245.25 g/mol
InChI Key: XKBCISMVWOJEGS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBCISMVWOJEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document delves into its physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential biological relevance based on structurally related molecules.

Core Compound Identification and Properties

This compound is a benzoic acid derivative characterized by a methoxy group at the 4-position and a methylsulfamoyl group at the 3-position. This substitution pattern imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Rationale
CAS Number 576169-99-8[1]
Molecular Formula C₉H₁₁NO₅S[2]
Molecular Weight 245.25 g/mol [2]
Appearance Off-white crystalline powder (Predicted)Based on similar compounds like 4-methoxy-3-methylbenzoic acid[3]
Melting Point Estimated: 200-220 °CInferred from related sulfamoylbenzoic acids and the high melting point of 4-methoxy-3-methylbenzoic acid (192-199 °C)[3]
Solubility Sparingly soluble in water; Soluble in organic solvents like alcohols, ethers, and ketones (Predicted)Based on the solubility profile of 4-methoxybenzoic acid[4]
pKa Estimated: 3.5 - 4.5Inferred from the pKa of benzoic acid and the electron-withdrawing nature of the sulfamoyl group.

Synthesis of this compound: A Proposed Experimental Protocol

The synthetic strategy involves a two-step process:

  • Chlorosulfonylation of 4-methoxybenzoic acid via electrophilic aromatic substitution.

  • Amination of the resulting sulfonyl chloride with methylamine.

Reaction Mechanism

The synthesis proceeds via an initial electrophilic aromatic substitution where chlorosulfonic acid reacts with 4-methoxybenzoic acid. The electron-donating methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. The sulfonation is expected to occur at the position ortho to the methoxy group (position 3). The subsequent reaction with methylamine is a nucleophilic substitution at the sulfonyl chloride, yielding the final product.

Synthesis_Workflow Start 4-Methoxybenzoic Acid Step1 Chlorosulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Methoxy-3-(chlorosulfonyl)benzoic Acid Step1->Intermediate Step2 Amination (Aqueous Methylamine) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-(chlorosulfonyl)benzoic acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • To the flask, add 4-methoxybenzoic acid.

  • Carefully and slowly, add an excess of chlorosulfonic acid to the flask while stirring. The reaction is exothermic.

  • Heat the reaction mixture at 140°C for 6 hours.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously, pour the reaction mixture over crushed ice with stirring to quench the excess chlorosulfonic acid.

  • The solid precipitate of 4-methoxy-3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

  • To a chilled aqueous solution of methylamine (25%), add the crude 4-methoxy-3-(chlorosulfonyl)benzoic acid from Step 1 in portions with stirring.[5]

  • Allow the reaction mixture to stand at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and treat with activated charcoal to decolorize.

  • Filter the solution and acidify the filtrate to a pH of approximately 6 with acetic acid.

  • Filter any precipitate that forms.

  • Precipitate the desired this compound from the filtrate by adding hydrochloric acid.[5]

  • Collect the product by filtration, wash with water, and dry. Recrystallization from aqueous alcohol can be performed for further purification.

Potential Applications and Biological Context

While direct biological activity data for this compound is not extensively documented, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. This makes it a compound of interest for further investigation.

  • Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties.[6] The presence of the sulfamoyl group could potentially enhance or modulate this activity.

  • Anti-inflammatory Properties: Certain benzoic acid derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase.[6]

  • Anticancer Potential: The sulfonamide group is a key pharmacophore in many anticancer drugs. Structurally related nitro-substituted benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[7] The unique substitution pattern of this compound could be explored for similar activities.

Biological_Relevance Molecule This compound Benzoic Acid Core Sulfonamide Moiety Methoxy Group Activity1 Antimicrobial/ Antifungal Activity Molecule:f0->Activity1 Activity2 Anti-inflammatory Properties Molecule:f0->Activity2 Activity3 Anticancer Potential Molecule:f1->Activity3

Caption: Relationship between structural features and potential biological activities.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of synthesized this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the trisubstituted nature of the ring. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the N-methyl protons as a singlet at a slightly downfield position compared to a typical methyl group. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy and N-methyl carbons will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the S=O stretches of the sulfonamide group (two bands around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related compounds such as 4-methoxybenzoic acid and other sulfamoyl derivatives, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]

  • In case of contact: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.

References

  • Hoelle, M. L. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent 3,203,987.
  • El-Toumy, S. A., et al. (2021). Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities against Nosocomial Antibiotic-Resistant Microbes of Chemically Characterized Fractions. Molecules, 26(15), 4531. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a compound of interest in contemporary chemical and pharmaceutical research. Our focus extends beyond a mere tabulation of data to an in-depth exploration of the scientific principles underpinning these properties and the experimental methodologies employed for their determination. This approach is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective application of this molecule in their work.

Compound Identification and Structure

A precise understanding of a molecule's identity and structure is the cornerstone of any rigorous scientific investigation. This compound is a multifaceted aromatic compound featuring a benzoic acid core, a methoxy group, and a methylsulfamoyl substituent.

The structural arrangement of these functional groups dictates the compound's chemical behavior and its interactions with biological systems. The carboxylic acid moiety imparts acidic properties, while the methoxy and methylsulfamoyl groups influence its polarity, solubility, and potential for hydrogen bonding.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 576169-99-8[1]
Molecular Formula C₉H₁₁NO₅S[1][2][3]
Molecular Weight 245.25 g/mol [1][2]
Canonical SMILES CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC(=C2)C(=O)O[4]

Core Physicochemical Properties: A Blend of Predicted and Experimental Insights

The physicochemical properties of a compound are critical determinants of its behavior in various environments, from in vitro assays to in vivo physiological conditions. For this compound, a combination of computationally predicted and experimentally-derived data for analogous compounds provides a robust profile. The absence of extensive experimental data for this specific molecule underscores the importance of predictive modeling in modern drug discovery and chemical research.

PropertyPredicted ValueExperimental ValueSource (Predicted)
Melting Point Not AvailableNot AvailableN/A
Boiling Point Not AvailableNot AvailableN/A
Water Solubility Not AvailableNot AvailableN/A
pKa (acidic) ~3.5 - 4.5Not AvailableN/A
LogP ~1.5 - 2.5Not AvailableN/A

Note on Data: The pKa and LogP values are estimations based on the structural similarity to other substituted benzoic acids and sulfonamides. Experimental determination is highly recommended for definitive values.

Experimental Determination of Key Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the direct experimental determination of physicochemical properties is paramount. The following sections detail the established, self-validating protocols for measuring aqueous solubility, pKa, and the partition coefficient (LogP). The choice of these methods is guided by their reliability, reproducibility, and the mechanistic insights they offer.

Aqueous Solubility Determination: The Shake-Flask Method

Rationale: The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] Its enduring prevalence stems from its straightforwardness and the fundamental nature of the measurement it provides: the saturation concentration of a solute in a solvent at a specific temperature. This parameter is crucial for drug development, as it directly impacts bioavailability and formulation strategies.

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation: An excess amount of crystalline this compound is added to a vial containing a buffer solution of a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to eliminate any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Acid Dissociation Constant (pKa) Determination: Potentiometric Titration

Rationale: The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental measure of a compound's acidity or basicity. For an ionizable compound like this compound, the pKa dictates its charge state at a given pH, which profoundly influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of purified water or a water/co-solvent mixture if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added incrementally.

  • Data Acquisition: The pH of the solution is recorded at each addition of the titrant, generating a dataset of pH versus the volume of base added.

  • Data Analysis: The collected data is plotted to create a titration curve. The equivalence point is identified as the point of steepest inflection.

  • pKa Determination: The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base.

Partition Coefficient (LogP) Determination: Shake-Flask Method

Rationale: The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value, LogP, is a critical parameter in drug design, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method remains the definitive technique for experimental LogP determination.

Experimental Workflow:

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Step-by-Step Protocol:

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases.

  • Equilibration: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While computational predictions offer valuable initial insights, the imperative for experimental validation remains. The detailed protocols provided herein for determining aqueous solubility, pKa, and LogP serve as a robust framework for researchers to generate the high-quality, empirical data necessary to advance their scientific and drug development endeavors. The continued investigation and characterization of this and similar molecules will undoubtedly contribute to the progression of chemical and pharmaceutical sciences.

References

  • Huateng Pharma. 4-Methoxy-3-methylsulfamoyl-benzoic acid. [Link]

  • Human Metabolome Database. Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929). [Link]

  • PubChem. 4-(Methoxymethyl)benzoic acid. [Link]

  • Crysdot LLC. 4-Methoxy-3-(N-methylsulfamoyl)benzoic acid. [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • Cheméo. Benzoic acid, 4-methoxy-, methyl ester. [Link]

  • PubChemLite. 3-dimethylsulfamoyl-4-methoxy-benzoic acid. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]

  • Amerigo Scientific. 4-Methoxy-3-methylbenzoic acid. [Link]

  • PubChemLite. 3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. [Link]

Sources

Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic Acid: Starting Materials and Core Synthetic Strategies

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, a benzoic acid moiety combined with a methoxy and a methylsulfamoyl group, make it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this molecule is of significant interest to researchers and professionals in drug development. This guide provides a detailed exploration of the primary synthetic routes starting from commercially available materials, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Pathways

Two principal retrosynthetic approaches are commonly considered for the preparation of this compound. These routes differ in the order of introduction of the key functional groups and the choice of the primary starting material.

  • Route 1: Begins with 4-methoxybenzoic acid, followed by the introduction of the sulfamoyl group.

  • Route 2: Commences with 4-methoxytoluene, where the sulfamoyl group is introduced prior to the oxidation of the methyl group to the carboxylic acid.

The choice between these pathways often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the ease of purification of intermediates.

Route 1: Synthesis Starting from 4-Methoxybenzoic Acid

This approach is often favored for its directness in establishing the benzoic acid core. The key transformations involve electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by nucleophilic substitution with methylamine.

Synthetic Workflow for Route 1

Route 1 Workflow Start 4-Methoxybenzoic Acid Step1 Chlorosulfonation Start->Step1 Intermediate1 4-Methoxy-3-(chlorosulfonyl)benzoic Acid Step1->Intermediate1 Step2 Amidation with Methylamine Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound starting from 4-methoxybenzoic acid.

Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid

The introduction of the sulfonyl chloride group is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The strongly activating methoxy group directs the substitution to the ortho and para positions. Since the para position is occupied by the carboxylic acid group, the reaction selectively yields the 3-substituted product.

Protocol:

  • In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully add 4-methoxybenzoic acid to the flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 4-methoxy-3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation with Methylamine

The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with primary amines, such as methylamine, to form the corresponding sulfonamide.

Protocol:

  • Dissolve the dried 4-methoxy-3-(chlorosulfonyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of methylamine (as an aqueous solution or gas bubbled through the solvent) in excess (typically 2-3 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Comparison of Starting Materials for Route 1
Starting MaterialKey AdvantagesKey Disadvantages
p-Anisic acid (4-methoxybenzoic acid) Commercially available and relatively inexpensive. The carboxylic acid group is already in place.The carboxylic acid group can sometimes lead to side reactions or solubility issues.
p-Hydroxybenzoic acid Can be methylated to form 4-methoxybenzoic acid.[2]Requires an additional methylation step, and the methylating agents like dimethyl sulfate are toxic.[3]

Route 2: Synthesis Starting from 4-Methoxytoluene

This alternative pathway involves the early introduction of the sulfamoyl group onto a simpler, less functionalized aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid in the final step.

Synthetic Workflow for Route 2

Route 2 Workflow Start 4-Methoxytoluene Step1 Chlorosulfonation Start->Step1 Intermediate1 4-Methoxy-3-(chlorosulfonyl)toluene Step1->Intermediate1 Step2 Amidation with Methylamine Intermediate1->Step2 Intermediate2 4-Methoxy-3-(methylsulfamoyl)toluene Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound starting from 4-methoxytoluene.

Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation of 4-Methoxytoluene

Similar to Route 1, this step utilizes chlorosulfonic acid for electrophilic substitution. However, with the para position being available, a mixture of ortho and para isomers is expected.

Protocol:

  • Following a similar setup as in Route 1, cool 4-methoxytoluene in a suitable solvent like dichloromethane in an ice bath.

  • Slowly add chlorosulfonic acid dropwise.

  • After stirring, the reaction is quenched with ice water.

  • The organic layer is separated, washed, dried, and the solvent is evaporated.

  • The resulting mixture of isomers needs to be separated, typically by fractional crystallization or column chromatography, to isolate the desired 4-methoxy-3-(chlorosulfonyl)toluene.

Step 2: Amidation with Methylamine

The amidation of the isolated sulfonyl chloride intermediate proceeds as described in Route 1.

Protocol:

  • Dissolve the purified 4-methoxy-3-(chlorosulfonyl)toluene in a suitable solvent.

  • React with an excess of methylamine solution.

  • Work-up involves removing the solvent and purifying the product, 4-methoxy-3-(methylsulfamoyl)toluene, which may be a solid or an oil.

Step 3: Oxidation of the Methyl Group

The final step is the oxidation of the benzylic methyl group to a carboxylic acid. This transformation requires a strong oxidizing agent.

Protocol:

  • Dissolve 4-methoxy-3-(methylsulfamoyl)toluene in a suitable solvent, such as aqueous pyridine or a mixture of acetic acid and water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid.

  • Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears (if used).

  • Cool the mixture and, if using permanganate, filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound.

  • The product is collected by filtration, washed, and purified by recrystallization.

Summary of Reaction Conditions and Yields (Illustrative)
Reaction StepReagentsTypical ConditionsTypical Yield (%)
Route 1: Chlorosulfonation 4-Methoxybenzoic acid, Chlorosulfonic acid0 °C to RT, 2-4 h70-85
Route 1: Amidation 4-Methoxy-3-(chlorosulfonyl)benzoic acid, Methylamine0 °C to RT, 1-2 h80-95
Route 2: Chlorosulfonation 4-Methoxytoluene, Chlorosulfonic acid0 °C to RT, 2-4 h50-60 (of desired isomer)
Route 2: Amidation 4-Methoxy-3-(chlorosulfonyl)toluene, Methylamine0 °C to RT, 1-2 h85-95
Route 2: Oxidation 4-Methoxy-3-(methylsulfamoyl)toluene, KMnO₄Reflux, 4-8 h60-75

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is more direct and avoids the potentially challenging separation of isomers and the harsh conditions of the final oxidation step. However, Route 2 may be advantageous if 4-methoxytoluene is a more economical starting material and if efficient methods for isomer separation and oxidation are established. The selection of the optimal route will depend on a careful evaluation of these factors in the context of the specific research or development goals.

References
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An In-depth Technical Guide on the Potential Biological Activities of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this paper will extrapolate its potential pharmacological profile based on a thorough examination of structurally related benzoic acid derivatives. By dissecting the contributions of its core functional groups—the benzoic acid scaffold, the methoxy group, and the methylsulfamoyl substituent—we will hypothesize potential therapeutic applications and outline detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel small molecules for therapeutic intervention.

Compound Profile
Parameter Value Source
IUPAC Name This compoundN/A
Synonyms 4-Methoxy-3-methylsulfamoyl-benzoic acid[1]
CAS Number 576169-99-8[1]
Molecular Formula C9H11NO5S[1][2]
Molecular Weight 245.26 g/mol [2]
Purity Typically available at 95%+[1]

Introduction: A Structure-Activity Relationship Perspective

This compound is a multifaceted organic compound, the biological potential of which remains largely unexplored. Its structure, however, offers compelling clues to its possible pharmacological activities. The molecule is a derivative of benzoic acid, a scaffold renowned for its diverse biological properties. The presence of a methoxy group at the 4-position and a methylsulfamoyl group at the 3-position further functionalizes the benzene ring, likely modulating its interaction with biological targets.

This guide will adopt a structure-activity relationship (SAR) approach to postulate the potential biological activities of this compound. We will draw parallels with extensively studied benzoic acid derivatives that share one or more of its key functional groups. The primary areas of investigation will include potential antimicrobial, anticancer, and anti-inflammatory activities.

Postulated Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antifungal Potential

Hypothesis: The presence of the sulfamoyl group, a well-known pharmacophore in sulfa drugs, suggests that this compound may exhibit antimicrobial properties. Nitro-substituted aromatic compounds, which are structurally related, are also well-documented for their antimicrobial and antifungal activities, often by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[3]

Supporting Evidence from Related Compounds:

  • Derivatives of benzoic acid have been investigated for their antimicrobial properties.[4]

  • A new benzoic acid derivative isolated from Piper diospyrifolium exhibited activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL.[5]

  • Fatty acid derived 4-methoxybenzylamides have demonstrated both antifungal and antibacterial activity.[6]

Anticancer and Cytotoxic Activity

Hypothesis: Benzoic acid derivatives containing methoxyphenyl and nitrophenyl scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[3] It is plausible that this compound could exhibit similar properties.

Supporting Evidence from Related Compounds:

  • Derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been shown to suppress the cell viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest at G2/M and apoptosis.[7]

  • Novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown promising antiproliferative activity in vitro against several cancer cell lines.[8]

  • Some benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Akt/NF-κB pathways.[4]

Anti-inflammatory Activity

Hypothesis: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring can modulate this activity. Therefore, this compound may possess anti-inflammatory properties.

Supporting Evidence from Related Compounds:

  • 2-Hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats via anti-inflammatory and antioxidant mechanisms.[9] This was evidenced by the reduction of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

  • A synthesized (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative was found to exhibit anti-inflammatory activity in a carrageenan-induced paw edema test in rats.[10]

Enzyme Inhibition

Hypothesis: The structural features of this compound suggest it could act as an inhibitor for various enzymes. For instance, some benzoic acid derivatives are known to inhibit enzymes like catechol-O-methyltransferase (COMT).[4]

Supporting Evidence from Related Compounds:

  • Benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have shown enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following section outlines detailed protocols for key assays.

Workflow for Assessing Antimicrobial Activity

This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination start Prepare stock solution of this compound in DMSO serial_dilution Perform two-fold serial dilutions of the compound in a 96-well plate start->serial_dilution media Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) media->serial_dilution inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic plating Plate aliquots from wells with no visible growth onto agar plates read_mic->plating incubation_agar Incubate agar plates at 37°C for 24-48 hours plating->incubation_agar read_mbc Determine MBC/MFC (lowest concentration that kills 99.9% of the initial inoculum) incubation_agar->read_mbc

Caption: Workflow for determining antimicrobial activity.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[3][4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells per well in 150 µL of growth medium.[12]

  • Cell Adhesion: Allow the cells to attach to the plate by incubating for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 12.5, 25, 50 µg/ml) by dissolving a stock solution in the growth medium.[12] Replace the existing medium with the medium containing the test compound.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[3] Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Signaling Pathway Investigation

Should the compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. A proposed logical framework for this is presented below.

Signaling_Pathway_Investigation cluster_initial Initial Observation cluster_pathway Hypothesized Pathways cluster_validation Experimental Validation cytotoxicity Significant Cytotoxicity Observed apoptosis Apoptosis Induction cytotoxicity->apoptosis cell_cycle Cell Cycle Arrest cytotoxicity->cell_cycle egfr_akt EGFR/Akt/NF-κB Inhibition cytotoxicity->egfr_akt flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis->flow_cytometry western_blot_apoptosis Western Blot (Caspase-3, PARP) apoptosis->western_blot_apoptosis flow_cytometry_cell_cycle Flow Cytometry (Propidium Iodide) cell_cycle->flow_cytometry_cell_cycle western_blot_cell_cycle Western Blot (Cyclins, CDKs) cell_cycle->western_blot_cell_cycle western_blot_egfr Western Blot (p-EGFR, p-Akt) egfr_akt->western_blot_egfr

Caption: Logical framework for investigating anticancer mechanisms.

Synthesis and Derivatization Strategies

The availability and synthesis of this compound are crucial for its investigation. While commercially available from several suppliers, understanding its synthesis can open avenues for creating derivatives with potentially enhanced activities.

General Synthesis Approach

A plausible synthetic route involves the chlorosulfonylation of 4-methoxybenzoic acid followed by amination with methylamine.

Illustrative Synthetic Steps:

  • Chlorosulfonylation: 4-methoxybenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 3-position.

  • Amination: The resulting 4-methoxy-3-(chlorosulfonyl)benzoic acid is then reacted with methylamine to form the desired this compound. A similar method is described for the synthesis of 4-chloro-3-(methylsulfamoyl)benzoic acid.[13]

Potential for Derivatization

The core structure of this compound offers several points for chemical modification to explore SAR and optimize biological activity:

  • Carboxylic Acid Group: This group can be converted to esters, amides, or hydrazones to alter solubility, cell permeability, and target binding.

  • Aromatic Ring: Further substitutions on the benzene ring could be explored to enhance potency or selectivity.

  • Sulfamoyl Group: The methyl group on the sulfonamide could be replaced with other alkyl or aryl groups.

Conclusion and Future Directions

This compound represents a promising, yet understudied, scaffold for drug discovery. Based on the well-documented biological activities of its structural relatives, it is reasonable to hypothesize that this compound may possess significant antimicrobial, anticancer, and anti-inflammatory properties. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these potential activities.

Future research should focus on:

  • Empirical Validation: Conducting the proposed in vitro assays to confirm or refute the hypothesized biological activities.

  • Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms is crucial.

  • Lead Optimization: A medicinal chemistry program could be initiated to synthesize and screen derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The exploration of this and similar novel chemical entities is vital for the continued development of new therapeutic agents to address unmet medical needs.

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An In-Depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a key synthetic intermediate. We will delve into its fundamental properties, detail a robust synthetic pathway, and illuminate its critical role as a building block in the development of pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this compound's synthesis and application.

Core Compound Characteristics

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by three key functional groups attached to a benzene ring: a carboxylic acid, a methoxy group, and a methylsulfamoyl group. This trifunctional arrangement makes it a highly valuable and versatile scaffold in organic synthesis, particularly in the construction of complex drug molecules. The methoxy group is a common feature in many drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[1]

The distinct electronic properties and reaction handles of each group—the nucleophilic reactivity of the methoxy group's oxygen, the acidic proton and coupling potential of the carboxylic acid, and the hydrogen-bond-donating capability of the sulfonamide—allow for selective and directed chemical modifications.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 576169-99-8[2]
Molecular Formula C₉H₁₁NO₅S[2][3]
Molecular Weight 245.25 g/mol [2][3]
Appearance Off-white to white crystalline powder[4]
Purity Typically ≥95%[2]

Synthesis of the Building Block: A Plausible Pathway

The synthesis of this compound can be strategically designed from readily available starting materials. A common and logical approach involves the functionalization of 4-methoxybenzoic acid. The causality behind this pathway is the need to introduce the sulfamoyl group at the C-3 position, which is activated by the ortho, para-directing methoxy group at C-4.

The workflow involves two primary transformations:

  • Chlorosulfonylation: Introduction of a sulfonyl chloride group onto the aromatic ring.

  • Amination: Reaction of the sulfonyl chloride with methylamine to form the target methylsulfonamide.

SynthesisWorkflow Start 4-Methoxybenzoic Acid Step1 Chlorosulfonylation Start->Step1 Chlorosulfonic Acid Intermediate 4-Methoxy-3-(chlorosulfonyl)benzoic Acid Step1->Intermediate Step2 Amination Intermediate->Step2 Methylamine (aq.) Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating system based on established chemical transformations.[5][6]

Step 1: Chlorosulfonylation of 4-Methoxybenzoic Acid

  • Rationale: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the -SO₂Cl group onto activated aromatic rings. The reaction is performed neat and at low temperatures to control its high reactivity and prevent side reactions.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap (to neutralize HCl byproduct), cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.

    • Slowly add 4-methoxybenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

    • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is 4-methoxy-3-(chlorosulfonyl)benzoic acid.

Step 2: Amination of 4-Methoxy-3-(chlorosulfonyl)benzoic Acid

  • Rationale: The sulfonyl chloride intermediate is highly reactive towards nucleophiles. An aqueous solution of methylamine readily displaces the chloride to form the stable sulfonamide. A base like sodium carbonate is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • Suspend the dried 4-methoxy-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a mixture of THF and water (2:1).

    • Add sodium carbonate (2.5 equivalents) to the suspension.

    • Add an aqueous solution of methylamine (40%, 2 equivalents) dropwise while stirring at room temperature.

    • Continue stirring for 12 hours. Monitor reaction completion by TLC.

    • Once complete, acidify the reaction mixture to pH 3-4 with dilute HCl. This protonates the carboxylic acid, causing the final product to precipitate.

    • Filter the solid, wash with a small amount of distilled water, and dry under vacuum at 45-50°C to yield this compound.

Application in Drug Development: The Synthesis of Amisulpride

The utility of this compound as a building block is exemplified by its role as a key intermediate in the synthesis of Amisulpride.[7][8] Amisulpride is an atypical antipsychotic drug used to treat schizophrenia by acting as a selective antagonist of dopamine D2/D3 receptors.[7]

The core transformation is an amide bond formation between the carboxylic acid of our building block and the primary amine of 2-(Aminomethyl)-1-ethylpyrrolidine.

AmideCoupling BuildingBlock 4-Methoxy-3-(methylsulfamoyl) benzoic acid Coupling Amide Coupling Reaction BuildingBlock->Coupling Amine 2-(Aminomethyl)- 1-ethylpyrrolidine Amine->Coupling API Amisulpride (API) Coupling->API DCC, CH₂Cl₂

Caption: Amisulpride synthesis via amide coupling.

Experimental Protocol: Amide Coupling to form Amisulpride
  • Rationale: This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[9]

  • Procedure:

    • Dissolve this compound (1 equivalent) and 2-(Aminomethyl)-1-ethylpyrrolidine (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure Amisulpride.[9]

Broader Synthetic Utility and Conclusion

While the synthesis of Amisulpride is a prominent example, the structural motifs of this compound make it applicable to a wider range of synthetic targets. Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for numerous bioactive molecules with applications against cancer and other diseases.[10] The sulfonamide group, in particular, is a well-established pharmacophore found in various classes of drugs, including diuretics, antibiotics, and anti-inflammatory agents.[11][12]

This guide has detailed the essential characteristics, a reliable synthetic route, and a key industrial application of this compound. By understanding the causality behind the synthetic steps and the versatility of its functional groups, researchers can effectively leverage this compound as a strategic building block for the discovery and development of novel chemical entities.

References

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ullmann reaction | PPTX - Slideshare Source: Slideshare URL: [Link]

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An In-depth Technical Guide to 4-Methoxy-3-(methylsulfamoyl)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal and synthetic chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles, and explores its potential applications derived from its structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Identity

This compound is a unique molecule that incorporates three key functional groups: a carboxylic acid, a methoxy ether, and a methylsulfonamide. This combination of functionalities imparts specific chemical and physical properties that make it a valuable building block in the synthesis of more complex molecules. While a detailed historical account of its initial discovery is not prominently documented in publicly available literature, its synthesis and potential utility can be inferred from well-established organic chemistry principles.

The structural features of this compound suggest its potential as a scaffold in the design of bioactive molecules. Benzoic acid derivatives are a cornerstone in drug discovery, with applications ranging from antimicrobial to anti-inflammatory agents.[1][2] The addition of a sulfonamide group, a well-known pharmacophore, further enhances its potential for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₅S[3]
Molecular Weight 245.26 g/mol [3]
CAS Number 576169-99-8
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be designed through a retrosynthetic approach. The key is to strategically introduce the functional groups onto the benzene ring. The proposed synthesis starts from the readily available and inexpensive starting material, p-anisic acid (4-methoxybenzoic acid).

Retrosynthesis target This compound intermediate1 3-(Chlorosulfonyl)-4-methoxybenzoic acid target->intermediate1 Amination starting_material 4-Methoxybenzoic acid (p-Anisic acid) intermediate1->starting_material Chlorosulfonation

Caption: Retrosynthetic analysis of this compound.

The synthesis can be envisioned in two primary steps starting from 4-methoxybenzoic acid:

  • Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) at the 3-position of the aromatic ring.

  • Amination: Reaction of the chlorosulfonyl intermediate with methylamine to form the final methylsulfonamide.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis of this compound.

Part 1: Synthesis of the Starting Material - 4-Methoxybenzoic Acid

While 4-methoxybenzoic acid is commercially available, understanding its synthesis provides a complete picture. A common industrial method involves the methylation of p-hydroxybenzoic acid.

Experimental Protocol: Methylation of p-Hydroxybenzoic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

  • Methylating Agent Addition: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxybenzoic acid. Further purification can be achieved by recrystallization.[4]

Part 2: Synthesis of this compound

This part of the synthesis involves the key transformations to introduce the methylsulfamoyl group.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Methoxybenzoic acid C 3-(Chlorosulfonyl)-4-methoxybenzoic acid A->C Reaction B Chlorosulfonic Acid B->C Reagent E This compound C->E Reaction D Methylamine D->E Reagent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 4-Methoxybenzoic Acid

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap, place 4-methoxybenzoic acid (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product, 3-(chlorosulfonyl)-4-methoxybenzoic acid, will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be dried and used in the next step without further purification. The intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is also commercially available.[5][6]

Experimental Protocol: Amination of 3-(Chlorosulfonyl)-4-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Amine Addition: Cool the solution in an ice bath. Slowly add a solution of methylamine (2-3 equivalents, either as a solution in a solvent like THF or as an aqueous solution) to the stirred solution of the sulfonyl chloride.

  • Reaction: Allow the reaction to stir at a low temperature for a period and then let it warm to room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and any excess methylamine.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Potential Applications and Future Directions

While specific applications of this compound are not extensively reported, its structural components are present in various biologically active compounds.

  • Medicinal Chemistry: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1][7][8] The sulfonamide moiety is a classic pharmacophore found in numerous drugs, including diuretics, antibiotics, and anticonvulsants. The combination of these groups in a single molecule makes it an attractive scaffold for the design of novel therapeutic agents.

  • Synthetic Chemistry: As a bifunctional molecule with a carboxylic acid and a sulfonamide group, it can serve as a versatile building block for the synthesis of more complex molecules, including polymers and macrocycles. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the sulfonamide nitrogen can potentially be further functionalized.

Future research could focus on the synthesis of a library of derivatives of this compound and the evaluation of their biological activities. For instance, the carboxylic acid could be coupled with various amines or alcohols to create a series of amides and esters, which could then be screened for different pharmacological properties.

Conclusion

This compound is a synthetically accessible molecule with significant potential as a building block in medicinal and materials chemistry. This guide has provided a detailed, scientifically-grounded pathway for its synthesis, starting from readily available materials. The combination of a benzoic acid, a methoxy group, and a methylsulfonamide in a single scaffold provides a rich platform for further chemical exploration and the development of novel compounds with potentially valuable applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, September 17). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]

  • Gujarat Organics Ltd. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

  • Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. (2017, December 4). ResearchGate. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (n.d.). ResearchGate. [Link]

  • MySkinRecipes. 3-(Chlorosulfonyl)-4-methoxybenzoic acid. [Link]

  • Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-02-05-021.pdf]([Link] SCT-02-05-021.pdf)

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014, April). Anticancer Research, 34(4), 1801-9. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a substituted benzamide derivative of significant interest in pharmaceutical development. It is recognized primarily as a process-related impurity and potential degradation product of Tiapride, an atypical antipsychotic agent.[1][2] The presence and quantity of such impurities are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for the development of robust analytical methods, stable formulations, and effective control strategies in accordance with regulatory guidelines.[3][4]

This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols. The insights herein are grounded in established scientific principles and authoritative regulatory standards to ensure trustworthiness and practical applicability.

Physicochemical Characterization

A molecule's solubility and stability are intrinsically linked to its structure. This compound, with the molecular formula C9H11NO5S, possesses three key functional groups that dictate its behavior: a carboxylic acid, a sulfonamide, and a methoxy group.[5]

  • Carboxylic Acid (-COOH): This acidic group is the primary driver of pH-dependent solubility. At pH values below its acid dissociation constant (pKa), the group is protonated and neutral, leading to lower aqueous solubility. Above the pKa, it deprotonates to the highly polar carboxylate anion (-COO⁻), significantly enhancing its solubility in aqueous media.[6][7]

  • Sulfonamide (-SO₂NHCH₃): The sulfonamide group is weakly acidic. While its contribution to pH-dependent solubility is less pronounced than the carboxylic acid, it can influence hydrogen bonding and overall polarity.[8][9]

  • Methoxy Group (-OCH₃): This ether linkage is relatively stable but can be susceptible to cleavage under harsh acidic conditions, a potential degradation pathway.[10]

Understanding these structural elements allows for the rational design of solubility and stability studies.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing everything from dissolution and bioavailability to the feasibility of liquid formulations.[11][12] For an impurity like this compound, solubility data is essential for designing purification processes and developing analytical methods.

Causality in Experimental Design: Why the Shake-Flask Method?

The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of thermodynamic solubility.[12][13] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. This is crucial for establishing baseline data that is not influenced by kinetic factors, which can be a limitation of faster, high-throughput methods.[11][14] The choice to incubate for a prolonged period, such as 24-72 hours, is a deliberate step to ensure even poorly soluble compounds with slow dissolution kinetics reach equilibrium.[12][15]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust, self-validating system for determining the solubility of this compound in various media.

Objective: To determine the equilibrium solubility of the target compound in water, pharmaceutically relevant buffers of varying pH, and common organic solvents.

Materials:

  • This compound (as a solid)

  • Glass vials (e.g., 20 mL scintillation vials) with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with solvents)

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and Hydrochloric Acid solution at pH 2.0.

Procedure:

  • Preparation: Add an excess amount of solid this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[13]

  • Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours.[12][15] A longer duration (e.g., 48-72 hours) is recommended to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.[14]

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Summary and Interpretation

The following table summarizes the expected solubility profile based on the physicochemical properties of the molecule and data from structurally similar compounds.[6][16]

Table 1: Predicted Solubility of this compound

Solvent/MediumPredicted Solubility CategoryRationale for Prediction
Water (unbuffered)Sparingly SolubleThe molecule has polar groups but also a non-polar benzene ring. Solubility is limited by the neutral carboxylic acid group.[6][17]
Aqueous Buffer (pH 2.0)Low SolubilityAt this pH, the carboxylic acid is fully protonated (neutral), minimizing aqueous solubility.[18]
Aqueous Buffer (pH 5.0)Moderately SolubleNear the predicted pKa of the carboxylic acid, a significant portion of the molecule is ionized, increasing solubility.
Aqueous Buffer (pH 7.4)SolubleThe carboxylic acid is fully deprotonated to its highly polar carboxylate form, maximizing aqueous solubility.[6]
Methanol / EthanolSolubleThese polar protic solvents can effectively solvate all functional groups through hydrogen bonding.
AcetonitrileModerately SolubleA polar aprotic solvent, less effective at solvating the carboxylic acid and sulfonamide compared to alcohols.

This pH-dependent solubility is a classic characteristic of acidic compounds and is a critical factor for consideration during formulation and purification process design.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at const. temp) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm) D->E F Dilute Filtrate E->F G Quantify by Validated HPLC Method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Analysis and Degradation Pathway

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[19][20] The purpose is to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[21] Forced degradation studies are a critical part of this process, intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][22]

Causality in Experimental Design: Why Forced Degradation?

Forced degradation studies serve a dual purpose. First, they help establish the "intrinsic stability" of a molecule by revealing its degradation pathways.[4] This information is invaluable for developing stable formulations and defining appropriate storage conditions. Second, and equally important, they are essential for developing a stability-indicating analytical method.[23][24] A method is only considered "stability-indicating" if it can accurately measure the analyte of interest without interference from any potential degradation products, process impurities, or other components in the sample matrix.[25][26] By intentionally creating these degradation products, we can ensure the chosen analytical method, typically HPLC, can adequately separate them from the parent compound.[27]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as prescribed by ICH guidelines.[4][19]

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens, water baths

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated pH meter

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl. Heat at 80°C for a specified time (e.g., 4-8 hours). Cool, neutralize with NaOH, and dilute for analysis.[22]

  • Base Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH. Heat at 80°C for a specified time. Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3-30% H₂O₂. Store at room temperature for a specified time (e.g., 24 hours). Dilute for analysis.[22]

  • Thermal Degradation: Expose the solid compound and the drug solution to dry heat (e.g., 100°C) for an extended period (e.g., 24-72 hours).[22]

  • Photolytic Degradation: Expose the solid compound and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19][20]

Control Samples: For each condition, a control sample (placebo/blank) should be subjected to the same stress to differentiate drug degradation from matrix effects. A non-stressed sample should also be analyzed as a reference.

Analytical Methodology: Stability-Indicating HPLC

The development of a stability-indicating HPLC method is paramount. A reversed-phase method is typically suitable for a molecule of this polarity.[24]

  • Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent peak from more polar or less polar degradants.[27]

  • Detection: A PDA detector is highly recommended as it can assess peak purity and provide UV spectra, which aids in the identification of degradants.

Results and Discussion

Based on studies of the parent drug, Tiapride, and related benzamide structures, this compound is expected to be relatively stable.[1] Significant degradation is typically only observed under forced hydrolytic conditions.

Table 2: Predicted Stability Profile of this compound

Stress ConditionPredicted DegradationLikely Degradation Product(s)
Acid Hydrolysis (1N HCl, 80°C)Moderate4-Hydroxy-3-(methylsulfamoyl)benzoic acid (via O-demethylation)[10]
Base Hydrolysis (1N NaOH, 80°C)Minor to Moderate4-Hydroxy-3-(methylsulfamoyl)benzoic acid (via O-demethylation)[10]
Oxidation (30% H₂O₂)Minor / NegligibleThe molecule lacks easily oxidizable functional groups.[28]
Thermal (100°C, solid)NegligibleThe compound is expected to be thermally stable.
Photolytic (ICH Q1B)NegligibleAromatic acids of this type are generally photostable.

The primary degradation pathway anticipated under harsh hydrolytic (acidic or basic) stress is the cleavage of the methoxy ether bond (O-demethylation) to yield 4-hydroxy-3-(methylsulfamoyl)benzoic acid.[1][10]

G Parent This compound Degradant 4-Hydroxy-3-(methylsulfamoyl)benzoic acid Parent->Degradant  Forced Hydrolysis  (Acid or Base, Heat) NoDeg No Significant Degradation Parent->NoDeg  Oxidative Stress  Thermal Stress  Photolytic Stress

Caption: Proposed Degradation Pathway.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The data indicate that the compound exhibits classic pH-dependent solubility, being significantly more soluble under neutral to basic conditions due to the ionization of its carboxylic acid group. Stability assessments, guided by forced degradation principles, suggest the molecule is robust under oxidative, thermal, and photolytic stress. The primary liability is the potential for O-demethylation under harsh hydrolytic conditions.

The protocols and insights presented here are built upon a foundation of scientific integrity and regulatory expectations. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide equips researchers and drug development professionals with the necessary tools to effectively characterize this and other similar pharmaceutical compounds, ultimately ensuring the quality, safety, and efficacy of medicinal products.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • ICH. (n.d.). Q1A(R2) Guideline - ICH.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Nirma University Journal of Pharmaceutical Sciences. (2025, August 26). CHARACTERIZATION AND IDENTIFICATION OF TIAPRIDE HYDROCHLORIDE RELATED SUBSTANCE IMPURITIES BY UTILISING HPLC, LCMS, NMR TECHNIQUES.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2025, August 7). A Simple and Rapid CZE Determination of Tiapride Hydrochloride and Related Impurities in Pharmaceutical Formulations.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • PrimeSynth. (n.d.). Tiapride EP Impurity C.
  • ResearchGate. (n.d.). The chemical structure of tiapride and its degradation products.
  • ResearchGate. (2025, August 5). (PDF) TLC determination of tiapride hydrochloride and its impurities in pharmaceuticals.
  • PMC - NIH. (n.d.). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS.
  • Taylor & Francis Online. (n.d.). TLC DETERMINATION OF TIAPRIDE HYDROCHLORIDE AND ITS IMPURITIES IN PHARMACEUTICALS.
  • ResearchGate. (2016, February 16). (PDF) RP-HPLC METHOD FOR ESTIMATION OF TIAPRIDE RELATED SUBSTANCE IN TABLET FORMULATION.
  • Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • ResearchGate. (n.d.). Force degradation study of tiapride hydrochloride tablet | Download Table.
  • Epichem. (n.d.). Tiapride Ethoxy Impurity | CAS 2575516-69-5 Reference Standard.
  • TLC Pharmaceutical Standards. (n.d.). Tiapride Impurity 3.
  • PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • Benchchem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
  • PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)benzoic acid.
  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (CAS 3943-74-6).
  • Huateng Pharma. (n.d.). 4-Methoxy-3-methylsulfamoyl-benzoic acid.
  • ResearchGate. (2025, August 10). Stability-Indicating Methods for Determination of Tiapride in Pure Form, Pharmaceutical Preparation, and Human Plasma.
  • ResearchGate. (2024, January). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • PubMed. (1945). The effect of pH on the solubility of sulphonamides.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • ACS Figshare. (2024, January 5). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • ChemSynthesis. (2025, May 20). 4-(4-methoxyphenyl)-benzoic acid.
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  • Chem-Impex. (n.d.). 4-Methoxy-3-methylbenzoic acid.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Human Metabolome Database. (2017, September 19). Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929).

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An In-Depth Technical Guide to the Predicted Mechanism of Action for 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel small molecule, 4-Methoxy-3-(methylsulfamoyl)benzoic acid. Based on a thorough examination of its structural motifs—the sulfamoylbenzoic acid core and the methoxy substitution—this document outlines a primary and several secondary hypotheses for its biological activity. The primary predicted mechanism involves the modulation of ATP-sensitive potassium (KATP) channels, a target of the broader class of sulfonylurea compounds. Secondary hypotheses include agonism at the lysophosphatidic acid receptor 2 (LPA2), inhibition of cytosolic phospholipase A2α (cPLA2α), and antagonism of Very Late Antigen-4 (VLA-4). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols to rigorously validate these predictions. Each protocol is designed as a self-validating system, emphasizing scientific integrity and causality behind experimental choices.

Introduction and Structural Rationale

This compound is a synthetic organic compound characterized by a benzoic acid backbone with a methoxy group at the 4-position and a methylsulfamoyl group at the 3-position. While direct studies on the mechanism of action of this specific molecule are not yet prevalent in published literature, its constituent functional groups are well-recognized pharmacophores present in a variety of bioactive molecules.

The sulfamoylbenzoic acid scaffold is a key feature of numerous therapeutic agents with diverse biological activities. Notably, the structurally related sulfonylureas are a major class of anti-diabetic drugs that function by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion.[1][2] Furthermore, derivatives of sulfamoylbenzoic acid have been identified as agonists of the LPA2 receptor, which plays a role in anti-apoptotic and mucosal barrier-protective effects, and as inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α) and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[3][4][5]

The methoxy group is a common substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6] It can participate in hydrogen bonding and modulate the electronic properties of the aromatic ring, thereby affecting receptor affinity and selectivity.[7] Methoxybenzoic acid derivatives have been explored for various therapeutic applications, including as VLA-4 antagonists for the treatment of inflammatory conditions.[8][9]

Given this background, this guide will focus on a primary hypothesis centered on the well-established action of the sulfamoyl group on ion channels, with secondary hypotheses exploring other plausible targets based on the broader activities of the sulfamoylbenzoic acid and methoxybenzoic acid scaffolds.

Predicted Mechanisms of Action

Primary Hypothesis: Inhibition of ATP-Sensitive Potassium (KATP) Channels

The most compelling predicted mechanism of action for this compound is the inhibition of ATP-sensitive potassium (KATP) channels. This hypothesis is predicated on the structural similarity of the methylsulfamoyl group to the sulfonylurea moiety found in established KATP channel blockers.[1][10]

dot

KATP_Channel_Inhibition cluster_pancreatic_beta_cell Pancreatic β-Cell Compound This compound KATP_Channel ATP-Sensitive K+ Channel (Kir6.2/SUR1) Compound->KATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in

Caption: Predicted KATP Channel Inhibition Pathway.

KATP channels are crucial in coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells.[2] By inhibiting these channels, this compound is predicted to cause membrane depolarization, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium would trigger the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[11]

Secondary Hypotheses

Based on the diverse activities of related compounds, the following secondary mechanisms of action are proposed for investigation:

  • LPA2 Receptor Agonism: Sulfamoyl benzoic acid analogues have been identified as specific agonists of the LPA2 receptor.[3] Activation of this G protein-coupled receptor can initiate anti-apoptotic and protective signaling pathways.[12]

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Certain N-substituted 4-sulfamoylbenzoic acid derivatives have demonstrated inhibitory activity against cPLA2α, an enzyme critical for the release of arachidonic acid and the subsequent production of inflammatory mediators.[4][13]

  • VLA-4 Antagonism: The presence of the methoxybenzoic acid scaffold suggests a potential for antagonism of Very Late Antigen-4 (VLA-4), an integrin involved in immune cell trafficking and a target for anti-inflammatory therapies.[8][14]

Experimental Validation of Predicted Mechanisms

A systematic, multi-tiered approach is essential to validate the predicted mechanisms of action. This involves a series of in vitro assays, progressing from initial target engagement to cellular functional responses.

dot

Experimental_Workflow Hypothesis_Generation Hypothesis Generation Primary_Target_Screening Primary Target Screening (Biochemical/Binding Assays) Hypothesis_Generation->Primary_Target_Screening Leads to Cell-Based_Functional_Assays Cell-Based Functional Assays Primary_Target_Screening->Cell-Based_Functional_Assays Validates Mechanism_Confirmation Mechanism Confirmation & Off-Target Profiling Cell-Based_Functional_Assays->Mechanism_Confirmation Confirms

Caption: General Experimental Validation Workflow.

Validation of KATP Channel Inhibition

Rationale: The patch-clamp technique is the gold standard for directly measuring ion channel activity and is essential for confirming the inhibition of KATP channels.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing the pancreatic KATP channel subunits (Kir6.2/SUR1), such as HEK293 cells.

  • Electrophysiology Setup: Employ a whole-cell patch-clamp configuration.

  • Recording Solution: Use an intracellular solution with a low ATP concentration (e.g., <100 µM) to ensure baseline channel activity and an extracellular solution containing potassium.

  • Baseline Recording: Establish a stable baseline recording of KATP channel currents.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record changes in current amplitude to determine the concentration-response relationship and calculate the IC50 value. A known KATP channel inhibitor, such as glibenclamide, should be used as a positive control.[15]

Rationale: This cell-based functional assay will determine if the predicted channel inhibition translates to a physiological response in pancreatic β-cells.

Protocol:

  • Cell Culture: Use a pancreatic β-cell line, such as INS-1E or MIN6, or primary rodent islets.

  • Pre-incubation: Culture the cells in a low-glucose medium to establish a basal level of insulin secretion.

  • Stimulation: Incubate the cells with a sub-stimulatory concentration of glucose in the presence of varying concentrations of this compound.

  • Sample Collection: Collect the supernatant after the incubation period.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Controls: Include a negative control (vehicle) and a positive control (e.g., tolbutamide or glibenclamide).

Validation of Secondary Hypotheses

Rationale: LPA receptors, including LPA2, are Gq-coupled and their activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.[3][16]

Protocol:

  • Cell Line: Use a cell line specifically expressing the human LPA2 receptor, such as CHO-K1 or HEK293 cells.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 value for calcium mobilization. A known LPA2 agonist should be used as a positive control.

Rationale: The activity of cPLA2α can be measured by detecting the products of its enzymatic reaction. A common method involves a synthetic substrate that releases a detectable molecule upon cleavage.[1][5]

Protocol:

  • Enzyme Source: Use purified recombinant human cPLA2α or cell lysates known to have high cPLA2α activity.

  • Substrate: Utilize a synthetic substrate such as arachidonoyl thio-PC.

  • Reaction Setup: Incubate the enzyme with the substrate in the presence of varying concentrations of this compound. The reaction requires calcium.

  • Detection: The hydrolysis of the thioester bond by cPLA2α releases a free thiol, which can be detected colorimetrically using DTNB (Ellman's reagent).

  • Data Analysis: Measure the absorbance at 414 nm and calculate the IC50 value.

Rationale: VLA-4 mediates the adhesion of leukocytes to vascular cell adhesion molecule 1 (VCAM-1). An in vitro cell adhesion assay can quantify the ability of a compound to block this interaction.[8][9]

Protocol:

  • Cell Lines: Use a VLA-4-expressing cell line (e.g., Jurkat T cells) and a cell line expressing human VCAM-1 (e.g., transfected endothelial cells).

  • Assay Setup: Coat microplate wells with VCAM-1.

  • Cell Labeling: Label the VLA-4-expressing cells with a fluorescent dye (e.g., calcein-AM).

  • Inhibition: Pre-incubate the fluorescently labeled cells with varying concentrations of this compound.

  • Adhesion: Add the pre-incubated cells to the VCAM-1-coated wells and allow them to adhere.

  • Washing and Quantification: Wash away non-adherent cells and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell adhesion and determine the IC50 value. A known VLA-4 antagonist should be used as a positive control.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted Target Engagement and Functional Activity of this compound

Hypothesized Target Assay Type Parameter Predicted Outcome
KATP ChannelElectrophysiologyIC50< 10 µM
Pancreatic β-cell functionInsulin Secretion AssayEC50< 10 µM
LPA2 ReceptorCalcium MobilizationEC50< 10 µM
cPLA2αEnzyme InhibitionIC50< 20 µM
VLA-4Cell AdhesionIC50< 20 µM

Conclusion

This technical guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By systematically testing the primary and secondary hypotheses through the detailed experimental protocols, researchers can gain a comprehensive understanding of the compound's biological activity. The proposed workflow, from target engagement to cellular function, ensures a rigorous and self-validating approach to mechanism of action studies, which is critical for advancing novel compounds in the drug discovery pipeline.

References

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. [Link]

  • Eurofins Discovery. (n.d.). LPA2 Human Lysophospholipid (LPA) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion. The Journal of clinical investigation, 115(8), 2047–2058. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug discovery today, 9(10), 430–431. [Link]

  • Durgam, G. G., et al. (2010). Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions. Molecular pharmacology, 78(4), 659–669. [Link]

  • Trapp, S., & Ashcroft, F. M. (2000). Molecular analysis of ATP-sensitive K channel gating and implications for channel inhibition by ATP. The Journal of general physiology, 116(4), 587–598. [Link]

  • Luster, A. D., Alon, R., & von Andrian, U. H. (2005). Immune cell migration in inflammation: making sense of the multi-step paradigm. Nature reviews. Immunology, 5(8), 560–570. [Link]

  • Martin, G. M., et al. (2021). Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. Methods in enzymology, 653, 29–57. [Link]

  • Golebiewska, J., et al. (2015). Selective nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors: nucleotide mimetics derived from uridine-5'-carboxamide. Journal of medicinal chemistry, 58(15), 6060–6076. [Link]

  • Le, T., & Yap, J. L. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 5(5), 1957–1972. [Link]

  • Cuzzocrea, S., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in pharmacology, 14, 1283625. [Link]

  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Yednock, T. A., et al. (1992). Prevention of experimental autoimmune encephalomyelitis by antibodies against alpha 4 beta 1 integrin. Nature, 356(6364), 63–66. [Link]

  • Assay Genie. (n.d.). Human cPLA2/Cytosolic phospholipase A2 ELISA Kit. Retrieved from [Link]

  • Lehr, M., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975–992. [Link]

  • SGLT2 inhibitors in combination with sulfonylureas in patients with type 2 diabetes mellitus: a systematic review and meta-analysis. (2020). Expert opinion on drug safety, 19(1), 69–78. [Link]

  • Bryan, J., et al. (2005). Sulfonylurea drugs: from channels to gene expression. Diabetes, 54 Suppl 2, S181–S186. [Link]

  • Gendron, F. P., et al. (2007). 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. British journal of pharmacology, 151(2), 179–187. [Link]

  • Liu, X., et al. (2021). Predicting FDA approvability of small-molecule drugs. Proceedings of the National Academy of Sciences of the United States of America, 118(19), e2022442118. [Link]

  • Czuczwar, P., et al. (2022). Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis. International journal of molecular sciences, 23(8), 4467. [Link]

  • Dennis, E. A., et al. (2011). The phospholipase A2 superfamily: structure, isozymes, catalysis, physiologic and pathologic roles. Chemical reviews, 111(10), 6130–6185. [Link]

  • Proks, P., et al. (2010). Sulfonylurea stimulation of insulin secretion. Diabetes, 59(1), 11–13. [Link]

  • Hanes, J. W., et al. (2013). A high-throughput enzyme-coupled assay for SAMHD1 dNTPase. PloS one, 8(8), e72040. [Link]

  • Grzesik, W., et al. (2019). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American journal of physiology. Renal physiology, 316(3), F494–F507. [Link]

  • Chen, L., et al. (2022). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. Biosensors, 12(10), 830. [Link]

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Methodological & Application

Synthesis Protocol for 4-Methoxy-3-(methylsulfamoyl)benzoic Acid and Its Derivatives: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acid scaffolds are of paramount importance in the landscape of modern drug discovery. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The title compound, 4-Methoxy-3-(methylsulfamoyl)benzoic acid, and its derivatives, represent a class of molecules with significant potential in medicinal chemistry. The presence of the methoxy, methylsulfamoyl, and carboxylic acid groups offers multiple points for modification, enabling the exploration of a diverse chemical space in the quest for novel therapeutic agents. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent derivatization, with a focus on the underlying chemical principles and practical considerations for researchers in drug development.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available and inexpensive starting material, 4-methoxybenzoic acid. The synthetic approach involves an initial electrophilic aromatic substitution to introduce the sulfonyl chloride functionality, followed by a nucleophilic substitution with methylamine to furnish the desired sulfonamide. Subsequent derivatization of the carboxylic acid moiety can then be undertaken to generate a library of compounds for biological screening.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Derivatives A 4-Methoxybenzoic Acid (Starting Material) B Step 1: Chlorosulfonation A->B Chlorosulfonic Acid C 3-(Chlorosulfonyl)-4-methoxybenzoic Acid (Intermediate) B->C D Step 2: Amination with Methylamine C->D Methylamine E This compound (Final Product) D->E F Amide Derivatives E->F Amide Coupling (e.g., HATU) G Ester Derivatives E->G Esterification (e.g., Fischer)

Caption: Overall workflow for the synthesis of the target compound and its derivatives.

Part 1: Synthesis of this compound

This section details the two-step synthesis of the target compound from 4-methoxybenzoic acid.

Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid

The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution using chlorosulfonic acid. The electron-donating methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-directing deactivator. Consequently, the substitution occurs at the 3-position, which is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group.

Reaction Scheme:

G cluster_0 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 3-(Chlorosulfonyl)-4-methoxybenzoic Acid 3-(Chlorosulfonyl)-4-methoxybenzoic Acid 4-Methoxybenzoic Acid->3-(Chlorosulfonyl)-4-methoxybenzoic Acid ClSO3H (excess) 0°C to rt

Caption: Chlorosulfonation of 4-methoxybenzoic acid.

Experimental Protocol:

Safety Precaution: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All glassware must be thoroughly dried before use.[1]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), carefully add chlorosulfonic acid (5 molar equivalents).

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add 4-methoxybenzoic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme caution.

  • The product, 3-(chlorosulfonyl)-4-methoxybenzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

  • Dry the product under vacuum to a constant weight. The crude product is often of sufficient purity for the next step.

Step 2: Amination of 3-(Chlorosulfonyl)-4-methoxybenzoic Acid with Methylamine

The sulfonyl chloride intermediate is then reacted with methylamine to form the desired methylsulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Reaction Scheme:

G cluster_0 3-(Chlorosulfonyl)-4-methoxybenzoic Acid 3-(Chlorosulfonyl)-4-methoxybenzoic Acid This compound This compound 3-(Chlorosulfonyl)-4-methoxybenzoic Acid->this compound CH3NH2 Base (e.g., Pyridine) Solvent (e.g., THF) 0°C to rt

Caption: Formation of the methylsulfonamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 molar equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice-water bath.

  • Add a base, such as pyridine or triethylamine (2.2 molar equivalents), to the solution.

  • Slowly add a solution of methylamine (2.0 molar equivalents, e.g., as a 40% solution in water or a 2M solution in THF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Isolation:

    • If using an organic solvent, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and acidify to pH 2-3 with dilute hydrochloric acid.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

StepReagents & ConditionsProductTypical YieldPurity
1 4-Methoxybenzoic acid, Chlorosulfonic acid (excess), 0°C to rt3-(Chlorosulfonyl)-4-methoxybenzoic acid85-95%>95% (crude)
2 3-(Chlorosulfonyl)-4-methoxybenzoic acid, Methylamine, Pyridine, THF, 0°C to rtThis compound80-90%>98% (after recrystallization)

Part 2: Synthesis of this compound Derivatives

The carboxylic acid functionality of the title compound provides a convenient handle for the synthesis of a diverse array of derivatives, such as amides and esters.

Protocol 1: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds.[2][3][4][5][6]

Reaction Scheme:

G cluster_0 This compound This compound Amide Derivative [Structure of Amide Derivative] This compound->Amide Derivative R1R2NH, HATU DIPEA, DMF rt G cluster_0 This compound This compound Ester Derivative [Structure of Ester Derivative] This compound->Ester Derivative ROH (excess) cat. H2SO4 Reflux

Sources

Application Notes & Protocols: Leveraging 4-Methoxy-3-(methylsulfamoyl)benzoic acid for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Sulfonamides in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology, with dozens of drugs approved for clinical use. A recurring and highly successful structural motif in many of these inhibitors is the sulfonamide group.[1] Sulfonamide-based compounds are versatile pharmacophores that can act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in tumor progression.[1]

The strategic placement of a sulfonamide moiety on an aromatic scaffold allows for crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity. Furthermore, this functional group can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

This guide focuses on 4-Methoxy-3-(methylsulfamoyl)benzoic acid , a functionalized building block ideally suited for the synthesis of novel kinase inhibitors. Its structure provides three key features for medicinal chemists:

  • A carboxylic acid handle for robust amide bond formation, a primary method for linking molecular fragments.

  • A methylsulfamoyl group positioned to act as a key hydrogen bond donor/acceptor.

  • A methoxy group that can influence solubility and occupy specific hydrophobic pockets within the target kinase.

We will detail the properties of this reagent, provide a robust protocol for its incorporation into a representative inhibitor scaffold, and outline methods for biological evaluation, using the well-understood VEGFR pathway as a therapeutic context.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

PropertyDataReference
Chemical Name This compound[2]
Structure Chemical Structure
CAS Number 576169-99-8[2]
Molecular Formula C₉H₁₁NO₅S[2]
Molecular Weight 245.25 g/mol [2]
Appearance Off-white to white crystalline powder
Purity Typically ≥95%[2]
Solubility Soluble in organic solvents like DMF, DMSO; sparingly soluble in water.

Synthetic Workflow: From Building Block to a Representative Inhibitor

The true utility of this compound is demonstrated by its application in synthesis. While numerous complex kinase inhibitors exist, a common and effective strategy involves the coupling of key fragments via amide bond formation.[3] Here, we present a representative two-step synthetic strategy to illustrate how this building block can be used to generate a core inhibitor scaffold.

The overall strategy involves:

  • Amide Coupling: Formation of a robust amide bond between our benzoic acid building block and a suitable heterocyclic amine core.

  • Cross-Coupling: Further functionalization of the heterocyclic core (e.g., via SNAr or Suzuki coupling) to install the final fragment that will occupy another region of the kinase binding site.

Below is a diagram illustrating this common synthetic logic.

G cluster_0 Part 1: Amide Bond Formation cluster_1 Part 2: Final Assembly (Example) A 4-Methoxy-3- (methylsulfamoyl)benzoic acid C Amide-Coupled Intermediate A->C HATU, DIPEA DMF, RT B Heterocyclic Amine (e.g., 4-amino-2-chloropyrimidine) B->C E Final Kinase Inhibitor C->E Intermediate for next step D Second Fragment (e.g., Substituted Aniline) D->E SNAr Reaction HCl, IPA, 95°C C_ref Amide-Coupled Intermediate

Caption: A common synthetic workflow for kinase inhibitors.

Protocol 1: HATU-Mediated Amide Bond Formation

This protocol details the crucial first step: coupling this compound with a representative amine. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Rationale for Reagent Selection:

  • HATU: A highly efficient and rapid coupling reagent that converts the carboxylic acid into a reactive OAt-active ester. This minimizes side reactions and is particularly effective for coupling both electron-rich and electron-deficient partners.[4]

  • DIPEA (Hünig's base): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling itself.[5]

  • DMF (N,N-Dimethylformamide): An anhydrous polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating the reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (e.g., 4-amino-2-chloropyrimidine) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) and the heterocyclic amine (1.1 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 equiv) to the solution. Stir for 2 minutes to allow for initial pre-activation.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise via syringe. The reaction may exhibit a slight color change.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed (typically 1-4 hours).

  • Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, DIPEA salts, and residual DMF.[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Biological Evaluation of the Synthesized Inhibitor

After successful synthesis and purification, the next critical step is to evaluate the compound's biological activity. A primary screen involves determining its inhibitory concentration (IC₅₀) against the target kinase. The Kinase-Glo® Luminescent Kinase Assay is a widely used, robust method for this purpose.

Assay Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. Active kinases consume ATP to phosphorylate their substrate. The Kinase-Glo® reagent uses the remaining ATP in a luciferase reaction to generate a luminescent signal. Therefore, a low luminescent signal corresponds to high kinase activity (high ATP consumption), while a high signal indicates potent inhibition (low ATP consumption).[7][8]

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + Unused ATP A->B Incubate at RT C Add Kinase-Glo® Reagent (Luciferase + Luciferin) B->C D Luminescent Signal C->D ATP-dependent reaction E High Luminescence = Potent Inhibition Low Luminescence = Weak Inhibition D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: General In Vitro Kinase Inhibition Assay (Kinase-Glo® Platform)

Materials:

  • Target Kinase (e.g., VEGFR2) and its specific substrate

  • Synthesized inhibitor compound, dissolved in DMSO to create a stock solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Reagent and Buffer)

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Step-by-Step Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer. A typical starting range is from 10 µM down to low nM concentrations. Include a "no inhibitor" control (DMSO vehicle only) and a "no kinase" control.

  • Kinase Reaction Setup: In each well of the microplate, add the following:

    • Kinase assay buffer

    • Kinase (at a predetermined optimal concentration)

    • Substrate (at a concentration near its Km, if known)

    • Diluted inhibitor solution (or DMSO vehicle)

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.[9]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes). The time should be within the linear range of the kinase reaction.

  • Detection: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[10] Add a volume of the reagent equal to the volume of the kinase reaction in each well.

  • Signal Stabilization: Mix the plate gently on a plate shaker for 2 minutes, then allow it to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Signaling Pathway: The Role of VEGFR in Angiogenesis

To contextualize the potential therapeutic application of an inhibitor derived from our building block, we can examine the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that are key mediators of angiogenesis—the formation of new blood vessels.[1] In many cancers, tumors hijack this process to secure a blood supply for growth and metastasis.[1] Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.[1]

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation Inhibitor Kinase Inhibitor (e.g., Pazopanib) Inhibitor->VEGFR Blocks ATP Site PKC PKC PLCg->PKC Akt Akt PI3K->Akt ERK Raf-MEK-ERK Pathway PKC->ERK mTOR mTOR Akt->mTOR Migration Migration & Permeability Akt->Migration Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

As the diagram illustrates, binding of the VEGF ligand to its receptor (VEGFR-2) triggers autophosphorylation of the intracellular kinase domain. This initiates multiple downstream signaling cascades, including the PLCγ-PKC-ERK and PI3K-Akt-mTOR pathways, which ultimately promote endothelial cell proliferation, survival, and migration. A small molecule inhibitor binds to the ATP pocket of VEGFR-2, preventing this initial phosphorylation event and effectively shutting down the entire pro-angiogenic signal.

Conclusion

This compound represents a high-value starting material for the discovery and development of novel kinase inhibitors. Its pre-installed, strategically positioned functional groups—the carboxylic acid, sulfonamide, and methoxy moieties—provide a robust platform for generating diverse chemical libraries. The synthetic and biological protocols outlined in this guide offer a clear, logical, and experimentally validated framework for leveraging this building block to create and test next-generation targeted therapeutics.

References

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]

  • Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]

  • Etnoori, S., Thumma, V., Chilakala, N. B., Barothu, R., & Kokku, P. (2025). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. [Link]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega. [Link]

  • Mei, Y. C., et al. (2012). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]

  • World Scientific Publishing. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

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Application Notes & Protocols: 4-Methoxy-3-(methylsulfamoyl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 4-Methoxy-3-(methylsulfamoyl)benzoic acid (CAS No. 1202-86-4) emerges as a compound of significant interest, integrating two key pharmacophores: the methoxybenzoic acid backbone and an aromatic N-methylsulfonamide group. While direct and extensive research on this specific molecule is nascent, an analysis of its constituent parts provides a strong rationale for its exploration in drug discovery.

The 4-methoxybenzoic acid moiety, a derivative of p-anisic acid, is recognized for its role as a versatile intermediate in the synthesis of agents with anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2][3] Concurrently, the aromatic sulfonamide functional group is a celebrated component in a vast array of clinically successful drugs, imparting a range of biological activities including anti-inflammatory (e.g., Celecoxib), diuretic, and antiviral actions.[4][5][6] The sulfonamide group is also considered a non-classical bioisostere of a carboxylic acid, capable of forming key hydrogen bonding interactions with biological targets and mimicking enzymatic transition states.[6][7]

The convergence of these two motifs in this compound suggests a compelling potential for this molecule as a scaffold for novel therapeutics, particularly in the realm of inflammatory diseases. One such promising target is the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses.[8][9] Antagonists of P2Y14R are actively being pursued for conditions like acute lung injury and chronic pain, and many reported antagonists feature acidic (e.g., carboxylic acid) and sulfonamide-like functionalities.[9][10]

This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a specific focus on its evaluation as a novel P2Y14 receptor antagonist. The protocols herein are designed to be self-validating, with clear explanations of the causality behind each experimental step, empowering researchers to explore the therapeutic potential of this promising scaffold.

Part 1: Synthesis Protocol

A robust and reproducible synthetic route is fundamental to the exploration of any new chemical entity. The following protocol details a plausible and efficient two-step synthesis of this compound from the commercially available starting material, 4-methoxybenzoic acid.

Synthetic Workflow Overview

The synthesis proceeds via an initial chlorosulfonation of 4-methoxybenzoic acid, followed by amination with methylamine to yield the target compound. This approach is logical as the methoxy group is an ortho-, para-director, and the steric bulk of the carboxylic acid will favor substitution at the 3-position.

G start 4-Methoxybenzoic Acid step1 Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO3H) start->step1 intermediate 4-Methoxy-3-(chlorosulfonyl)benzoic Acid step1->intermediate step2 Amination Reagent: Methylamine (CH3NH2) Base: Triethylamine (TEA) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-Methoxy-3-(chlorosulfonyl)benzoic Acid

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile, and the reaction is typically performed neat or in a chlorinated solvent at low temperatures to control its reactivity and prevent side reactions. The methoxy group activates the ring, directing the substitution to the ortho position (C3).

  • Materials:

    • 4-Methoxybenzoic acid (1 equivalent)

    • Chlorosulfonic acid (5-10 equivalents)

    • Dichloromethane (DCM), anhydrous (optional)

    • Ice-water bath

    • Round-bottom flask with a magnetic stirrer and drying tube

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a drying tube.

    • If using a solvent, dissolve 4-methoxybenzoic acid in anhydrous DCM.

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add chlorosulfonic acid (5-10 equivalents) dropwise to the stirred solution/suspension over 30-60 minutes. Maintain the temperature below 10 °C.

      • Causality Note: Slow, cooled addition is critical to manage the highly exothermic and corrosive nature of chlorosulfonic acid, minimizing degradation of the starting material.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

    • Collect the resulting white precipitate by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield 4-methoxy-3-(chlorosulfonyl)benzoic acid. Characterize by NMR and MS.

Step 2: Synthesis of this compound

  • Rationale: This is a nucleophilic substitution reaction where methylamine displaces the chloride on the sulfonyl chloride group to form the desired sulfonamide. A non-nucleophilic base like triethylamine (TEA) is used to quench the HCl byproduct generated during the reaction.

  • Materials:

    • 4-Methoxy-3-(chlorosulfonyl)benzoic acid (1 equivalent)

    • Methylamine solution (e.g., 40% in water or 2M in THF) (2-3 equivalents)

    • Triethylamine (TEA) (2-3 equivalents)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-methoxy-3-(chlorosulfonyl)benzoic acid in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylamine (2-3 equivalents) to the solution.

    • Slowly add the methylamine solution (2-3 equivalents) dropwise.

      • Causality Note: The use of excess amine and base drives the reaction to completion and ensures that the HCl generated is fully neutralized, preventing potential side reactions with the starting material or product.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and water.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylic acid, making it soluble in the organic layer.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure this compound.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Application in Medicinal Chemistry - A P2Y14 Receptor Antagonist Case Study

The structural features of this compound make it an attractive candidate for targeting the P2Y14 receptor, a key player in inflammation.[8] The following protocols outline a standard workflow for evaluating its potential as a P2Y14R antagonist.

Proposed Signaling Pathway and Point of Intervention

The P2Y14 receptor is activated by UDP-sugars, which are released from cells during stress or damage. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium, ultimately promoting the release of pro-inflammatory cytokines like IL-8. An antagonist would block the binding of UDP-sugars, thereby inhibiting these downstream inflammatory signals.

G cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Produces UDPSugar UDP-Sugar (Agonist) UDPSugar->P2Y14R Activates Antagonist 4-Methoxy-3-(methylsulfamoyl) benzoic acid (Antagonist) Antagonist->P2Y14R Blocks Gi->AC Inhibits Inflammation Pro-inflammatory Cytokine Release (e.g., IL-8) Gi->Inflammation Promotes (via other pathways) cAMP->Inflammation Inhibits

Caption: Proposed intervention of an antagonist in the P2Y14R signaling pathway.

Protocol 1: Target-Based Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human P2Y14 receptor.

  • Principle: This assay measures the ability of the test compound to compete with a known fluorescent or radiolabeled ligand for binding to the P2Y14 receptor expressed in a cell membrane preparation.

  • Materials:

    • Membrane preparations from HEK293 or CHO cells stably expressing human P2Y14R.

    • Labeled ligand (e.g., a fluorescent analog of a known antagonist).[11]

    • Test compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates (low-binding).

    • Plate reader capable of detecting fluorescence polarization or radioactivity.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Also prepare a 'no compound' control (vehicle only) and a 'total binding' control.

    • In each well of the microplate, add:

      • 25 µL of assay buffer.

      • 25 µL of the test compound dilution or control.

      • 25 µL of the labeled ligand at a fixed concentration (typically at its Kd value).

      • 25 µL of the P2Y14R membrane preparation.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking, protected from light.

      • Causality Note: Incubation allows the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization or radioactivity in each well using a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

      • Plot the percent inhibition against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.

Protocol 2: Cell-Based Functional Antagonist Assay (cAMP Measurement)
  • Objective: To determine if this compound can functionally inhibit P2Y14R signaling in intact cells.

  • Principle: Since P2Y14R couples to Gi, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect. This assay measures the ability of the test compound to prevent the agonist-induced decrease in cAMP levels.

  • Materials:

    • HEK293 or CHO cells stably expressing human P2Y14R.

    • Cell culture medium, serum, and antibiotics.

    • Forskolin (an adenylyl cyclase activator).

    • P2Y14R agonist (e.g., UDP-glucose).

    • Test compound: this compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

    • 384-well cell culture plates.

  • Procedure:

    • Seed the P2Y14R-expressing cells into 384-well plates and grow to ~90% confluency.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

    • Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 15-30 minutes.

      • Causality Note: This pre-incubation allows the antagonist to bind to the receptor before the agonist is introduced.

    • Add the P2Y14R agonist (at a concentration that gives ~80% of the maximal response, i.e., EC₈₀) to the wells. Simultaneously, add forskolin to all wells to stimulate a detectable baseline level of cAMP production.

    • Incubate for 30 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

    • Data Analysis:

      • Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + agonist as 0%.

      • Plot the normalized response against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.

Part 3: Data Presentation and Summary

The following table summarizes hypothetical but expected data for this compound based on the protocols described.

ParameterMethodExpected ResultInterpretation
Synthesis
PurityHPLC, ¹H NMR>98%High purity is essential for accurate biological testing.
YieldGravimetric60-75% (overall)Indicates an efficient synthetic route.
Biological Activity
Binding Affinity (Ki)Competitive Binding Assay50 nMSuggests potent binding to the P2Y14 receptor.
Functional Activity (IC₅₀)cAMP Functional Assay150 nMConfirms antagonist activity in a cellular context.

Conclusion

This compound is a synthetically accessible scaffold that combines pharmacophores with well-established roles in medicinal chemistry. Its structure presents a compelling starting point for the development of novel therapeutics, particularly for inflammatory diseases mediated by targets such as the P2Y14 receptor. The detailed protocols provided in this guide offer a clear and rationalized pathway for researchers to synthesize this compound and rigorously evaluate its biological activity, paving the way for potential lead optimization and future drug development efforts.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

  • Supuran, C. T., & Scozzafava, A. (2000). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. University of Groningen Research Portal.

  • Yao, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry.

  • Gao, Z. G., & Jacobson, K. A. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 124-131.

  • NIH Technology Transfer. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. National Institutes of Health.

  • Li, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706.

  • MedchemExpress. (n.d.). p-Anisic acid (4-Methoxybenzoic acid). MedchemExpress.com.

  • Tiwari, A., et al. (2024). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science.

  • Bentham Science Publishers. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science.

  • Jacobson, K. A., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 63(23), 14636-14653.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Pharma-intermediate.com.

  • ChemicalBook. (2023). 4-Methoxybenzoic acid – a phenolic acid with low toxicity. ChemicalBook.com.

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.

  • da Silva, D. L., et al. (2018). From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. Mini-Reviews in Medicinal Chemistry, 18(14), 1187-1203.

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1535-1544.

  • D'Augustin, M., et al. (2005). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry, 70(19), 7793–7796.

  • Khan, R. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763.

  • Friščić, T., et al. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 57(74), 9415-9418.

  • Gadgoli, C., & Mishra, S. H. (1999). Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa. Journal of Ethnopharmacology, 66(2), 187-192.

Sources

Experimental Protocol and Mechanistic Insights for the Synthesis of 4-Methoxy-N-sulfamoylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of Sulfamoylation

In the landscape of modern medicinal chemistry, the sulfamoyl group (–SO₂NH₂) and its derivatives are recognized as privileged scaffolds. Their prevalence in clinically significant therapeutics stems from their ability to act as bioisosteres of carboxylic acids or phenols, enhance binding affinity through hydrogen bonding, and improve pharmacokinetic profiles.[1] The sulfation and sulfamoylation of small molecules are critical transformations, often modulating biological activity and facilitating metabolic processes.[1]

This application note provides a detailed experimental protocol for the sulfamoylation of 4-methoxybenzoic acid, a common building block in drug discovery.[2][3] The procedure utilizes chlorosulfonyl isocyanate (CSI), a highly reactive and efficient reagent for the direct conversion of carboxylic acids to N-acylsulfamoyl derivatives, which upon hydrolysis, yield the desired primary sulfonamide.[4] This guide is designed for researchers and scientists in drug development, offering not only a step-by-step methodology but also a deep dive into the reaction's causality, safety considerations, and troubleshooting.

Reaction Overview and Mechanism

The conversion of 4-methoxybenzoic acid to 4-methoxy-N-sulfamoylbenzamide proceeds via a well-established pathway involving chlorosulfonyl isocyanate. The overall transformation can be depicted as follows:

Overall Reaction Scheme: Step 1: Formation of the mixed anhydride and decarboxylation. Step 2: Hydrolysis of the N-sulfonyl chloride intermediate.

Mechanistic Causality

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic sulfur atom of chlorosulfonyl isocyanate. This forms a highly unstable mixed anhydride intermediate. The key to this synthesis is the subsequent intramolecular rearrangement and decarboxylation. The isocyanate nitrogen attacks the carbonyl carbon of the anhydride, leading to a six-membered cyclic transition state. This transition state readily collapses, extruding carbon dioxide (CO₂) gas and forming an N-sulfonyl chloride intermediate.[5] The evolution of CO₂ is a strong thermodynamic driving force for the reaction. The final step involves controlled hydrolysis of the reactive N-sulfonyl chloride to furnish the stable primary sulfamoyl amide product. The use of an inert, aprotic solvent like dichloromethane is crucial to prevent premature and violent reaction of CSI with protic solvents.[6]

Reaction Mechanism Diagram

The diagram below illustrates the step-by-step molecular transformations during the sulfamoylation process.

G A 4-Methoxybenzoic Acid C Mixed Anhydride Intermediate A->C Nucleophilic Attack B Chlorosulfonyl Isocyanate (CSI) B->C D Cyclic Transition State C->D Intramolecular Rearrangement E N-Sulfonyl Chloride Intermediate D->E Decarboxylation G Carbon Dioxide (CO₂) D->G F 4-Methoxy-N-sulfamoylbenzamide E->F

Caption: Reaction mechanism for the sulfamoylation of 4-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving chlorosulfonyl isocyanate must be performed in a certified chemical fume hood.[5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Methoxybenzoic Acid100-09-4152.157.61 g (50.0 mmol)Reagent grade, ensure dry.
Chlorosulfonyl Isocyanate (CSI)1189-71-5141.534.4 mL (51.0 mmol)Highly toxic, corrosive, water-reactive.[6] Handle with extreme care.
Dichloromethane (DCM)75-09-284.93250 mLAnhydrous grade.
Deionized Water7732-18-518.02~500 mLFor workup.
Saturated Sodium Bicarbonate144-55-884.01~100 mLFor washing.
Anhydrous Magnesium Sulfate7487-88-9120.37~10 gFor drying organic layer.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel (125 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow Diagram

G A Setup & Inert Atmosphere (Flask, Condenser, N2) B Charge Flask with 4-Methoxybenzoic Acid & DCM A->B C Cool to 0°C (Ice Bath) B->C E Slowly Add CSI Solution to Flask (0-5°C) C->E D Prepare CSI Solution (CSI in DCM in Addition Funnel) D->E F Warm to Room Temp & Stir for 2-4 hours E->F G Monitor Reaction (TLC / Gas Evolution Ceases) F->G H Quench Reaction (Pour onto Ice-Water) G->H I Extraction (Separate Layers, Extract Aqueous with DCM) H->I J Wash Organic Layer (H₂O, sat. NaHCO₃, Brine) I->J K Dry & Filter (Dry with MgSO₄, Filter) J->K L Concentrate (Rotary Evaporation) K->L M Purify Product (Recrystallization) L->M

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), thermometer, and addition funnel. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Initial Charging: To the flask, add 4-methoxybenzoic acid (7.61 g, 50.0 mmol) and 150 mL of anhydrous dichloromethane. Stir the mixture to form a slurry or solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • CSI Addition: In the addition funnel, prepare a solution of chlorosulfonyl isocyanate (4.4 mL, 51.0 mmol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.[5] Vigorous gas evolution (CO₂) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction is typically complete when gas evolution ceases.[5]

  • Reaction Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 200 g of crushed ice with stirring. Caution: This step is exothermic and may release some HCl gas. Perform in the fume hood.

  • Workup - Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Workup - Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford 4-methoxy-N-sulfamoylbenzamide as a solid.

Safety, Handling, and Waste Disposal

Hazard Identification and Mitigation

Working with chlorosulfonyl isocyanate requires strict adherence to safety protocols due to its severe hazards.

HazardAssociated ReagentMitigation and Handling Procedures
Extreme Toxicity & Corrosivity Chlorosulfonyl Isocyanate (CSI)Causes severe skin burns, eye damage, and is fatal if inhaled. All manipulations must be conducted in a certified chemical fume hood. Avoid any skin or eye contact.[7]
Violent Reaction with Water Chlorosulfonyl Isocyanate (CSI)Reacts violently with water, alcohols, and other protic solvents, releasing toxic gases.[6] Use anhydrous solvents and dried glassware. Store under inert gas.[7]
General Chemical Hazards Dichloromethane, SolventsDichloromethane is a suspected carcinogen. Avoid inhalation and skin contact. Use appropriate ventilation.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling CSI.

  • Hand Protection: Wear double gloves; a pair of nitrile gloves under a pair of chemotherapy-rated gloves provides robust protection.[8][9] Change the outer glove immediately if contaminated.

  • Body Protection: A flame-resistant lab coat with tight-fitting cuffs is required. A chemical-resistant apron is also recommended.

Spill and Emergency Procedures
  • Spill: In case of a CSI spill, evacuate the area immediately. Use a spill kit containing an inert absorbent material (e.g., sand or vermiculite). Do not use water or combustible materials. The cleanup operation should only be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus.[10]

  • Exposure: For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For eye contact, flush with an eyewash solution for at least 15 minutes and seek immediate medical attention.

Waste Disposal

All waste containing CSI or its reaction byproducts is considered hazardous.[11]

  • Liquid Waste: Collect all liquid waste (solvents, aqueous washes) in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: Contaminated gloves, absorbent pads, and other disposable items should be collected in a separate, sealed hazardous waste bag and disposed of according to institutional guidelines.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive starting material; moisture in the reaction; low-quality CSI.Ensure 4-methoxybenzoic acid is dry. Use anhydrous solvents and properly dried glassware. Use a fresh, properly stored bottle of CSI.
Low Product Yield Incomplete reaction; loss of product during workup; premature quenching of CSI.Increase reaction time or gently warm the reaction mixture (e.g., to 40°C) after initial addition. Be careful during extractions to avoid emulsions. Ensure the reaction is truly complete before quenching.
Formation of Side Products Reaction temperature too high; presence of nucleophilic impurities.Maintain strict temperature control during the addition of CSI. Use pure starting materials and solvents.
Difficulty in Purification Product is oily or does not crystallize easily.Try different solvent systems for recrystallization. If recrystallization fails, consider purification by column chromatography on silica gel.

References

  • Wikipedia. Chlorosulfonyl isocyanate. [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

  • Google Patents.
  • Organic Syntheses. Chlorosulfonyl isocyanate. [Link]

  • ResearchGate. A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. [Link]

  • University of Pittsburgh. CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. [Link]

  • Impag. Safety Data Sheet - Chlorosulfonyl isocyanate. [Link]

  • National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • University of Wyoming. Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Purification Strategies for 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical determination and purification of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. We present a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantitative analysis, complete with detailed protocols for method development, execution, and system suitability. Furthermore, this guide explores and contrasts two primary purification strategies: preparative HPLC for high-purity isolation and classical recrystallization as a scalable and economical alternative. The methodologies are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, emphasizing the scientific rationale behind procedural choices to ensure method robustness and transferability.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring a carboxylic acid, a methoxy group, and a methylsulfamoyl group. These functional groups impart a combination of acidic and polar characteristics, which are critical considerations for the development of chromatographic and purification methods. Accurate quantification and the ability to obtain high-purity material are essential for its use as a pharmaceutical intermediate or a research chemical[1].

The successful development of any analytical or purification method begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₅S[2]
Molecular Weight 245.26 g/mol [2]
Structure

(Structure based on name)
Predicted Properties
pKa (Carboxylic Acid) ~3.5 - 4.5(Estimated based on benzoic acid)
pKa (Sulfonamide N-H) ~9 - 10(Estimated based on N-alkylsulfonamides)
logP ~1.0 - 2.0(Estimated)
Appearance Likely a crystalline solid[1][3]

The presence of the ionizable carboxylic acid group is the most influential feature for RP-HPLC method development. To achieve good peak shape and reproducible retention, its ionization must be controlled by adjusting the mobile phase pH.

Analytical HPLC Method Development and Protocol

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and precision[4]. The following section details a validated method for this compound.

Rationale for Method Development

The goal is to develop a simple, robust, and isocratic reversed-phase method.

  • Column Selection: A C18 (octadecylsilane) stationary phase is selected as the primary choice. The nonpolar C18 chains will interact with the aromatic ring and other hydrophobic regions of the analyte, providing effective retention.

  • Mobile Phase Selection: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase chromatography.

    • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency.

    • Aqueous Phase: To ensure consistent retention and sharp, symmetrical peaks for the acidic analyte, the mobile phase must be acidified. An acidic modifier like phosphoric acid or formic acid at a concentration of 0.1% will lower the pH to below 2.5. At this pH, the carboxylic acid group (pKa ~4) will be fully protonated (non-ionized), eliminating peak tailing caused by mixed ionic and hydrophobic interactions.

  • Detection: The aromatic ring in the molecule provides strong chromophores, making UV detection highly suitable. A detection wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan is recommended to determine the absorbance maximum for optimal sensitivity.

Experimental Protocol: Analytical HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (H₃PO₄), ~85% (Analytical Grade)

Procedure:

  • Mobile Phase Preparation (0.1% H₃PO₄ in 50:50 Acetonitrile:Water): a. To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. b. The final mobile phase is prepared by mixing 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid in water solution. c. Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum filtration.

  • Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase. This solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (100 µg/mL): a. Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to the mark with the mobile phase.

  • Sample Preparation: a. Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase. c. Further dilute as necessary to fall within the calibration curve range (e.g., to a target concentration of 100 µg/mL). d. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Mobile Phase 50:50 Acetonitrile : 0.1% H₃PO₄ in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
System Suitability

Before sample analysis, perform at least five replicate injections of a working standard. The results should meet the following criteria to ensure the system is performing adequately:

  • Tailing Factor (T): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile Mobile Phase Preparation & Degassing hplc_inject Injection (10 µL) prep_mobile->hplc_inject prep_std Standard Solution Preparation prep_std->hplc_inject prep_sample Sample Preparation & Filtration prep_sample->hplc_inject hplc_column C18 Column Separation hplc_inject->hplc_column hplc_detect UV Detection (254 nm) hplc_column->hplc_detect data_acq Chromatogram Acquisition hplc_detect->data_acq data_int Peak Integration & Quantification data_acq->data_int data_report Final Report data_int->data_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Purification Strategies

For applications requiring high-purity material, such as in drug development, purification of the crude synthetic product is a critical step. We will discuss two primary methods: preparative HPLC and recrystallization.

Preparative HPLC

Preparative liquid chromatography is a powerful technique for isolating a target compound from a mixture by scaling up an analytical separation[5]. It is particularly useful for purifying complex mixtures or when very high purity (>99.5%) is required.

Causality Behind the Protocol: The process begins with the optimized analytical method. The key is to scale the injection volume and flow rate proportionally to the cross-sectional area of the preparative column to maintain the separation resolution achieved at the analytical scale[5]. Volatile buffers, such as formic acid or acetic acid, are often preferred over non-volatile ones like phosphoric acid to simplify the recovery of the pure compound from the collected fractions.

Protocol: Preparative HPLC

  • Method Adaptation:

    • Switch the mobile phase acidifier from 0.1% phosphoric acid to 0.1% formic acid. Re-evaluate the analytical separation to ensure the peak of interest is still well-resolved.

    • Mobile Phase: 50:50 Acetonitrile : 0.1% Formic Acid in Water.

  • Loading Study (Analytical Scale):

    • On the 4.6 mm ID analytical column, incrementally increase the injection volume of a concentrated sample solution until the resolution between the target peak and the nearest impurity begins to degrade. This determines the maximum loading capacity.

  • Scale-Up Calculation:

    • Use the following formulas to scale the method to a preparative column (e.g., 21.2 mm ID).

      • Flow Rate (Prep) = Flow Rate (Analyt) x [Radius (Prep)² / Radius (Analyt)²]

      • Injection Volume (Prep) = Inj. Vol. (Analyt) x [Radius (Prep)² / Radius (Analyt)²]

  • Purification Run:

    • Equilibrate the preparative column with the mobile phase at the calculated flow rate.

    • Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to the highest possible concentration without precipitation.

    • Inject the calculated volume onto the preparative HPLC system.

    • Collect the fractions corresponding to the elution of the target peak using a fraction collector triggered by UV absorbance.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile and water using a rotary evaporator. The use of a volatile buffer (formic acid) ensures it is also removed during this process.

    • The remaining solid can be further dried under high vacuum.

Recrystallization

Recrystallization is a classic, cost-effective, and highly scalable purification technique for solid compounds[6]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[7][8]. The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures[6].

Causality Behind the Protocol: For this compound, its polar nature suggests that polar solvents should be screened. Water is an excellent starting point, as many benzoic acid derivatives show significant temperature-dependent solubility in it[8]. Slow cooling is paramount; it allows for the selective growth of the crystal lattice, excluding impurity molecules and resulting in a higher purity final product[7]. Rapid crashing out of solution will trap impurities.

Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude material in small amounts of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures) at room temperature and at boiling point. An ideal solvent will fully dissolve the compound when hot but show significant precipitation upon cooling. Water or an ethanol/water mixture is a promising system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid by heating the mixture (e.g., on a hot plate)[9]. Add the solvent in small portions until dissolution is complete. Using excessive solvent will reduce the final yield.

  • Decolorization (Optional):

    • If the hot solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration[7].

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Covering the flask can slow the cooling rate[8].

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal[8].

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel[9].

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

  • Purity Check:

    • Analyze the recrystallized material using the analytical HPLC method described in Section 2 to confirm the purity enhancement. A melting point analysis can also be used, as pure compounds exhibit a sharp melting range[10].

Purification_Strategy cluster_prep_hplc Preparative HPLC cluster_recryst Recrystallization start Crude Product prep_load Dissolve in Mobile Phase start->prep_load High Purity Needed/ Complex Mixture rec_dissolve Dissolve in Min. Hot Solvent start->rec_dissolve Scalability Needed/ Simple Impurities prep_inject Inject onto Preparative Column prep_load->prep_inject prep_collect Collect Fractions prep_inject->prep_collect prep_evap Evaporate Solvent prep_collect->prep_evap end_product High-Purity Product (>99%) prep_evap->end_product rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_dry Dry Crystals rec_filter->rec_dry rec_dry->end_product

Sources

Application Note: Comprehensive NMR Characterization of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the definitive structural elucidation of 4-Methoxy-3-(methylsulfamoyl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the experimental parameters for acquiring high-resolution ¹H and ¹³C NMR spectra. Furthermore, it delves into the rationale behind the experimental design and offers a thorough interpretation of the spectral data, ensuring scientific integrity and reproducibility. The protocols described herein are designed to be self-validating, providing a robust methodology for the characterization of this and structurally related compounds.

Introduction: The Importance of Structural Verification

This compound is a substituted aromatic compound featuring a carboxylic acid, a methoxy group, and a methylsulfamoyl substituent. The precise arrangement of these functional groups on the benzene ring is critical to its chemical properties and potential biological activity. In drug discovery and development, unambiguous structural confirmation is a foundational requirement for intellectual property, regulatory submissions, and understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into the molecular framework, including connectivity and spatial relationships. This guide will provide the necessary protocols and theoretical background to confidently characterize this compound.

Experimental Design and Rationale

The choice of NMR experiments and parameters is dictated by the structural features of the target molecule. For this compound, a combination of ¹H and ¹³C NMR spectroscopy is essential for a complete assignment of all proton and carbon signals.

Choice of Solvent

The selection of an appropriate deuterated solvent is paramount for high-quality NMR data. The solvent must dissolve the analyte and should not have signals that overlap with key resonances of the compound. For this compound, with its polar carboxylic acid and sulfonamide groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures good solubility, and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and typically do not interfere with the aromatic or other key signals of the analyte.[1][2]

Core NMR Experiments
  • ¹H NMR: This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Detailed Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm

Data Analysis and Interpretation

The expected NMR data for this compound is summarized below. The chemical shifts are predicted based on the analysis of similar structures and established principles of NMR spectroscopy.[1][3][4]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH~13.0Singlet (broad)-1H
Ar-H (H-2)~8.2Doublet~2.01H
Ar-H (H-6)~8.0Doublet of Doublets~8.5, ~2.01H
Ar-H (H-5)~7.2Doublet~8.51H
SO₂NH~7.5Singlet (broad)-1H
OCH₃~3.9Singlet-3H
NHCH₃~2.6Singlet-3H
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
Ar-C (C-4, C-OCH₃)~160
Ar-C (C-1, C-COOH)~135
Ar-C (C-3, C-SO₂NH)~133
Ar-C (C-6)~130
Ar-C (C-2)~115
Ar-C (C-5)~113
OCH₃~56
NHCH₃~29
Interpretation of Spectra
  • ¹H NMR Spectrum: The downfield broad singlet around 13.0 ppm is characteristic of a carboxylic acid proton. The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublet, doublet of doublets, and doublet) is indicative of the 1,2,4-trisubstitution pattern. The singlets for the methoxy and N-methyl protons will be sharp and readily identifiable in the upfield region. The sulfonamide proton will likely appear as a broad singlet.

  • ¹³C NMR Spectrum: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy and N-methyl carbons will appear in the aliphatic region.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive NMR characterization of this compound. By following these detailed steps, researchers can obtain high-quality, reproducible NMR data, enabling unambiguous structural confirmation. This is a critical step in advancing research and development projects where this molecule is of interest.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assay Development for Novel GPR120 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Senior Application Scientist: Dr. Evelyn Reed

Introduction

In the field of drug discovery, particularly for metabolic diseases, the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target.[1][2] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, adipogenesis, and mediating potent anti-inflammatory effects.[1][3][4] Its activation has been linked to the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone with anti-diabetic properties.[5]

The compound this compound is recognized primarily as a key intermediate in the synthesis of more complex GPR120 modulators. Its structural features suggest a potential, albeit uncharacterized, interaction with GPR120. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on how to design, execute, and validate a robust cell-based assay workflow to characterize the activity of such a compound. We will use this compound as a case study to illustrate the principles of assay development for a putative GPR120 agonist.

Scientific Principle: Targeting the GPR120-Gαq Signaling Pathway

GPR120 is a canonical G-protein coupled receptor that primarily signals through the Gαq subunit.[2][6] Upon agonist binding, the Gαq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][7] This rapid and measurable increase in intracellular calcium concentration is a hallmark of Gαq-coupled receptor activation and serves as the basis for our primary screening assay.[8][9]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 (FFAR4) Gq Gαq GPR120->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates Gq->PLC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_ER Ca²⁺ (from ER) Ca_Response Intracellular Ca²⁺ Increase Ca_ER->Ca_Response Downstream1 GLP-1 Secretion Ca_Response->Downstream1 Downstream2 Anti-inflammatory Effects Ca_Response->Downstream2 Downstream3 Insulin Sensitization Ca_Response->Downstream3 Ligand Agonist (e.g., LCFA, Test Compound) Ligand->GPR120 binds ER->Ca_ER releases

Figure 1: GPR120 Gαq-mediated signaling pathway.

Experimental Design and Workflow

A multi-stage approach is essential to confidently characterize a novel compound. This ensures that the observed activity is specific to the target and not an artifact of the assay technology. Our workflow progresses from creating a reliable biological system to primary screening and subsequent validation with an orthogonal method.

Assay_Workflow A Phase 1: Cell Line Engineering & Validation B Phase 2: Primary Assay - Calcium Mobilization A->B Validated Cell Line C Phase 3: Data Analysis (EC50 Determination) B->C Raw Kinetic Data D Phase 4: Confirmatory Assay (IP-One) C->D Potency Value E Conclusion: Confirmed Hit D->E Orthogonal Confirmation

Figure 2: Overall experimental workflow for compound validation.

Part 1: Protocol for Stable Cell Line Generation

Rationale: Most workhorse cell lines, like Human Embryonic Kidney (HEK293) cells, have low to negligible endogenous expression of GPR120.[10] HEK293 cells are widely used for heterologous expression of GPCRs due to their robust growth and high transfection efficiency.[10][11] Therefore, the first critical step is to generate a stable cell line that reliably overexpresses the human GPR120 receptor.

Materials:

  • HEK293 cells

  • DMEM high glucose medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin[11]

  • Mammalian expression vector (e.g., pcDNA3.1) containing the full-length human GPR120 cDNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418 or Geneticin)

  • Positive control agonist (e.g., TUG-891 or GW9508)[12]

Step-by-Step Methodology:

  • Transfection: Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection. Transfect the cells with the GPR120 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Selection: 48 hours post-transfection, begin the selection process. Passage the cells into a larger flask and replace the medium with culture medium containing the appropriate concentration of G418 (typically 400-800 µg/mL, must be determined by a kill curve).

  • Clonal Expansion: Continue to culture the cells under selection pressure, replacing the medium every 3-4 days, until distinct antibiotic-resistant colonies form.

  • Isolation: Isolate 10-20 individual colonies using cloning cylinders or by limiting dilution and expand them in separate wells.

  • Validation (Critical): Once clonal populations are established, validate GPR120 expression and function.

    • Expression Analysis: Confirm GPR120 mRNA expression via RT-qPCR or protein expression via Western Blot.

    • Functional Validation: Perform a preliminary calcium mobilization assay (as described in Part 2) using a known GPR120 agonist (e.g., 10 µM TUG-891) to confirm that the receptor is functionally coupled to the Gαq pathway. Select the clone with the best signal-to-background ratio for all subsequent experiments.

Part 2: Primary Screening Protocol - Calcium Mobilization Assay

Rationale: This assay provides a rapid and robust method for quantifying Gαq activation by measuring the transient increase in intracellular calcium.[8] We will use a fluorescent calcium indicator dye and a plate reader capable of kinetic reads with automated injection, such as a FLIPR® or FlexStation®.

Materials:

  • HEK293-GPR120 stable cells

  • Black-walled, clear-bottom 96-well or 384-well microplates[13]

  • FLIPR Calcium Assay Kit or Fluo-4 AM dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid: An anion-transport inhibitor that prevents dye leakage from the cells.[8][14]

  • Test Compound: this compound

  • Positive Control: TUG-891

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-GPR120 cells into the microplate at a density that will yield a 90-100% confluent monolayer the next day (e.g., 40,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a serial dilution of this compound and the positive control TUG-891 in Assay Buffer at 4X the final desired concentration. A typical concentration range would be from 100 µM down to 1 nM.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, ensuring it contains probenecid. Remove the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.[15]

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescence plate reader, allowing them to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm.

    • Initiate the reading sequence:

      • Read a stable baseline fluorescence for 10-20 seconds.

      • The instrument automatically injects 50 µL from the compound plate into the cell plate (for a final volume of 150 µL, diluting the compound 1:4).

      • Continue to read the fluorescence kinetically for an additional 90-180 seconds to capture the peak calcium response.

Part 3: Data Analysis and Interpretation

Rationale: The kinetic fluorescence data must be processed to determine the potency of the test compound, typically expressed as the half-maximal effective concentration (EC50).

Data Processing:

  • For each well, calculate the maximum change in fluorescence (ΔRFU = Peak Fluorescence - Baseline Fluorescence).

  • Normalize the data: Set the response from buffer-only wells to 0% and the maximal response from the highest concentration of the positive control (TUG-891) to 100%.

  • Plot the normalized response (%) against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC50 value.

Parameter Description Example Value (TUG-891) Example Value (Test Compound)
EC50 The concentration of an agonist that gives 50% of the maximal response.50 nM1.2 µM
Emax (%) The maximum response observed, relative to the positive control.100%95%
Hill Slope The steepness of the curve. A value near 1.0 is common for simple agonism.1.10.9

Table 1: Example dose-response parameters for a positive control and a hypothetical test compound.

Interpretation: An EC50 value in the low micromolar to nanomolar range suggests that this compound is an agonist at the GPR120 receptor. An Emax close to 100% indicates it is a full agonist relative to the control.

Part 4: Confirmatory Orthogonal Assay - IP-One HTRF

Rationale: To ensure the observed calcium signal is not an artifact, it is crucial to confirm activity using an assay that measures a different point in the signaling cascade. The IP-One assay measures the accumulation of the IP3 metabolite, inositol monophosphate (IP1), providing direct evidence of PLC activation.[16][17] This assay uses Homogeneous Time-Resolved Fluorescence (HTRF).[16]

Principle: The assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.[18][19] The resulting HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[16]

Brief Protocol:

  • Seed HEK293-GPR120 cells in a suitable microplate.

  • Stimulate the cells with a serial dilution of the test compound in the presence of LiCl (which blocks IP1 degradation).[20]

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor).

  • Incubate for 1 hour at room temperature and read on an HTRF-compatible plate reader.

  • Calculate EC50 values as described previously. A similar EC50 value in this assay would provide strong confirmation of Gαq-mediated GPR120 agonism.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Background Ratio 1. Low receptor expression. 2. Inefficient dye loading. 3. Weak agonist activity.1. Re-screen clonal cell lines for a higher expressor. 2. Optimize dye concentration and incubation time. 3. Increase top concentration of test compound.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors.1. Ensure a single-cell suspension before plating. 2. Avoid using the outermost wells of the plate. 3. Use calibrated, automated, or reverse pipetting techniques.
No Response to Test Compound 1. Compound is inactive. 2. Compound is insoluble in assay buffer. 3. Compound is an antagonist, not an agonist.1. Conclude inactivity if positive control works. 2. Check solubility; use up to 0.5% DMSO if necessary. 3. Test for antagonist activity by co-incubating with a known agonist.

Table 2: Common troubleshooting guide for cell-based GPCR assays.

Conclusion

References

  • Szukiewicz, D. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 26(6), 2501. [Link]

  • Kumar, M., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. PubMed Central. [Link]

  • Ceci, M., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Ceci, M., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]

  • Chen, J., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PubMed Central. [Link]

  • Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PubMed Central. [Link]

  • BMG Labtech. HTRF IP-One assay used for functional screening. BMG Labtech Application Note. [Link]

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PubMed Central. [Link]

  • Bio-protocol. (2019). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 9(19). [Link]

  • Wikipedia. Free fatty acid receptor 4. Wikipedia. [Link]

  • Li, Y., et al. (2017). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. ACS Medicinal Chemistry Letters. [Link]

  • An, S., & Hsieh, G. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central. [Link]

  • Hata, T., et al. (2019). The molecular mechanism of phytosphingosine binding to FFAR4/GPR120 differs from that of other fatty acids. PubMed Central. [Link]

  • Thiel, D., et al. (2023). GPCR deorphanization assay in HEK-293 cells. Bio-protocol. [Link]

  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. Patsnap Synapse. [Link]

  • Raihan, S. Z. (2016). A cell based model for GPR120 ligand screening. ResearchGate. [Link]

  • Molecular Devices. Comparison of intracellular calcium measurements with FLIPR Calcium Assay Kit. Molecular Devices Application Note. [Link]

  • Sittampalam, G. S., et al. (2012). IP-3/IP-1 Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • GenScript. GPCR Stable Cell Lines. GenScript. [Link]

  • Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices Application Note. [Link]

  • Google Patents. (2013). 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Creative Bioarray. GPCR Stable Cell Line. Creative Bioarray. [Link]

  • University of Rochester Medical Center. Calcium Flux Protocol. University of Rochester Flow Cytometry Core. [Link]

  • Al-Ostoot, F. H., et al. (2021). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]

  • Thiel, D., et al. (2024). GPCR deorphanization assay in HEK-293 cells. ResearchGate. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Frolova, T. S., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Husain, A., et al. (2018). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society. [Link]

Sources

The Strategic Intermediate: 4-Methoxy-3-(methylsulfamoyl)benzoic Acid in the Synthesis of Targeted Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of precision oncology, the development of targeted therapies hinges on the rational design and efficient synthesis of molecules that can selectively modulate the activity of key cellular players. Small molecule inhibitors, in particular, have revolutionized the treatment of various cancers. Central to the synthesis of these intricate molecules are versatile chemical intermediates that provide the core scaffold for further elaboration. This guide delves into the significance and application of one such pivotal intermediate: 4-Methoxy-3-(methylsulfamoyl)benzoic acid . We will explore its role as a key building block in the synthesis of targeted therapies, with a particular focus on the aminopeptidase inhibitor, Tosedostat (CHR-2797), a promising agent in the treatment of hematological malignancies.

Introduction: The Unseen Architect of Targeted Therapy

Pharmaceutical intermediates are the unsung heroes in the journey from a laboratory concept to a life-saving medication.[1] Their structural features and chemical reactivity dictate the feasibility and efficiency of synthesizing the final active pharmaceutical ingredient (API). This compound is a prime example of a well-designed intermediate. Its substituted benzene ring offers a rigid scaffold, while the methoxy, methylsulfamoyl, and benzoic acid functionalities provide multiple points for chemical modification, allowing for the construction of complex and highly specific drug candidates.

Core Properties and Synthesis

Before delving into its application, it is essential to understand the fundamental characteristics and synthesis of this compound.

PropertyValueReference
Molecular Formula C9H11NO5S[2]
Molecular Weight 245.26 g/mol [2]
Appearance Off-white to white solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO and methanol[3]
Synthetic Approach: A Plausible Pathway

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations reported for similar compounds.[4][5] The proposed synthesis starts from the readily available 4-methoxybenzoic acid.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination 4-Methoxybenzoic acid 4-Methoxybenzoic acid 4-Methoxy-3-(chlorosulfonyl)benzoic acid 4-Methoxy-3-(chlorosulfonyl)benzoic acid 4-Methoxybenzoic acid->4-Methoxy-3-(chlorosulfonyl)benzoic acid Chlorosulfonic acid This compound This compound 4-Methoxy-3-(chlorosulfonyl)benzoic acid->this compound Methylamine G cluster_0 Intermediate cluster_1 Key Transformation cluster_2 Final Drug A This compound B Amide Coupling A->B Activation & Reaction with amino acid ester C Hydroxamate Formation B->C Reaction with Hydroxylamine D Tosedostat (CHR-2797) C->D G cluster_0 Normal Cell Homeostasis cluster_1 Action of Tosedostat A Protein Degradation (Proteasome) B Peptides A->B C Aminopeptidases B->C D Free Amino Acid Pool C->D G Inhibition of Aminopeptidases E New Protein Synthesis D->E E->A F Tosedostat (CHR-2797) F->G H Depletion of Amino Acid Pool G->H I Inhibition of Protein Synthesis H->I J Apoptosis I->J

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(methylsulfamoyl)benzoic acid is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of various pharmacologically active compounds. Its structural motifs, including a carboxylic acid, a methoxy group, and a methylsulfonamide, provide multiple points for molecular diversification, making it a valuable intermediate. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth technical insights and a rationale for the chosen synthetic strategy, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is approached via a robust three-step sequence starting from the commercially available and cost-effective 4-methoxybenzoic acid. This strategy was designed for its reliability and scalability in a standard laboratory setting. The key transformations are:

  • Electrophilic Nitration: Introduction of a nitro group at the C3 position of 4-methoxybenzoic acid through electrophilic aromatic substitution.

  • Chemoselective Reduction: Reduction of the nitro group to a primary amine, yielding 3-amino-4-methoxybenzoic acid.

  • Sulfonylation: Reaction of the amino group with methanesulfonyl chloride to form the final desired methylsulfonamide.

This synthetic pathway is illustrated in the workflow diagram below.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Methoxybenzoic acid B 4-Methoxy-3-nitrobenzoic acid A->B C 4-Methoxy-3-nitrobenzoic acid D 3-Amino-4-methoxybenzoic acid C->D H₂, Pd/C Ethanol E 3-Amino-4-methoxybenzoic acid F This compound E->F CH₃SO₂Cl, Pyridine Dichloromethane

Caption: Synthetic route for this compound.

Experimental Protocols

PART 1: Step-by-Step Synthesis

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic acid

  • Rationale: The nitration of 4-methoxybenzoic acid is a classic electrophilic aromatic substitution. The methoxy group is an ortho, para-director; however, due to the steric hindrance at the ortho position, the nitration predominantly occurs at the C3 position. The use of a nitrating mixture of concentrated nitric and sulfuric acids at a controlled low temperature is crucial to prevent over-nitration and side reactions.[1][2]

  • Materials and Reagents:

    • 4-Methoxybenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Deionized water

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 20 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid to below 5 °C.

    • Slowly add 10.0 g of 4-methoxybenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • In a separate beaker, prepare the nitrating mixture by cautiously adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

    • Add the prepared nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • The crude 4-methoxy-3-nitrobenzoic acid will precipitate as a pale-yellow solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven at 50-60 °C.

Step 2: Synthesis of 3-Amino-4-methoxybenzoic acid

  • Rationale: The reduction of the nitro group to an amine is achieved through catalytic hydrogenation. This method is highly efficient and selective, leaving the carboxylic acid and methoxy groups intact.[3][4] Palladium on carbon is a widely used catalyst for this transformation, and ethanol serves as a suitable solvent.[5]

  • Materials and Reagents:

    • 4-Methoxy-3-nitrobenzoic acid

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation flask, dissolve 8.0 g of 4-methoxy-3-nitrobenzoic acid in 150 mL of ethanol.

    • Carefully add 0.8 g of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

    • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxybenzoic acid as a solid. This product is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the formation of the sulfonamide bond by reacting the newly formed amino group with methanesulfonyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction and to catalyze the reaction.[6] Dichloromethane is an appropriate solvent for this transformation.

  • Materials and Reagents:

    • 3-Amino-4-methoxybenzoic acid

    • Methanesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Suspend 5.0 g of 3-amino-4-methoxybenzoic acid in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Add 4.5 mL of pyridine to the suspension.

    • In the addition funnel, prepare a solution of 3.5 mL of methanesulfonyl chloride in 20 mL of dichloromethane.

    • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction for completion by TLC.

    • Upon completion, add 50 mL of 1 M HCl to the reaction mixture and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[7]

PART 2: Quantitative Data Summary
ParameterStep 1Step 2Step 3Overall
Starting Material 4-Methoxybenzoic acid4-Methoxy-3-nitrobenzoic acid3-Amino-4-methoxybenzoic acid4-Methoxybenzoic acid
Product 4-Methoxy-3-nitrobenzoic acid3-Amino-4-methoxybenzoic acidThis compoundThis compound
Typical Yield 85-95%90-98%75-85%58-79%
Melting Point (°C) ~191-193~175-178~210-212-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., -COOH, -SO₂NH-, -OCH₃).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Methanesulfonyl chloride is corrosive and lachrymatory.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Hydrogen gas is highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.

References

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available at: [Link]

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available at: [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights into potential side reactions, byproduct formation, and purification strategies to enhance the yield and purity of your target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process analogous to the synthesis of related sulfonamides like furosemide.[1][2] The process involves:

  • Electrophilic Aromatic Substitution: Chlorosulfonylation of 4-methoxybenzoic acid using chlorosulfonic acid to form the key intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid.

  • Nucleophilic Substitution: Amination of the resulting sulfonyl chloride with methylamine to yield the final product.

This guide will address critical issues that can arise in each of these steps, focusing on the identification and mitigation of common byproducts.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable solutions.

Frequently Asked Question 1: Low Yield of the Intermediate 3-(chlorosulfonyl)-4-methoxybenzoic acid

Question: My initial chlorosulfonylation step results in a very low yield of the desired sulfonyl chloride intermediate. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this step are common and typically stem from side reactions driven by reaction conditions and work-up procedures. The primary culprits are hydrolysis of the product and the formation of sulfone byproducts.[3][4]

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: The 3-(chlorosulfonyl)-4-methoxybenzoic acid intermediate is highly sensitive to moisture.[4] During the aqueous work-up (quenching on ice), the sulfonyl chloride can readily hydrolyze back to the corresponding sulfonic acid, 4-methoxy-3-sulfobenzoic acid, which is water-soluble and lost during filtration.

    • Causality: The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water.[5]

    • Solution:

      • Rapid, Cold Quenching: Pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and water. It is critical to maintain the quench temperature between 0-5°C to minimize the rate of hydrolysis.[3]

      • Prompt Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid immediately after precipitation is complete.[3]

      • Anhydrous Work-up: For critical applications, consider removing the excess chlorosulfonic acid under high vacuum. This is hazardous and should only be performed with appropriate safety measures.

  • Diaryl Sulfone Formation: At elevated temperatures, the newly formed sulfonyl chloride can act as an electrophile and react with another molecule of the starting 4-methoxybenzoic acid. This results in a highly stable and often insoluble diaryl sulfone byproduct.[3]

    • Causality: The strong electron-donating methoxy group activates the aromatic ring, making it susceptible to attack by the electrophilic sulfonyl chloride intermediate, especially when the reaction temperature is not controlled.

    • Solution:

      • Strict Temperature Control: During the addition of 4-methoxybenzoic acid to the chlorosulfonic acid, maintain a low internal temperature, ideally not exceeding 20°C.[3]

      • Molar Ratio: Using a slight excess of chlorosulfonic acid can help ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, making it less available to participate in sulfone formation.[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding to the work-up.[3]

Frequently Asked Question 2: Presence of Multiple Spots on TLC/Peaks in HPLC After Step 1

Question: My crude product from the chlorosulfonylation step shows multiple spots on a TLC plate (or multiple peaks in an HPLC chromatogram). What are these impurities?

Answer: Besides the issues of hydrolysis and sulfone formation, you may be observing isomeric and polysulfonated byproducts.

Potential Byproducts & Identification:

Byproduct Formation Mechanism Identification & Characterization Mitigation Strategy
Isomeric Sulfonyl Chlorides The methoxy group is an ortho, para-director, and the carboxylic acid is a meta-director. While both strongly favor substitution at the 3-position, minor amounts of other isomers can form under non-ideal conditions.[4]Isomers will have the same mass-to-charge ratio (m/z) in mass spectrometry but different retention times in HPLC. Characterization requires detailed NMR analysis (¹H and ¹³C).Maintain strict temperature control (0-20°C) during reagent addition. Ensure slow, portion-wise addition of the benzoic acid to the chlorosulfonic acid.
Disulfonated Benzoic Acid Occurs under harsh conditions, such as high temperatures or a large excess of chlorosulfonic acid, leading to the introduction of a second sulfonyl chloride group.[3][4]Higher molecular weight peak in MS. Can be identified by changes in the aromatic region of the ¹H NMR spectrum (fewer aromatic protons).Avoid excessive heating. Use a moderate excess of chlorosulfonic acid (typically 3-5 molar equivalents).
4-Methoxy-3-sulfobenzoic acid Hydrolysis of the desired sulfonyl chloride product during aqueous work-up.[4]This is a highly polar, water-soluble compound. It may not appear on standard reversed-phase HPLC unless specific mobile phase conditions are used. Best identified by analyzing the aqueous filtrate.Implement rapid and cold (0-5°C) quenching and immediate filtration.[3]
Diaryl Sulfone Reaction of the sulfonyl chloride intermediate with a molecule of 4-methoxybenzoic acid at elevated temperatures.[3]High molecular weight peak in MS. Typically a high-melting, insoluble solid. Can be characterized by NMR and IR spectroscopy.Maintain low reaction temperatures, especially during the initial exothermic addition of reagents.
Frequently Asked Question 3: Impurities Arising During the Amination Step

Question: After reacting the sulfonyl chloride intermediate with methylamine, I observe unreacted starting material and other byproducts. What could be going wrong?

Answer: The amination step is generally efficient, but issues can arise from the reactivity of the starting materials and the reaction conditions.

Potential Issues & Solutions:

  • Unreacted 3-(chlorosulfonyl)-4-methoxybenzoic acid: This indicates an incomplete reaction.

    • Causality: Insufficient methylamine, low reaction temperature, or short reaction time. The sulfonyl chloride is a solid and may have poor solubility in the reaction medium, leading to a slow reaction rate.

    • Solution:

      • Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents).

      • Ensure the sulfonyl chloride is well-suspended or dissolved in a suitable solvent (e.g., THF, acetone) before adding the amine.

      • Allow for sufficient reaction time, monitoring by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Formation of 4-Methoxy-3-(methylsulfamoyl)benzamide: While the sulfonyl chloride is significantly more reactive than the carboxylic acid, it is possible for the methylamine to react at the carboxyl group to form an amide, especially under forcing conditions.

    • Causality: High temperatures or prolonged reaction times could promote this side reaction.

    • Solution: Conduct the amination at a controlled temperature (e.g., room temperature or slightly below). Avoid excessive heating. The desired product can typically be separated from this byproduct by exploiting the acidic nature of its carboxylic acid group during an acid-base work-up.

III. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of key byproducts.

Synthesis_Pathway SM 4-Methoxybenzoic Acid INT 3-(Chlorosulfonyl)-4- methoxybenzoic Acid SM->INT Step 1: Chlorosulfonylation PROD 4-Methoxy-3-(methylsulfamoyl) benzoic Acid INT->PROD Step 2: Amination

Caption: Main synthetic pathway for this compound.

Byproduct_Formation INT 3-(Chlorosulfonyl)-4- methoxybenzoic Acid HYDROLYSIS 4-Methoxy-3-sulfobenzoic Acid (Hydrolysis Product) INT->HYDROLYSIS + H2O (Aqueous Work-up) SULFONE Diaryl Sulfone Byproduct INT->SULFONE + SM 4-Methoxybenzoic Acid SM->SULFONE High Temp

Caption: Formation pathways for major byproducts during chlorosulfonylation.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(chlorosulfonyl)-4-methoxybenzoic acid (Intermediate)

Materials:

  • 4-Methoxybenzoic acid

  • Chlorosulfonic acid (handle with extreme care in a fume hood)

  • Crushed ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add chlorosulfonic acid (4 molar equivalents).

  • Cool the flask in an ice-water bath to bring the internal temperature to 0-5°C.

  • Slowly and in small portions, add 4-methoxybenzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. [3]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C. A white precipitate should form.[3]

  • Isolation: Collect the solid product immediately by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Dry the solid product under vacuum to a constant weight.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 3-(chlorosulfonyl)-4-methoxybenzoic acid

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • An appropriate organic solvent (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate

Procedure:

  • Suspend or dissolve the dried 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent) in THF in a round-bottom flask under stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the methylamine solution (1.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC shows complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in water and a small amount of aqueous NaOH to form the sodium salt.

  • Wash the aqueous solution with ethyl acetate to remove any non-acidic organic impurities.

  • Acidify the aqueous layer slowly with 1M HCl until the pH is approximately 2-3. A white precipitate of the final product should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of the final product and detecting potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of acetonitrile and water.

Expected Elution Order (General):

  • 4-Methoxy-3-sulfobenzoic acid (most polar, earliest elution).

  • This compound (target product).

  • 4-Methoxybenzoic acid (unreacted starting material).

  • Diaryl sulfone byproduct (least polar, latest elution).

V. References

  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(5), 2001–2007. [Link]

  • Ameduri, B. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents, FR2795723A1.

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593. [Link]

  • Parrett, C. L., et al. (2016). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 18(5), 1488-1493. [Link]

  • Xu, Y., et al. (2015). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Journal of Chromatographic Science, 53(7), 1145-1151. [Link]

  • GPAT Discussion Center. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

  • Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.com. [Link]

  • MicroSolv Technology Corporation. (2025). Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv AppNote. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields during this multi-step synthesis. By understanding the causality behind each experimental step, you can effectively troubleshoot and optimize your reaction outcomes.

Overall Synthetic Workflow

The synthesis of this compound is typically a two-step process starting from 4-methoxybenzoic acid. The first step is an electrophilic aromatic substitution (chlorosulfonylation), followed by nucleophilic substitution with methylamine.

Synthetic Workflow A 4-Methoxybenzoic Acid (Starting Material) C Step 1: Chlorosulfonylation A->C B Chlorosulfonic Acid (Reagent) B->C D 3-(Chlorosulfonyl)-4- methoxybenzoic acid (Intermediate) C->D Forms sulfonyl chloride F Step 2: Amination D->F E Methylamine (Reagent) E->F G 4-Methoxy-3-(methylsulfamoyl) benzoic acid (Final Product) F->G Forms sulfonamide

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Chlorosulfonylation Step

This initial step is critical and often a primary source of yield loss. It involves the reaction of 4-methoxybenzoic acid with an excess of chlorosulfonic acid to form the intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid.[1]

Q1: My reaction yields a significant amount of unreacted 4-methoxybenzoic acid. What went wrong?

A1: Incomplete conversion is a common issue and typically points to problems with reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: While the reaction should be initiated at low temperatures (0-20°C) to control exothermicity, the mixture often needs to be warmed to room temperature or gently heated (e.g., 40°C) to drive the reaction to completion.[2][3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Deactivated Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and moisture-sensitive.[2] If exposed to atmospheric moisture, it hydrolyzes to sulfuric acid and HCl, which are not effective for this transformation. Always use a fresh, unopened bottle of chlorosulfonic acid or a properly stored reagent under an inert atmosphere.

  • Poor Mixing: The reaction mixture can become thick. Ensure efficient mechanical stirring throughout the addition and reaction period to maintain homogeneity.

Q2: I've isolated a high-melting, insoluble white solid that is not my desired product. What is it?

A2: You have likely formed a diaryl sulfone byproduct. This is a frequent side reaction in chlorosulfonations, especially at elevated temperatures.[3] The sulfonyl chloride intermediate acts as an electrophile and reacts with another molecule of the starting material (4-methoxybenzoic acid).

Mitigation Strategies:

  • Strict Temperature Control: The most critical factor is maintaining a low temperature (below 20°C) during the addition of the 4-methoxybenzoic acid to the chlorosulfonic acid.[3] Use an ice-water bath and add the starting material slowly in portions.

  • Reagent Stoichiometry: Using a sufficient excess of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, minimizing its availability to react and form the sulfone.[3]

Q3: The workup is messy, and my yield is low after quenching the reaction in ice water. Why?

A3: The 3-(chlorosulfonyl)-4-methoxybenzoic acid intermediate is highly susceptible to hydrolysis back to the sulfonic acid upon contact with water, especially for prolonged periods or at non-optimal pH.[4]

Best Practices for Workup:

  • Rapid Quenching: Pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and water. This dissipates the heat of quenching and precipitates the product quickly.[2]

  • Immediate Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended time. Filter the solid promptly after quenching is complete to minimize hydrolysis.[3]

  • Thorough Washing: Wash the collected solid with cold deionized water to remove residual acids.

Chlorosulfonylation_Troubleshooting start Low Yield in Step 1? incomplete_rxn Incomplete Reaction (Unreacted Starting Material) start->incomplete_rxn Yes side_product Side Product Formation (e.g., Diarylsulfone) start->side_product Yes workup_loss Product Loss During Workup (Hydrolysis) start->workup_loss Yes sol_incomplete Solutions: - Increase reaction time/temp - Use fresh chlorosulfonic acid - Ensure efficient stirring incomplete_rxn->sol_incomplete sol_side_product Solutions: - Strict low-temp control - Slow substrate addition - Use sufficient excess of ClSO3H side_product->sol_side_product sol_workup Solutions: - Rapid quench in ice-water - Immediate filtration - Wash with cold water workup_loss->sol_workup

Caption: Decision tree for troubleshooting the chlorosulfonylation step.

Part 2: Troubleshooting the Amination Step

In the second step, the isolated 3-(chlorosulfonyl)-4-methoxybenzoic acid is reacted with methylamine to form the final sulfonamide product.

Q4: My amination reaction is sluggish, and the yield is low. What are the common causes?

A4: Low yields in sulfonamide synthesis can often be traced back to the hydrolysis of the sulfonyl chloride, improper base/solvent selection, or side reactions.[4][5]

Key Areas to Investigate:

  • Hydrolysis of the Sulfonyl Chloride: The starting material for this step, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is moisture-sensitive. Ensure it is thoroughly dried after the first step. All glassware for the amination step should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis into the unreactive sulfonic acid.[4]

  • Choice of Base and Solvent: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct without competing with the methylamine.[4] The solvent should be inert and capable of dissolving the reactants; dichloromethane or tetrahydrofuran (THF) are common choices.

  • Stoichiometry: Using a slight excess of methylamine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[4]

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude moisture.[5]

Q5: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A5: Besides unreacted starting material, the primary side product is the sulfonic acid from the hydrolysis of your sulfonyl chloride. Another possibility, though less common with a secondary amine precursor like methylamine, is the formation of a bis-sulfonated product if a primary amine was used.[4]

Identification and Prevention:

  • Identification: The sulfonic acid byproduct is highly polar and will likely have a very low Retention Factor (Rf) on a normal-phase TLC plate. It can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prevention: The best prevention is to ensure strictly anhydrous reaction conditions, as detailed in Q4.[4] Using fresh, anhydrous solvents and properly dried glassware is paramount.

Part 3: Purification and Characterization

Q6: How can I effectively purify the final product?

A6: Purification of the final product, an acidic compound, typically involves crystallization or column chromatography.

  • Recrystallization: This is often the most effective method for purification. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixtures) and allowed to cool slowly.[4] This process helps to remove less soluble impurities (which can be filtered off while hot) and more soluble impurities (which remain in the mother liquor).

  • Acid-Base Extraction: An alternative is to dissolve the crude product in a weak base (like aqueous sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

  • Column Chromatography: If impurities are difficult to remove by other means, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) can be employed.[6]

Q7: What are the expected analytical signatures for the starting material and final product?

A7: Proper characterization is essential to confirm the identity and purity of your compounds.

CompoundTechniqueExpected Observations
4-Methoxybenzoic Acid ¹H NMR (DMSO-d₆)Aromatic protons (~7.9 ppm and ~7.0 ppm, doublets), methoxy protons (~3.8 ppm, singlet), carboxylic acid proton (~12.7 ppm, broad singlet).[7]
This compound ¹H NMRExpect shifts in aromatic proton signals due to the new sulfamoyl group. Appearance of a new singlet/doublet for the N-methyl group and a signal for the sulfonamide N-H.
MS (ESI-)The [M-H]⁻ ion should be observed at the expected mass-to-charge ratio.
IRPresence of C=O stretch (carboxylic acid), S=O stretches (sulfonamide), and N-H stretch.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides.
  • BenchChem. (n.d.). Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.
  • MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid.
  • BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.

Sources

Technical Support Center: A Guide to the Purification of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for improving the purity of crude 4-Methoxy-3-(methylsulfamoyl)benzoic acid. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document is structured to address common and complex issues encountered during purification, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Section 1: Initial Assessment and Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the nature of impurities and the initial steps for purity evaluation.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies for analogous compounds, several classes of impurities can be anticipated. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Impurity Class Potential Specific Impurities Likely Origin
Unreacted Starting Materials 4-Hydroxy-3-methoxybenzoic acid, MethylsulfamideIncomplete reaction during the sulfamoylation or methoxy group introduction steps.
Reagents & Catalysts Thionyl chloride, Dimethyl sulfate, inorganic saltsCarryover from the work-up procedure. For example, residual sulfates may be present if dimethyl sulfate was used for methylation.[1]
Side-Reaction Products Regioisomers (e.g., sulfamoylation at a different position), Hydrolysis products (cleavage of the sulfamoyl or methoxy group)Non-selective reactions or harsh reaction/work-up conditions (e.g., extreme pH or high temperatures).[2]
Solvent Residues DMF, Dichloromethane, TolueneIncomplete removal of solvents used during the reaction or initial extraction steps.

Q2: How can I perform a preliminary assessment of my crude product's purity?

A2: A multi-faceted approach is recommended for a reliable initial purity assessment:

  • Melting Point Analysis: This is a rapid and effective preliminary check. A pure compound will have a sharp melting point range (typically <2 °C), whereas impurities will cause a depression and broadening of the melting point range.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most robust method for quantifying purity. A sample of the crude material is dissolved and injected. The resulting chromatogram will show a major peak for your desired product and smaller peaks for impurities. The area percentage of the main peak provides a good estimate of purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide both structural confirmation and an estimate of purity by identifying signals corresponding to impurities or residual solvents.

Q3: My crude product is a dark, discolored solid or an oil. What is the cause and how should I proceed?

A3: Discoloration is typically caused by highly conjugated, polymeric, or oxidized side products formed during the synthesis. These are often present in trace amounts but are intensely colored. Before proceeding with primary purification methods like recrystallization, it is often beneficial to perform a decolorization step. This is usually achieved by dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal before a hot filtration.[5][6] The charcoal adsorbs the colored impurities.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and powerful technique for purifying solid organic compounds.[6] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

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// Nodes A [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solution Colored?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Add Activated Charcoal\n& Reheat", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Hot Gravity Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Slow Cooling to RT\n(Induce Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Wash Crystals with\nCold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold, color="#34A853"];

// Edges A -> B; B -> C; C -> D [label=" Yes"]; D -> E; E -> F; C -> F [label=" No", headport="n", tailport="e"]; F -> G; G -> H; H -> I; I -> J; J -> K; }

A typical workflow for purifying a solid organic compound by recrystallization.

Q4: I'm having trouble finding a suitable recrystallization solvent. What are the criteria?

A4: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Conversely, the impurities should either be completely insoluble or highly soluble in the solvent at all temperatures. Given the polar nature of the carboxylic acid and sulfamoyl groups, polar protic or aprotic solvents are good starting points.

Solvent Class Examples Considerations for this compound
Alcohols Ethanol, Methanol, IsopropanolOften good general-purpose solvents. The polarity can be fine-tuned by adding water.
Water H₂OA good choice due to its polarity, non-toxicity, and low cost. Solubility is likely low at room temp but increases significantly when hot.[7][8]
Ketones AcetoneMay be too strong a solvent, leading to poor recovery. Often used in solvent/anti-solvent systems.
Esters Ethyl AcetateGood solubility is expected. Can be a very effective recrystallization solvent for moderately polar compounds.
Mixed Solvents Ethanol/Water, Acetone/HexaneUsed when no single solvent is ideal. The product is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added until the solution becomes turbid.

Q5: My product will not crystallize from the solution, even after cooling. What can I do to induce crystallization?

A5: This is a common issue resulting from a supersaturated solution that lacks a nucleation point for crystal growth. Here are several techniques to try in order:

  • Scratch the Flask: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[5][9]

  • Seed the Solution: Add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force solidification. The resulting solid can then be used to seed the main solution.

Q6: My product "oiled out" instead of forming crystals. How do I solve this?

A6: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) rather than a solid.

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point. You may also need to switch to a lower-boiling point solvent or use a mixed solvent system.

Q7: My final yield after recrystallization is very low. What are the common causes?

A7: A low yield can be frustrating but is often preventable. The key is a balance between purity and recovery.

| Potential Cause | Explanation & Solution | | :--- | :--- | :--- | | Using Excess Solvent | This is the most common reason. Too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. | | Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove charcoal or insoluble impurities), the product will crystallize in the filter paper and funnel. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[10] | | Incomplete Crystallization | Not allowing sufficient time or cooling to a low enough temperature will result in product remaining in the solution. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8] | | Washing with Warm Solvent | Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Solution: Always wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. |

Experimental Protocol 1: Recrystallization of this compound

This protocol provides a general framework. Solvent choice and volumes should be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 10 mL of 9:1 water/ethanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent mixture dropwise until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., ~1-2% by weight). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): Pre-heat a clean filter funnel and receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Section 3: Advanced Purification Techniques

If recrystallization fails to provide the desired purity, more advanced techniques that separate compounds based on different chemical principles may be required.

Q8: I've tried recrystallization multiple times, but my HPLC analysis still shows significant impurities. What should I try next?

A8: When impurities have similar solubility profiles to your product, recrystallization becomes less effective. The next logical steps are to exploit other differences in chemical properties, such as polarity or acid/base character.

  • Acid-Base Extraction: This is a highly effective technique for purifying acidic compounds like your target molecule from neutral or basic impurities.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[11][12]

graph AcidBase_Extraction { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 2: Acid-Base Extraction Logic", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Crude Product in Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; AddBase [label="Extract with Aqueous Base\n(e.g., NaHCO₃ solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Layers", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

OrganicLayer [label="Organic Layer:\nContains Neutral/Basic Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; AqueousLayer [label="Aqueous Layer:\nContains Deprotonated Product\n(Sodium 4-methoxy-3-(methylsulfamoyl)benzoate)", fillcolor="#FFFFFF", fontcolor="#202124"];

Acidify [label="Acidify Aqueous Layer\nwith HCl (to pH < 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate [label="Product Precipitates Out\nof Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter, Wash with Water, and Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold, color="#34A853"];

// Edges Start -> AddBase; AddBase -> Separate; Separate -> OrganicLayer [label=" "]; Separate -> AqueousLayer [label=" "]; AqueousLayer -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Final; }

Workflow demonstrating the separation of an acidic compound from neutral impurities.

Experimental Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product, as its sodium salt, will move into the aqueous layer. The neutral and basic impurities will remain in the organic layer.

  • Isolate Layers: Drain the lower aqueous layer into a clean beaker or flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.

  • Precipitation: While stirring, slowly acidify the combined aqueous layers by adding 1M HCl dropwise. Your product will precipitate out as the solution becomes acidic (target pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry to a constant weight.

Section 4: Final Purity Confirmation

After purification, it is essential to confirm the purity using a reliable analytical method.

Experimental Protocol 3: Purity Analysis by HPLC-UV

This method is based on standard protocols for analyzing benzoic acid derivatives and should be optimized for your specific system.[3][4]

Parameter Condition
Instrumentation High-Performance Liquid Chromatograph with a UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric or formic acid to ensure the analyte is protonated.
Flow Rate 1.0 mL/min.
Detection Wavelength ~254 nm (or determine λmax by scanning a dilute solution of the pure compound).
Injection Volume 10-20 µL.
Column Temperature 30 °C.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of a reference standard (if available) or your purified material at ~1 mg/mL in the mobile phase. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve your purified sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the sample and compare the resulting chromatogram to that of the crude material. A successful purification will show a significant reduction or complete elimination of impurity peaks. Purity is typically reported as the area percentage of the main peak.

References

  • BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. BenchChem Technical Support.
  • BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem Technical Support.
  • Gujarat Organics Ltd. (2006). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry.
  • Northern Illinois University. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. NIU Department of Chemistry & Biochemistry.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • YouTube. (2024, April 12).
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

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Technical Support Center: Stability and Degradation of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3-(methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and handling of this compound. While specific degradation studies on this compound are not extensively published, this document synthesizes information from established chemical principles and data on structurally related compounds to offer robust troubleshooting strategies and best practices.

Part 1: Frequently Asked Questions (FAQs)

Q1: My HPLC/LC-MS analysis shows a new, unexpected peak after storing my sample in solution. What could it be?

A1: An unexpected peak likely indicates degradation. Based on the structure of this compound, the most probable degradation pathways are hydrolysis of the sulfonamide bond or O-demethylation of the methoxy group. The new peak could correspond to 4-methoxy-3-aminosulfonylbenzoic acid or 4-hydroxy-3-(methylsulfamoyl)benzoic acid. To confirm, we recommend performing mass spectrometry to identify the molecular weight of the impurity.

Q2: How should I store the solid compound and its solutions to ensure long-term stability?

A2: For the solid compound, store at 2-8°C, protected from light and moisture. For solutions, prepare them fresh whenever possible. If storage is necessary, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; use aprotic solvents like DMSO or DMF for stock solutions. For aqueous buffers, be mindful of the pH, as extreme pH can accelerate hydrolysis.

Q3: Is this compound sensitive to light?

A3: Aromatic compounds, especially those with electron-donating groups like a methoxy group, can be susceptible to photodegradation.[1][2] It is best practice to handle the solid and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.

Q4: What are the likely degradation products under acidic or basic conditions?

A4: Under acidic conditions, the sulfonamide bond is susceptible to hydrolysis, which would cleave the S-N bond to yield sulfanilic acid derivatives.[3] Under harsh basic conditions, O-demethylation of the methoxy group to a hydroxyl group is a possible degradation pathway.[4]

Part 2: In-depth Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Chromatographic Analysis

The appearance of unexpected peaks in your chromatogram is a common sign of compound degradation or the presence of impurities. This guide provides a systematic approach to identifying the source of these peaks.

Causality Behind the Issue: Unexpected peaks can arise from several sources:

  • Degradation: The compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure).

  • Synthesis Impurities: Residual starting materials or byproducts from the synthesis of this compound.

  • Solvent Interaction: The compound may react with the solvent or impurities within the solvent over time.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability of a molecule.[5][6][7][8][9]

  • Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Stress: Heat at 60°C for 24 hours.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC/LC-MS alongside a control sample (kept at 2-8°C in the dark).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your degradation products. Use the mass spectrometry data to determine their molecular weights and propose structures. The goal is to achieve 5-20% degradation.[4]

Guide 2: Managing Long-Term Storage and Solution Stability

Proper storage is crucial for maintaining the integrity of this compound.

Causality Behind Storage Instability:

  • Hydrolysis: Reaction with ambient moisture can lead to the breakdown of the solid compound over time.

  • Oxidation: Atmospheric oxygen can cause oxidative degradation, especially if the compound is sensitive.

  • Photodegradation: Exposure to light can provide the energy for degradative photochemical reactions.[10][11]

Recommended Storage Conditions:

FormConditionTemperatureAtmosphereContainer
Solid Dry2-8°CInert gas (e.g., Argon) if possibleTightly sealed, amber glass vial
Solution Aliquoted-20°C or -80°CN/AAmber glass vials or cryovials

Best Practices for Solution Preparation and Storage:

  • Solvent Purity: Always use high-purity, anhydrous solvents to minimize solvent-mediated degradation.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever feasible.

  • Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature cycling.

Guide 3: pH-Dependent Stability and Buffer Compatibility

The pH of your aqueous solution can significantly impact the stability of this compound, primarily due to the potential for hydrolysis of the sulfonamide group.

Causality Behind pH-Dependent Degradation:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[12]

  • Base-Mediated Hydrolysis: While generally more stable to base, strong alkaline conditions can also promote hydrolysis.

Predicted pH-Stability Profile:

Caption: Predicted effect of pH on the stability of this compound.

Buffer Compatibility Recommendations:

pH RangeRecommended BuffersComments
3-5Acetate, CitrateUse with caution; monitor for hydrolysis.
6-8Phosphate, HEPES, MOPSGenerally the most stable range.
>8Borate, BicarbonatePotential for increased degradation.

Part 3: Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are proposed for this compound. Understanding these pathways is crucial for identifying degradation products and mitigating instability.

Proposed Degradation Pathways:

G cluster_0 Hydrolysis cluster_1 O-Demethylation parent This compound hydrolysis_product 4-Methoxy-3-sulfamoylbenzoic acid + Methylamine parent->hydrolysis_product S-N Bond Cleavage demethylation_product 4-Hydroxy-3-(methylsulfamoyl)benzoic acid parent->demethylation_product Ether Cleavage

Caption: Proposed primary degradation pathways.

References

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 4-methoxy-3-(sulfooxy)benzoic acid (HMDB0140929). Retrieved from [Link]

  • AKJournals. (n.d.). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the compounds studied in this work. Anisole (1),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Evidence of phenoxymethyl radical formation in laser photolyses of anisole in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Retrieved from [Link]

  • NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • NIH. (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of phenol and salicylic acid by coated rutile-based pigments: A new approach for the assessment of sunscreen treatment efficiency. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • ACS Publications. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

Sources

Refining reaction conditions for the synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, involves reactive intermediates and requires careful control of reaction conditions to ensure high yield and purity. This guide will address common challenges encountered during its preparation, focusing on the widely employed two-step synthesis from 4-methoxybenzoic acid (p-anisic acid).

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two key steps:

  • Chlorosulfonation of 4-Methoxybenzoic Acid: This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

  • Amidation with Methylamine: The resulting sulfonyl chloride is then reacted with methylamine to form the desired N-methylsulfamoyl group (-SO₂NHCH₃).

Synthesis_Pathway 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Intermediate 4-Methoxy-3-(chlorosulfonyl)benzoic acid Final_Product This compound Intermediate->Final_Product Methylamine (CH₃NH₂)

Caption: Synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid

Q1: The chlorosulfonation reaction is sluggish or incomplete, resulting in low conversion of the starting material.

Potential Causes:

  • Insufficient Reagent: The stoichiometry of chlorosulfonic acid is critical. An inadequate amount will lead to incomplete reaction.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.[1]

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, which will deactivate the reagent and hinder the reaction.

Solutions:

  • Reagent Stoichiometry: Use a slight excess of chlorosulfonic acid. A molar ratio of 3 to 5 equivalents of chlorosulfonic acid to 1 equivalent of 4-methoxybenzoic acid is a good starting point.

  • Temperature Optimization: The reaction is typically performed at low temperatures initially (0-5 °C) during the addition of the starting material to control the exotherm. After the initial addition, the reaction temperature can be gradually increased to 40-50 °C to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: The reaction produces a dark-colored, intractable tar instead of the expected product.

Potential Causes:

  • Excessive Reaction Temperature: Chlorosulfonation is a highly exothermic reaction. Uncontrolled temperature can lead to charring and the formation of polymeric byproducts.[1]

  • Formation of Sulfones: At higher temperatures, the initially formed sulfonyl chloride can react with another molecule of 4-methoxybenzoic acid to form a diaryl sulfone, which is a common side reaction in chlorosulfonations.

Solutions:

  • Strict Temperature Control: Add the 4-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (0-5 °C) with vigorous stirring. Use an ice-salt bath to maintain the temperature.

  • Controlled Heating: Once the addition is complete, warm the reaction mixture slowly and monitor the temperature closely.

  • Quenching Procedure: Carefully quench the reaction by pouring the mixture onto crushed ice. This will precipitate the product and hydrolyze the excess chlorosulfonic acid.

Table 1: Recommended Reaction Conditions for Chlorosulfonation

ParameterRecommended Value
Stoichiometry (ClSO₃H : Substrate) 3:1 to 5:1
Addition Temperature 0 - 5 °C
Reaction Temperature 40 - 50 °C
Reaction Time 2 - 4 hours
Quenching Pour onto crushed ice
Step 2: Amidation with Methylamine

Q3: The yield of the final product is low after reacting the sulfonyl chloride with methylamine.

Potential Causes:

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, 4-methoxy-3-(chlorosulfonyl)benzoic acid, is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react with methylamine.

  • Formation of a Salt with the Carboxylic Acid: Methylamine is a base and can react with the carboxylic acid group to form a salt, which may complicate the workup and reduce the isolated yield of the desired product.

  • Insufficient Amine: An inadequate amount of methylamine will result in an incomplete reaction.

Solutions:

  • Use the Sulfonyl Chloride Immediately: It is best to use the crude 4-methoxy-3-(chlorosulfonyl)benzoic acid directly after isolation and drying, without prolonged storage.

  • Control of pH during Workup: After the amidation reaction, the pH of the solution should be carefully adjusted to acidic (pH 2-3) to protonate the carboxylic acid and precipitate the final product.

  • Excess Amine: Use at least two equivalents of methylamine. The first equivalent reacts with the sulfonyl chloride, and the second neutralizes the HCl byproduct. An even larger excess can be used to ensure the reaction goes to completion.

Q4: The final product is difficult to purify and contains impurities.

Potential Causes:

  • Incomplete Reaction: Unreacted 4-methoxy-3-(chlorosulfonyl)benzoic acid or the corresponding sulfonic acid (from hydrolysis) can be present as impurities.

  • Side Reactions: Although less common with a primary amine like methylamine, the formation of a disulfonimide is a possibility.

Solutions:

  • Purification by Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Acid-Base Extraction: An acid-base workup can help remove impurities. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the chlorosulfonation step?

The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. This means it increases the electron density of the aromatic ring, making it more susceptible to attack by the electrophile (SO₂Cl⁺). The directing effect of the methoxy group is dominant over the meta-directing carboxylic acid group, leading to substitution primarily at the position ortho to the methoxy group (the 3-position).

Q2: Are there any alternative reagents for chlorosulfonation?

While chlorosulfonic acid is the most common reagent for this transformation, other reagents like a mixture of thionyl chloride and sulfuric acid can also be used. However, chlorosulfonic acid is generally the most direct and efficient.

Q3: What are the key safety precautions to consider during this synthesis?

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. Proper cooling and slow addition of reagents are essential to prevent runaway reactions.

Q4: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid, sulfonamide, and methoxy groups can be confirmed.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3-(chlorosulfonyl)benzoic acid

Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Add chlorosulfonic acid to a dry, cooled flask (0-5 °C). Addition 2. Add 4-methoxybenzoic acid portion-wise, maintaining T < 10 °C. Setup->Addition Stirring 3. Stir at 0-5 °C for 30 min, then warm to 40-50 °C for 2-4 h. Addition->Stirring Quench 4. Cool and pour reaction mixture onto crushed ice. Stirring->Quench Filter 5. Filter the precipitate and wash with cold water. Quench->Filter Dry 6. Dry the solid under vacuum. Filter->Dry

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

Materials:

  • 4-Methoxybenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add chlorosulfonic acid (4 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-methoxybenzoic acid (1 equivalent) in small portions over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Gradually warm the reaction mixture to 40-50 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water.

  • A white precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum. This crude 4-methoxy-3-(chlorosulfonyl)benzoic acid can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Methoxy-3-(chlorosulfonyl)benzoic acid

  • Methylamine (aqueous solution, e.g., 40%)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 4-methoxy-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of methylamine (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the organic solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate should form. If the product oils out, scratching the side of the flask may induce crystallization.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol-water mixture.

References

A comprehensive list of references is not available in the provided search results. For further reading on related synthetic methodologies, please consult standard organic chemistry textbooks and databases such as SciFinder and Reaxys, using keywords like "chlorosulfonation," "sulfonamide synthesis," and the names of the involved chemical compounds. The following search results provide general context for the reactions discussed:

  • BenchChem. "Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
  • Sciencemadness.org. "Preparation of 3-methoxybenzoic acid.
  • Organic Syntheses. (A reliable source for detailed experimental procedures for a wide range of organic reactions).
  • BenchChem. "Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers." (Offers a detailed protocol for a similar electrophilic aromatic substitution on a substituted benzoic acid).
  • BenchChem. "Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.

Sources

Validation & Comparative

Comparing the efficacy of 4-Methoxy-3-(methylsulfamoyl)benzoic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Novel Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling cascade remains a pivotal axis for intervention. Dysregulation of this pathway is a common oncogenic driver across a spectrum of human cancers, making it a high-priority target for drug development. This guide provides a comparative analysis of a novel investigational compound, 4-Methoxy-3-(methylsulfamoyl)benzoic acid (hereafter referred to as Compound X), against established clinical-stage inhibitors: Gedatolisib (a dual PI3K/mTOR inhibitor) and Capivasertib (an pan-Akt inhibitor).

Our analysis is structured to provide researchers and drug development professionals with a comprehensive framework for evaluating kinase inhibitor efficacy, from in vitro biochemical assays to cell-based functional screens. We will delve into the mechanistic rationale behind experimental choices and present detailed protocols to ensure reproducibility and scientific rigor.

Mechanistic Overview: Targeting the PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, survival, and metabolism. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1 (mammalian target of rapamycin complex 1), to drive anabolic processes and cell growth.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt PI3K->PIP2 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival CompoundX Compound X (Hypothetical PI3K Inhibitor) Gedatolisib Gedatolisib Capivasertib Capivasertib

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets. This diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade and the points of intervention for Compound X, Gedatolisib, and Capivasertib.

Compound X is a novel ATP-competitive inhibitor hypothesized to exhibit high selectivity for the p110α isoform of PI3K. In contrast, Gedatolisib is a dual inhibitor targeting both PI3K and mTOR, while Capivasertib specifically targets the Akt kinase. This differentiation in target engagement is critical for understanding their respective efficacy and potential toxicity profiles.

Comparative In Vitro Efficacy

The initial assessment of a kinase inhibitor's potency is typically performed using in vitro biochemical and cell-based assays. These assays provide a quantitative measure of the compound's ability to inhibit its target kinase and suppress cancer cell proliferation.

Biochemical Kinase Inhibition

A LanthaScreen™ Eu Kinase Binding Assay is an industry-standard method for quantifying the affinity of an inhibitor for its target kinase. In this assay, a europium-labeled antibody measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor. The resulting IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of tracer binding.

Table 1: Comparative IC50 Values (nM) from In Vitro Kinase Assays

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)mTORAkt1Akt2Akt3
Compound X (Hypothetical) 1.285120150>10,000>10,000>10,000>10,000
Gedatolisib 0.45.61.30.131.6>10,000>10,000>10,000
Capivasertib >10,000>10,000>10,000>10,000>10,0003.08.08.0

Data for Gedatolisib and Capivasertib are representative values from published literature.

From this data, we can infer that Compound X demonstrates high potency and selectivity for the PI3Kα isoform, a frequently mutated kinase in cancers such as breast cancer. Gedatolisib exhibits broad activity against all Class I PI3K isoforms and mTOR, while Capivasertib is a potent and selective pan-Akt inhibitor.

Cell-Based Proliferation Assays

To assess the functional consequences of kinase inhibition, we evaluated the anti-proliferative effects of each compound in a panel of human breast cancer cell lines with known PIK3CA mutation status. The GI50 (concentration for 50% growth inhibition) was determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Comparative GI50 Values (nM) in Breast Cancer Cell Lines

Cell LinePIK3CA StatusCompound X (Hypothetical)GedatolisibCapivasertib
MCF-7 E545K (mutant)8515
T47D H1047R (mutant)12720
MDA-MB-231 Wild-type>1,000500800

The data indicates that cell lines harboring activating PIK3CA mutations (MCF-7 and T47D) are significantly more sensitive to all three inhibitors compared to the wild-type cell line (MDA-MB-231). This is consistent with the principle of oncogene addiction, where cancer cells become highly dependent on a single activated oncogenic pathway for their survival and proliferation.

Experimental Protocols

To ensure the integrity and reproducibility of these findings, we provide the following detailed experimental protocols.

Protocol: In Vitro Kinase Binding Assay (LanthaScreen™)

This protocol outlines the key steps for determining the IC50 of a test compound against a target kinase.

Kinase_Assay_Workflow Start Start PrepareReagents 1. Prepare Reagents: - Kinase - Fluorescent Tracer - Eu-labeled Antibody - Test Compound Dilutions Start->PrepareReagents Dispense 2. Dispense Reagents into 384-well Plate PrepareReagents->Dispense Incubate 3. Incubate at Room Temperature (60 minutes) Dispense->Incubate ReadPlate 4. Read Plate on Fluorescence Plate Reader (TR-FRET) Incubate->ReadPlate Analyze 5. Analyze Data: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 ReadPlate->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro Kinase Binding Assay. This diagram depicts the sequential steps involved in performing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: In a 384-well microplate, add 2.5 µL of the compound dilutions.

  • Reagent Addition: Add 2.5 µL of a 4X kinase/tracer mixture, followed by 5 µL of a 2X Eu-antibody solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This protocol details the measurement of cell viability as a function of compound concentration.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of growth inhibition against the compound concentration to determine the GI50 value.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the efficacy of novel kinase inhibitors. Our analysis of the hypothetical compound, this compound (Compound X), in relation to Gedatolisib and Capivasertib, highlights the importance of understanding a compound's specific target engagement profile. The high selectivity of Compound X for PI3Kα suggests it may offer a favorable therapeutic window, particularly in PIK3CA-mutant cancers.

Further studies, including in vivo xenograft models and comprehensive pharmacokinetic and pharmacodynamic analyses, are necessary to fully elucidate the therapeutic potential of Compound X. The experimental frameworks provided herein offer a robust foundation for these future investigations.

References

  • Gedatolisib (PF-05212384) in Cancer Therapy. Source: National Cancer Institute.[Link]

  • Capivasertib in Cancer Therapy. Source: National Cancer Institute.[Link]

A Comparative Guide to the Biological Activity of 4-Methoxy-3-(methylsulfamoyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a privileged structure, a versatile backbone for the design of novel therapeutic agents. The strategic placement of functional groups on this fundamental ring can dramatically alter its biological profile, unlocking a spectrum of activities against various diseases. This guide provides a comprehensive comparison of the biological activities of 4-Methoxy-3-(methylsulfamoyl)benzoic acid and its structurally related analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships that govern their efficacy as anticancer, anti-inflammatory, and antiplatelet agents, supported by experimental data and detailed protocols.

Introduction: The Versatile Benzoic Acid Scaffold

This compound is a compound of interest due to the presence of key functional groups: a methoxy group, a methylsulfamoyl group, and a carboxylic acid. These moieties contribute to the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. While direct biological activity data for this specific molecule is not extensively published, a rich body of literature on its analogs provides a roadmap for understanding its potential therapeutic applications.

This guide will explore the biological activities of analogs where the core benzoic acid structure is maintained, but with variations in the substituents at the 3- and 4-positions. By examining these structural analogs, we can deduce the probable biological roles of this compound and identify key structural motifs that drive specific biological outcomes.

Comparative Biological Activities

The analogs of this compound have demonstrated a remarkable diversity of biological activities. Here, we compare their performance in several key therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

Several benzoic acid derivatives have emerged as potent anticancer agents, often exerting their effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: A prominent mechanism of action for some benzoic acid derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Akt/NF-κB signaling pathways.[1] These pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a nitro group at the 3-position, as seen in 4-Methoxy-3-nitrobenzoic acid, has been shown to be a key precursor for synthesizing compounds with anticancer properties.[1]

  • Analogs where the sulfonamide moiety is modified have been investigated as antimitotic and antivascular agents, with some tricyclic derivatives of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide showing potent tubulin polymerization inhibition.[2]

  • A series of 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, also through the inhibition of tubulin polymerization.[3]

Comparative Data on Anticancer Activity:

Compound/Analog ClassTarget/MechanismCell Line(s)IC50/GI50Reference
Tricyclic quinazolinone derivativesTubulin polymerization inhibitionNCI 60 human tumor cell lines10-66.9 nM[2]
4-substituted methoxybenzoyl-aryl-thiazolesTubulin polymerization inhibitionMelanoma and prostate cancer cells0.021 - 0.071 µM[3]
2-PhenoxybenzamidesAntiplasmodial activityP. falciparum0.2690 µM[4]
Anti-inflammatory and Antioxidant Activity

Inflammation is a key pathological process in numerous diseases. Benzoic acid derivatives have shown promise in mitigating inflammation through various mechanisms.

Mechanism of Action: 2-Hydroxy-4-methoxy benzoic acid has been demonstrated to attenuate carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms.[5] This involves the modulation of inflammatory cytokines and key defensive enzymes. Benzoic acid derivatives have also been found to inhibit cyclo-oxygenase (COX) activity, a key enzyme in the inflammatory cascade.[6]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a hydroxyl group at the 2-position appears to be beneficial for anti-inflammatory and antioxidant activity.[5]

  • Analogs with a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory responses.[7]

Antiplatelet and Antithrombotic Activity

Unwanted platelet aggregation can lead to thrombosis and cardiovascular events. Certain benzoic acid analogs have been identified as effective antiplatelet agents.

Mechanism of Action: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) or arachidonic acid (AA).[8]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the N-phenyl ring and the arylamido group at the 3-position significantly influences the antiplatelet activity. For instance, compound 6c (IC50 = 3.84 μM in ADP-induced assay) and 6f (IC50 = 3.12 μM in AA-induced assay) from the study were identified as potent inhibitors.[8]

  • Sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis.[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for key biological assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), leading to the formation of purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO)) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antiplatelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Principle: Platelet-rich plasma (PRP) is treated with an aggregating agent (e.g., ADP or arachidonic acid). The change in light transmission through the PRP suspension is monitored as platelets aggregate. Test compounds are evaluated for their ability to prevent this aggregation.

Step-by-Step Protocol:

  • PRP Preparation: Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.

  • Incubation with Test Compound: Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

  • Induction of Aggregation: Add an aggregating agent (e.g., ADP or arachidonic acid) to the PRP and record the change in light transmission for a set period using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each compound concentration compared to the vehicle control.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.

anticancer_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Benzoic_Acid_Analog Benzoic Acid Analog Benzoic_Acid_Analog->EGFR Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Synthesis Synthesis of Benzoic Acid Analogs Cell_Culture Cell Culture Synthesis->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: A generalized workflow for evaluating the anticancer activity of synthesized compounds.

Conclusion and Future Directions

The structural framework of this compound holds significant promise for the development of novel therapeutic agents. The analysis of its analogs reveals a rich tapestry of biological activities, from potent anticancer and anti-inflammatory effects to promising antiplatelet and antithrombotic properties. The structure-activity relationship studies highlighted in this guide underscore the importance of specific functional group substitutions in dictating the biological outcome.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its predicted activities. Further exploration of its analogs, guided by the insights presented here, could lead to the discovery of more potent and selective drug candidates. The detailed experimental protocols provided serve as a foundation for researchers to rigorously evaluate these novel compounds and advance our understanding of their therapeutic potential.

References

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. J Med Chem. 2014 Jan 23;57(2):495-506. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]

  • Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. MDPI. [Link]

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity. NIH. [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

  • Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities against Nosocomial Antibiotic-Resistant Microbes of Chemically Characterized Fractions. MDPI. [Link]

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A Comparative Guide to the In Vitro and In Vivo Validation of 4-Methoxy-3-(methylsulfamoyl)benzoic Acid: A Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a novel investigational compound, against established alternatives. We will objectively evaluate its performance based on a hypothesized mechanism of action as a carbonic anhydrase inhibitor, supported by detailed experimental protocols and data.

Introduction: The Rationale for Investigating this compound as a Carbonic Anhydrase Inhibitor

The chemical scaffold of this compound, featuring a quintessential sulfonamide group, strongly suggests its potential as a carbonic anhydrase (CA) inhibitor. Molecules containing a primary sulfonamide group (R-SO2NH2) are a cornerstone in the design of CA inhibitors.[1][2] This functional group is known to coordinate with the zinc ion within the active site of carbonic anhydrases, effectively blocking their catalytic activity.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[3][4] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and even some cancers.[2][5][6]

This guide will therefore proceed with the hypothesis that this compound functions as a carbonic anhydrase inhibitor. We will outline a comprehensive validation strategy, encompassing both in vitro and in vivo studies, and compare its activity to well-established CA inhibitors, Acetazolamide and Dorzolamide.

In Vitro Validation: Characterizing the Inhibitory Activity

The initial validation of a putative enzyme inhibitor involves robust in vitro assays to determine its direct interaction with the target and to quantify its potency.[3]

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

The following diagram illustrates the workflow for the in vitro validation of this compound's inhibitory activity against carbonic anhydrase.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series plate_setup 96-Well Plate Setup: - Test Compound - Controls (Vehicle, Positive) - Enzyme compound_prep->plate_setup enzyme_prep CA Enzyme Preparation enzyme_prep->plate_setup substrate_prep Substrate Preparation (p-NPA) reaction_start Reaction Initiation (Add Substrate) substrate_prep->reaction_start incubation Pre-incubation (Inhibitor + Enzyme) plate_setup->incubation incubation->reaction_start kinetic_read Kinetic Absorbance Reading (405 nm) reaction_start->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Determination (Non-linear Regression) inhibition_calc->ic50_calc in_vivo_workflow cluster_prep Pre-Treatment cluster_treatment Treatment and IOP Induction cluster_measurement Data Collection and Analysis animal_acclimatization Animal Acclimatization (New Zealand White Rabbits) baseline_iop Baseline IOP Measurement (Tonometer) animal_acclimatization->baseline_iop grouping Animal Grouping (n=6 per group) baseline_iop->grouping compound_admin Topical Administration: - Test Compound - Vehicle Control - Positive Control (Dorzolamide) grouping->compound_admin iop_induction Induction of Ocular Hypertension (e.g., Water Loading) compound_admin->iop_induction iop_monitoring IOP Measurement at Multiple Time Points iop_induction->iop_monitoring data_analysis Statistical Analysis (e.g., ANOVA) iop_monitoring->data_analysis pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Modeling data_analysis->pk_pd_analysis

Caption: Workflow for in vivo evaluation in a rabbit glaucoma model.

Detailed Protocol: Rabbit Model of Elevated Intraocular Pressure

Animals:

  • Male New Zealand White rabbits

Materials:

  • This compound formulated as a topical ophthalmic solution

  • Vehicle control (formulation buffer)

  • Dorzolamide ophthalmic solution (positive control)

  • Tonometer for measuring intraocular pressure (IOP)

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize rabbits to the experimental conditions and handling. Measure baseline IOP in both eyes of each rabbit.

  • Grouping: Randomly assign rabbits to treatment groups: Vehicle control, this compound, and Dorzolamide.

  • Treatment Administration: Administer a single topical dose of the respective treatment to one eye of each rabbit. The contralateral eye can serve as an internal control.

  • IOP Induction (Optional but Recommended): To enhance the observable effect, ocular hypertension can be transiently induced, for example, through water loading.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-treatment.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatments.

Comparative In Vivo Data

The following table presents a hypothetical comparison of the in vivo efficacy of this compound and Dorzolamide in reducing intraocular pressure.

CompoundDoseMaximum IOP Reduction (%)Duration of Action (hours)
This compound [e.g., 1% solution] [Hypothetical Value, e.g., 25%] [Hypothetical Value, e.g., 6]
Dorzolamide2% solution~20-25%~8

Note: The in vivo data for this compound is hypothetical and would be determined through the experimental protocol described above.

Comparative Analysis and Future Directions

The in vitro and in vivo data will provide a comprehensive profile of this compound's activity as a carbonic anhydrase inhibitor. A direct comparison with established drugs like Acetazolamide and Dorzolamide will be crucial for determining its potential therapeutic value. Key comparison points include:

  • Potency: A lower IC50 value in vitro and a greater IOP reduction at a similar or lower dose in vivo would indicate higher potency.

  • Selectivity: Further in vitro assays against a panel of different carbonic anhydrase isoforms (e.g., CA-I, CA-IV, CA-IX, CA-XII) would be essential to determine the selectivity profile of the compound. High selectivity for the target isoform (e.g., CA-II for glaucoma) over off-target isoforms can lead to a better safety profile.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The in vivo study will provide initial insights into the duration of action. More detailed PK studies would be required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Should this compound demonstrate comparable or superior activity and a favorable selectivity profile, further preclinical development would be warranted. This would include more extensive toxicology studies and evaluation in other relevant disease models.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the in vitro and in vivo validation of this compound, based on the strong hypothesis of its action as a carbonic anhydrase inhibitor. The proposed experimental workflows and comparative data analysis will provide the necessary evidence to assess its potential as a novel therapeutic agent. The detailed protocols serve as a practical resource for researchers aiming to characterize this and other similar small molecules.

References

  • Abas, F., et al. (2021). Sulfonamides bearing pyrrole heterocycles as carbonic anhydrase inhibitors. Molecules, 26(10), 2985.
  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]

  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165. [Link]

  • Gorrini, C., et al. (2015). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • Supuran, C. T. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future medicinal chemistry, 6(10), 1149–1165. [Link]

  • Nawaz, H., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic chemistry and applications, 2018, 9739807. [Link]

  • Di Fiore, A., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of medicinal chemistry, 55(15), 6957–6966. [Link]

  • Wu, H., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(13), 3462. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in chemistry, 8, 580226. [Link]

  • De Simone, G., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(8), 859–865. [Link]

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Head-to-head comparison of different synthetic routes to 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Synthetic Routes to 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Introduction

This compound is a key substituted aromatic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility stems from the specific arrangement of the methoxy, methylsulfamoyl, and carboxylic acid groups, which allows for diverse chemical modifications and interactions with biological targets. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive head-to-head comparison of two distinct synthetic strategies for preparing this compound. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols, and is objectively evaluated based on performance metrics such as yield, step economy, reagent safety, and scalability.

Route 1: The Linear Approach via Electrophilic Aromatic Substitution

This is the most direct and classical approach, beginning with the commercially available 4-methoxybenzoic acid (p-anisic acid). The strategy relies on the powerful ortho-, para-directing effect of the methoxy group to install the sulfamoyl functionality at the adjacent C-3 position via a two-step electrophilic aromatic substitution sequence.

Overall Strategy

The synthesis proceeds in two sequential steps:

  • Chlorosulfonation: 4-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid. The electron-donating methoxy group activates the aromatic ring and directs the electrophilic chlorosulfonyl group (-SO₂Cl) to the ortho position.

  • Amidation: The resulting 4-methoxy-3-(chlorosulfonyl)benzoic acid intermediate is then reacted with methylamine to form the desired N-methylsulfonamide.

Visual Workflow: Route 1

Route_1_Workflow A 4-Methoxybenzoic Acid B 4-Methoxy-3-(chlorosulfonyl)benzoic Acid A->B 1. ClSO₃H (excess) 2. Ice quench Step 1: Chlorosulfonation C This compound B->C 1. CH₃NH₂ (aq.) 2. Acidification Step 2: Amidation

Caption: Linear synthesis via chlorosulfonation and amidation.

Mechanistic Insights

Step 1: Chlorosulfonation This reaction is a classic electrophilic aromatic substitution (EAS). Chlorosulfonic acid (ClSO₃H) acts as a potent electrophile. The strongly activating methoxy group (-OCH₃) donates electron density into the benzene ring, primarily at the ortho and para positions, making them highly nucleophilic. Since the para position is already occupied by the carboxylic acid group, the incoming electrophile is directed to one of the ortho positions (C-3 or C-5). The bulky nature of the carboxylic acid and the sulfonyl group favors substitution at the less sterically hindered C-3 position.

Step 2: Amidation This is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. Methylamine (CH₃NH₂) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. Typically, two or more equivalents of the amine are used; the first equivalent acts as the nucleophile, and the subsequent equivalent(s) act as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of 4-Methoxy-3-(chlorosulfonyl)benzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (to neutralize HCl fumes), cautiously add 4-methoxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5.0 eq) at 0-5 °C (ice bath).

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then very carefully poured onto crushed ice with vigorous stirring. This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid.

  • The precipitated white solid, 4-methoxy-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

  • The crude product is washed thoroughly with cold water to remove residual acid and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 4-methoxy-3-(chlorosulfonyl)benzoic acid (1.0 eq) is added portion-wise to a chilled aqueous solution of methylamine (approx. 3.0-4.0 eq, e.g., 40% in H₂O) at 0-10 °C.

  • The mixture is stirred and allowed to warm to room temperature, then stirred for an additional 4-6 hours.

  • Upon reaction completion, the solution is cooled in an ice bath and acidified to a pH of ~2 using concentrated hydrochloric acid.

  • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Route 2: The Convergent Approach via Oxidation of a Toluene Precursor

This alternative strategy involves constructing the substituted aromatic ring first and then introducing the carboxylic acid functionality in the final step by oxidizing a methyl group. This approach is longer but can offer advantages in terms of avoiding harsh chlorosulfonation conditions on the final acid product and potentially improving overall yield by building complexity on a more stable intermediate.

Overall Strategy

A plausible, albeit multi-step, synthesis for the required precursor, 4-methoxy-3-(methylsulfamoyl)toluene, can be envisioned starting from a simple precursor like 3-methylanisole. The final step is the oxidation of the benzylic methyl group.

  • Nitration: 3-methylanisole is nitrated to introduce a nitro group, which will later be converted to the sulfamoyl group.

  • Reduction: The nitro group is reduced to an amine.

  • Diazotization & Sulfonylation (Sandmeyer-type reaction): The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

  • Amidation: The sulfonyl chloride is reacted with methylamine to form 4-methoxy-3-(methylsulfamoyl)toluene.

  • Oxidation: The methyl group on the toluene backbone is oxidized to a carboxylic acid using a strong oxidizing agent.[1]

Visual Workflow: Route 2

Route_2_Workflow A 3-Methylanisole B 4-Methoxy-3-nitrotoluene A->B HNO₃, H₂SO₄ Nitration C 4-Methoxy-3-aminotoluene B->C Fe, HCl or H₂, Pd/C Reduction D 4-Methoxy-3-(chlorosulfonyl)toluene C->D 1. NaNO₂, HCl 2. SO₂, CuCl₂ Diazotization/ Sulfonylation E 4-Methoxy-3-(methylsulfamoyl)toluene D->E CH₃NH₂ Amidation F This compound E->F KMnO₄, heat Oxidation

Caption: Multi-step convergent synthesis via oxidation.

Mechanistic Insights

Steps 3 & 4: Diazotization, Sulfonylation, and Amidation This sequence is a powerful method for introducing a sulfamoyl group. The primary amine is converted to a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). In a Sandmeyer-type reaction, this diazonium salt is displaced by a sulfonyl chloride group using SO₂ and a copper catalyst. The subsequent amidation follows the same nucleophilic substitution mechanism as in Route 1.

Step 5: Oxidation The oxidation of a methyl group on an electron-rich aromatic ring to a carboxylic acid is a robust and high-yielding transformation.[1] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used. The reaction proceeds via a radical mechanism at the benzylic position, which is particularly susceptible to oxidation.

Detailed Experimental Protocol (Route 2 - Representative)

Steps 1-4: Preparation of 4-Methoxy-3-(methylsulfamoyl)toluene This multi-step synthesis would begin with the nitration of 3-methylanisole, followed by reduction of the nitro group to an amine (e.g., using iron powder in acidic medium). The resulting 4-methoxy-3-aminotoluene would then be subjected to diazotization with sodium nitrite and HCl, followed by reaction with sulfur dioxide and a copper(I) or copper(II) salt to yield the sulfonyl chloride. Finally, amidation with methylamine would furnish the key toluene intermediate.

Step 5: Oxidation to this compound

  • In a large round-bottom flask, suspend 4-methoxy-3-(methylsulfamoyl)toluene (1.0 eq) in an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux (around 90-100 °C).

  • Slowly add a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in water over several hours, maintaining a gentle reflux. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating until the purple color persists, indicating the end of the reaction.

  • Cool the mixture and filter off the brown manganese dioxide (MnO₂) byproduct.

  • The clear filtrate is then cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The final product is collected by filtration, washed with cold water, and purified by recrystallization.

Head-to-Head Performance Comparison

The selection of an optimal synthetic route depends on a balance of factors including efficiency, cost, safety, and scale. The two routes presented offer a clear choice between a direct, linear synthesis and a longer, more convergent approach.

MetricRoute 1: Linear Sulfonylation Route 2: Convergent Oxidation Analysis
Number of Steps 2 (from 4-methoxybenzoic acid)5+ (from 3-methylanisole)Route 1 is significantly more step-economical, which is a major advantage for both time and resource efficiency.
Starting Materials 4-Methoxybenzoic acid (readily available)3-Methylanisole (readily available)Both routes start from simple, commercially available materials, offering no distinct advantage for either.
Key Reagents & Hazards Chlorosulfonic acid: Highly corrosive, reacts violently with water, releases toxic HCl gas.Nitrating mixture: Corrosive and strongly oxidizing. Diazotization: Diazonium salts can be explosive if isolated. KMnO₄: Strong oxidizer.Route 1 involves the highly hazardous chlorosulfonic acid. While Route 2 has its own hazards, they are arguably more manageable in a standard laboratory setting than a large excess of ClSO₃H.
Overall Yield (Estimated) Good to High (typically 70-85% over 2 steps)Moderate (likely 30-50% over 5 steps)The directness of Route 1 generally translates to a much higher overall yield. Each additional step in Route 2 introduces potential for material loss.
Scalability Challenging. The use of large volumes of chlorosulfonic acid and the highly exothermic quench step can be difficult to manage on a large scale.More scalable. Each step is a standard, well-understood industrial process (nitration, reduction, oxidation) that can be scaled with appropriate engineering controls.Route 2, despite its length, is likely more amenable to large-scale industrial production due to the nature of the individual reactions.
Purification Can be challenging to separate the final product from potential over-sulfonated or hydrolyzed byproducts.Purification of the final product is often straightforward as the main byproduct (MnO₂) is easily filtered off. Intermediate purifications add complexity.The final step of Route 2 offers a cleaner product isolation, but the need for multiple intermediate purifications detracts from this advantage.

Conclusion and Recommendation

The two synthetic routes to this compound present a classic process chemistry dilemma: the choice between a short, high-yielding but potentially hazardous route, and a longer, lower-yielding but more scalable and arguably safer alternative.

  • For Laboratory-Scale Synthesis (milligrams to grams): Route 1 is the clear choice. Its directness, high overall yield, and step economy make it ideal for quickly accessing material for research and development purposes. The hazards associated with chlorosulfonic acid can be effectively managed on a small scale with standard laboratory equipment and procedures.

  • For Industrial-Scale Production (kilograms and beyond): Route 2 becomes a more viable and potentially superior option. While the step count is high, the individual transformations are more conventional and scalable than a large-volume chlorosulfonation. The final oxidation step is a robust and well-established industrial process. The lower overall yield may be offset by the operational safety and control achievable at a larger scale.

Ultimately, the choice of synthesis must be tailored to the specific needs of the project, balancing the demand for material with available resources, timelines, and safety infrastructure.

References

(Note: The following list includes references for analogous transformations and general procedures that inform the described synthetic routes.)

  • Gujarat Organics Ltd. (2008). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Indian Patent IN 33/2008.

  • Google Patents. (2015). Method for preparing 3-nitro-4-methoxy benzoic acid. Chinese Patent CN104356000A.

  • BenchChem. (2025). Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US Patent US3203987A.

  • askIITians. (2025). How do you convert the following? Toluene to Benzoic acid.

  • Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid.

  • BenchChem. (2025). "4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis.

Sources

A Technical Guide to the Enzymatic Inhibition Potency of 4-Methoxy-3-(methylsulfamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-methoxy-3-(methylsulfamoyl)benzoic acid derivatives as a promising class of enzyme inhibitors. By examining their structural features and synthesizing data from related compounds, we explore their potential potency and selectivity against key enzymatic targets. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: A Scaffold of Therapeutic Promise

The this compound core represents a compelling scaffold for the design of targeted enzyme inhibitors. This structure strategically combines three key functional groups: a benzoic acid, a methoxy group, and a methylsulfamoyl group. The acidic proton of the carboxylic acid can participate in crucial hydrogen bonding interactions within an enzyme's active site, while the methoxy group can influence solubility and engage in hydrophobic or hydrogen-bonding interactions. The sulfonamide moiety is a well-established pharmacophore, particularly recognized for its ability to coordinate with the zinc ion in metalloenzymes.[1][2]

Derivatives of this scaffold are of significant interest due to the established biological activities of structurally related compounds. Benzoic acid derivatives, for instance, are known to exhibit a wide range of bioactivities.[3] Furthermore, the sulfonamide group is a cornerstone of many clinically used drugs, including diuretics and antiglaucoma agents that target carbonic anhydrases.[2][4] This guide will delve into the enzymatic inhibitory potential of this compound derivatives, with a primary focus on their activity against carbonic anhydrases and other relevant enzymes.

Figure 1: Core structure and key functional groups of this compound.

Carbonic Anhydrase Inhibition: A Primary Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They play critical roles in various physiological processes, including pH homeostasis, fluid and electrolyte balance, and bone resorption. The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, such as glaucoma, epilepsy, and certain types of cancer.[1]

The sulfonamide moiety is a classic zinc-binding group, making sulfamoyl-substituted benzoic acids potent inhibitors of CAs. A series of benzamide-4-sulfonamides have demonstrated low nanomolar to subnanomolar inhibition of several human CA isoforms, including hCA II, VII, and IX.[1]

Comparative Inhibitory Activity of Related Sulfonamides

The inhibitory potential of sulfonamide-based CA inhibitors is typically quantified by their inhibition constant (Kᵢ), with lower values indicating greater potency. The following table summarizes the inhibitory activities of various benzamide-4-sulfonamide derivatives against key human CA isoforms.

Compound IDR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
3a Ethyl33415.41.83.5
3c Propargyl85.38.90.92.1
3f Valyl57.85.20.61.5
3i Aspartyl65.26.80.71.9
3j Alanyl78.97.50.82.0
Acetazolamide (Standard)250122.525

Data adapted from Abdoli et al., Molecules, 2020.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for benzamide-4-sulfonamides as CA inhibitors:

  • N-Substitution: The nature of the substituent on the benzamide nitrogen significantly influences inhibitory potency and isoform selectivity.

  • Amino Acid Moieties: The incorporation of amino acid moieties, such as in compounds 3f , 3i , and 3j , generally leads to potent inhibition across the tested isoforms.[1] This suggests that the additional functional groups of the amino acids can form favorable interactions within the enzyme's active site.

  • Propargyl Group: The presence of a propargyl group in compound 3c also results in strong inhibition, particularly against hCA VII and hCA IX.[1]

For this compound derivatives, it is hypothesized that the 4-methoxy group could further enhance binding affinity through interactions with residues in the active site, potentially leading to improved potency and/or selectivity.

Potential for 12-Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides. The 12-lipoxygenase (12-LOX) isoform is implicated in various pathological processes, including inflammation, thrombosis, and cancer.[6]

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed potent and selective inhibition of 12-LOX.[6] The lead compounds from this study displayed nanomolar potency. This finding is particularly relevant as it demonstrates that a scaffold combining a methoxy-substituted aromatic ring and a sulfonamide group can effectively target this enzyme class. The 3-methoxy group in these derivatives was shown to be crucial for their high potency.

Diuretic Activity and Related Enzymatic Targets

Sulfamoylbenzoic acid derivatives are the cornerstone of "loop" diuretics, a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney to promote the excretion of sodium, chloride, and water.[7] While the primary target of loop diuretics is the Na-K-Cl cotransporter, many of these compounds also exhibit inhibitory activity against carbonic anhydrase, which contributes to their overall diuretic effect.

A study of 3-alkoxy-5-sulfamoylbenzoic acids demonstrated that these compounds possess significant diuretic properties.[8] The 3-alkoxy substitution was found to be a viable replacement for the 3-alkylamino group present in many established diuretics, without compromising potency. Notably, 4-benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acid was identified as one of the most potent benzoic acid diuretics synthesized.[8] This provides strong evidence that this compound derivatives are likely to exhibit diuretic activity, mediated at least in part by the inhibition of renal carbonic anhydrase isoforms.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

To facilitate further research in this area, a detailed protocol for a standard in vitro carbonic annhydrase inhibition assay is provided below. This spectrophotometric assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (this compound derivatives)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • Add 140 µL of Tris-HCl buffer to each well of a 96-well microplate.

    • Add 20 µL of the test compound solution at various concentrations to the respective wells.

    • Add 20 µL of the hCA II solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Prepare Tris-HCl Buffer Add_Buffer Add Buffer to Microplate Wells Prepare_Buffer->Add_Buffer Prepare_Enzyme Prepare hCA II Stock Solution Add_Enzyme Add hCA II Solution Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare NPA Stock Solution Add_Substrate Add NPA to Initiate Reaction Prepare_Substrate->Add_Substrate Prepare_Inhibitors Prepare Test Compound & Control Solutions Add_Inhibitor Add Test Compound or Control Prepare_Inhibitors->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Incubate at RT for 10 min Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50

Figure 2: Workflow for a carbonic anhydrase inhibition assay.

Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. Based on the potent activities of structurally related compounds, derivatives of this core are anticipated to be effective inhibitors of carbonic anhydrases, with potential applications in the treatment of glaucoma, edema, and other conditions. Furthermore, there is a rationale for exploring their activity against other enzymes, such as 12-lipoxygenase. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to further investigate and optimize this promising class of compounds.

References

  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402–409. [Link]

  • Deschamps, J. D., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. [Link]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(23), 5731. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 43(20), 3677–3687. [Link]

  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-6. [Link]

  • Poulsen, S. A., et al. (2013). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-238. [Link]

  • O'Brien, P. M., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-69. [Link]

  • Hropot, M., & Muschaweck, R. (1981). Renal actions of piretanide and three other "loop" diuretics. Klinische Wochenschrift, 59(17), 947-53. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]

  • Abdeen, S., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic Chemistry, 94, 103423. [Link]

  • Li, H., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link]

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A Head-to-Head In Vitro Comparison: Benchmarking the Novel Compound 4-Methoxy-3-(methylsulfamoyl)benzoic acid Against the Established Drug Probenecid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Drug Development Professionals

Executive Summary

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical development. This guide presents a comprehensive framework for the head-to-head benchmarking of 4-Methoxy-3-(methylsulfamoyl)benzoic acid , a novel compound of interest, against Probenecid , a well-characterized benzoic acid derivative.[1][2][3] Due to the structural similarities and the known mechanism of Probenecid as an inhibitor of Organic Anion Transporters (OATs), this guide will focus on a comparative assessment of their effects on OAT1-mediated transport and general cellular cytotoxicity.[1][2][4] We provide detailed, validated protocols for physicochemical profiling, in vitro target engagement, and cytotoxicity assays, underpinned by a rationale grounded in regulatory expectations for drug interaction studies.[5][6][7] The objective is to equip researchers with the methodologies and interpretive framework necessary to assess the compound's potential as a modulator of a clinically significant drug transporter pathway.

Introduction: Rationale for Comparison

The journey of a new chemical entity from bench to bedside is contingent on its demonstrated advantages over existing standards of care. This compound, hereafter referred to as Novabenz , is a novel compound featuring both a benzoic acid moiety and a methylsulfamoyl group.[8][9] This structural arrangement suggests a potential for interaction with biological transporters that handle anionic molecules.

The comparator, Probenecid , is an established uricosuric agent that has been used for decades, primarily in the treatment of gout.[1][10] Its mechanism of action is well-understood and involves the competitive inhibition of Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), in the proximal tubules of the kidney.[2][3][11] By blocking the reabsorption of uric acid, Probenecid increases its excretion.[2][10] This same mechanism allows Probenecid to inhibit the renal excretion of various drugs, including penicillin and methotrexate, thereby increasing their plasma concentrations and duration of action.[1][4]

Given the critical role of OATs in drug disposition and the potential for drug-drug interactions (DDIs), regulatory agencies like the FDA recommend evaluating investigational drugs for their effects on these transporters.[5][6][7][12] Therefore, benchmarking Novabenz against Probenecid provides a clinically relevant context for evaluating its inhibitory potential on a key drug transporter. This guide will outline the necessary in vitro experiments to generate a comparative pharmacological and toxicological profile.

Physicochemical Profiling: Foundational Properties

Before delving into biological assays, understanding the fundamental physicochemical properties of a compound is critical as they influence solubility, absorption, and formulation.

Experimental Rationale: Properties such as molecular weight, LogP (lipophilicity), and pKa (acid dissociation constant) govern how a drug behaves in a biological system. For instance, a compound's solubility in aqueous buffers is paramount for in vitro assay performance, while its LogP can predict its ability to cross cellular membranes.

Table 1: Comparative Physicochemical Properties
PropertyNovabenz (Hypothetical Data)Probenecid (Published Data)Significance in Drug Development
Molecular Weight 245.26 g/mol [9]285.36 g/mol [13][14]Influences diffusion and fits within Lipinski's Rule of Five.
XLogP3 1.83.2[13]Predicts lipophilicity and membrane permeability.
pKa (acidic) ~3.53.4[14]Determines the ionization state at physiological pH, affecting solubility and target interaction.
Aqueous Solubility Moderately SolublePractically insoluble in water and dilute acids; soluble in dilute alkali.[10][15]Crucial for creating stock solutions and ensuring compound availability in assays.

In Vitro Pharmacological Evaluation: OAT1 Inhibition

The central pharmacological question is whether Novabenz, like Probenecid, can inhibit the function of the OAT1 transporter. A cell-based assay using a stable cell line overexpressing the human OAT1 transporter is the industry-standard approach.[16][17][18]

Experimental Rationale: The use of a recombinant cell line, such as HEK293 (Human Embryonic Kidney 293) cells stably expressing hOAT1, provides a robust and reproducible system.[16][17][18] It allows for the specific measurement of OAT1-mediated transport by comparing uptake in the expressing cell line to a mock-transfected control line, thereby isolating the activity of the transporter. A fluorescent probe substrate, like 6-carboxyfluorescein (6-CF), is often used as it enables a high-throughput, sensitive readout.[12][18][19]

Workflow for OAT1 Inhibition Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis P1 Seed hOAT1-HEK293 & Mock-HEK293 cells in 96-well plates P2 Incubate for 24-48h to form a confluent monolayer P1->P2 A2 Pre-incubate cells with compounds or vehicle control P2->A2 A1 Prepare serial dilutions of Novabenz & Probenecid A1->A2 A3 Add fluorescent substrate (e.g., 6-Carboxyfluorescein) A2->A3 A4 Incubate for a defined period (e.g., 10 minutes at 37°C) A3->A4 A5 Stop uptake by washing with ice-cold buffer A4->A5 R1 Lyse cells to release intracellular substrate A5->R1 R2 Measure fluorescence on a plate reader R1->R2 R3 Normalize data to protein content R2->R3 R4 Calculate % Inhibition and plot dose-response curve R3->R4 R5 Determine IC50 value R4->R5

Caption: Workflow for the cell-based OAT1 inhibition assay.

Detailed Experimental Protocol: OAT1 Inhibition Assay
  • Cell Culture: Culture HEK293 cells stably expressing human OAT1 (hOAT1-HEK293) and the corresponding mock-transfected cells (lacking the transporter) in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Seeding: Seed cells into poly-D-lysine coated 96-well black, clear-bottom plates at a density that will achieve a confluent monolayer (~5 x 10^4 cells/well) after 24-48 hours of incubation at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100x stock of Novabenz and Probenecid (positive control) in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution) to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer gently with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the diluted test compounds (Novabenz, Probenecid) or vehicle control to the appropriate wells and pre-incubate for 10-15 minutes at 37°C. d. Initiate the transport reaction by adding 50 µL of pre-warmed assay buffer containing the fluorescent substrate (e.g., 2 µM 6-carboxyfluorescein). e. Incubate for 10 minutes at 37°C. f. Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer.

  • Quantification: a. Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well. b. Shake the plate for 10 minutes to ensure complete lysis. c. Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~492/512 nm for 6-CF).

  • Data Analysis: a. Subtract the fluorescence values from the mock-transfected cells (background) from the hOAT1-HEK293 cells to determine OAT1-specific uptake. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of a known inhibitor (100% inhibition). c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Comparative OAT1 Inhibition (Hypothetical Data)
CompoundIC₅₀ (µM)Interpretation
Novabenz 8.5Demonstrates moderate inhibitory activity against the OAT1 transporter.
Probenecid 2.1Confirms potent inhibition, consistent with its known mechanism and validating the assay system.

Cellular Toxicity Assessment

A potent compound is only useful if it has an acceptable therapeutic window. Therefore, assessing general cytotoxicity is a critical parallel step to ensure that the observed transporter inhibition is not merely a consequence of cell death.

Experimental Rationale: The MTT assay is a standard colorimetric method for assessing cell viability.[20][21][22] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20][22] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[20] This allows for the determination of a CC₅₀ (50% cytotoxic concentration) value.

Principle of the MTT Cytotoxicity Assay

G cluster_live Viable Cell cluster_dead Non-Viable Cell L_Cell Mitochondria Formazan Formazan (Purple, Insoluble) L_Cell->Formazan MTT MTT (Yellow, Soluble) MTT->L_Cell Reduction by Dehydrogenase D_Cell No Metabolic Activity Readout Solubilize & Measure Absorbance at 570 nm Formazan->Readout

Caption: Principle of the MTT assay for cell viability.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HEK293 cells in a 96-well clear plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[20]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Novabenz or Probenecid (at the same concentrations used in the OAT1 assay). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[23] b. Remove the treatment media and add 100 µL of fresh, serum-free medium plus 10 µL of the MTT stock solution to each well.[23] c. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][23]

  • Solubilization: a. Carefully aspirate the MTT-containing medium. b. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20] c. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC₅₀ value.

Table 3: Comparative Cytotoxicity (Hypothetical Data)
CompoundCC₅₀ (µM) in HEK293 cellsSelectivity Index (SI = CC₅₀ / IC₅₀)
Novabenz >100>11.8
Probenecid >100>47.6

Discussion and Future Directions

This guide outlines a foundational in vitro strategy to benchmark a novel compound, Novabenz, against the established OAT inhibitor, Probenecid. Based on the hypothetical data generated:

  • Pharmacological Activity: Novabenz demonstrates inhibitory activity against the OAT1 transporter, although it is approximately four-fold less potent than Probenecid in this specific assay (IC₅₀ of 8.5 µM vs 2.1 µM).

  • Cytotoxicity & Safety Window: Both compounds exhibit low cytotoxicity, with CC₅₀ values greater than the highest tested concentration (100 µM). This is a favorable outcome, suggesting that the observed OAT1 inhibition is a specific pharmacological effect and not an artifact of cell death. The Selectivity Index (SI), a ratio of cytotoxicity to activity, is a useful metric. While both compounds have a good SI, Probenecid's higher potency gives it a larger selectivity window in this in vitro model.

Causality and Next Steps: The choice of a stable, overexpressing cell line was crucial to directly attribute the inhibition of transport to the OAT1 protein. The MTT assay served as a self-validating control, confirming that the cells remained viable at concentrations where transport inhibition was observed.

Future research should aim to:

  • Determine the Mechanism of Inhibition: Conduct kinetic studies to ascertain whether Novabenz is a competitive, non-competitive, or uncompetitive inhibitor of OAT1.

  • Assess Substrate Potential: Investigate whether Novabenz itself is a substrate of OAT1 or other clinically relevant transporters (e.g., OAT3, OATPs, P-gp, BCRP), as this has significant implications for its own pharmacokinetic profile.[24][25]

  • Expand Selectivity Profiling: Test Novabenz against a panel of other key drug transporters (e.g., OAT3, OCT2, OATPs) to understand its selectivity profile and predict a broader range of potential DDIs.

  • In Vivo Correlation: If the in vitro profile remains promising, the next logical step is to progress to in vivo studies in animal models to evaluate the compound's impact on the pharmacokinetics of a known OAT1 substrate.

By following this structured, data-driven approach, researchers can effectively position their novel compounds within the existing therapeutic landscape and make informed decisions for further development.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 4-Methoxy-3-(methylsulfamoyl)benzoic acid. As researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount to mitigating off-target effects and ensuring clinical safety and efficacy.[1][2] This document outlines a scientifically rigorous, multi-pronged approach to characterizing the binding profile of this molecule against a panel of rationally selected off-targets.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound is a small molecule with structural motifs, including a benzoic acid, a methoxy group, and a methylsulfamoyl group, that suggest potential interactions with a variety of biological targets. While its primary target and mechanism of action are under investigation, a proactive assessment of its off-target binding profile is a critical step in its preclinical development. Cross-reactivity, the unintended binding of a drug to targets other than its intended one, can lead to adverse drug reactions and toxicities.[1][3][4] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of robust drug design.[5]

This guide will detail a systematic approach to identifying and quantifying the cross-reactivity of this compound. We will explore the rationale behind the selection of potential off-targets, provide detailed experimental protocols for assessing binding and functional activity, and present a framework for interpreting the resulting data.

Rational Selection of a Cross-Reactivity Panel

The chemical structure of this compound provides clues to its potential off-target interactions. The sulfonamide group is a common feature in drugs targeting carbonic anhydrases and other enzymes, while the benzoic acid moiety can interact with a variety of receptors and transporters. Based on these structural alerts and known promiscuous target families, the following panel is proposed for initial cross-reactivity screening:

  • Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for this enzyme family.

  • Cyclooxygenases (COX-1 and COX-2): The benzoic acid moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1]

  • Nuclear Receptors: The aromatic and acidic features could lead to interactions with various nuclear receptors.

  • G-Protein Coupled Receptors (GPCRs): Due to the vastness and diversity of this family, a representative panel of GPCRs known for promiscuous binding should be included.

  • Kinases: While not a classic kinase inhibitor scaffold, the potential for off-target kinase binding should be assessed due to the importance of this target class in drug discovery.[6]

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended for an efficient and comprehensive cross-reactivity assessment. This begins with broad screening using competitive binding assays, followed by functional assays for any identified hits to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Functional Analysis cluster_tier3 Tier 3: Selectivity Profiling compound 4-Methoxy-3- (methylsulfamoyl)benzoic acid binding_assay Competitive Binding Assay (e.g., Radioligand Binding, TR-FRET) compound->binding_assay hits Identified Hits (Significant Displacement) binding_assay->hits >50% inhibition at 10 µM target_panel Panel of Potential Off-Targets (Carbonic Anhydrases, COX, etc.) target_panel->binding_assay functional_assay Enzyme Inhibition or Cell-Based Functional Assay hits->functional_assay ic50_ec50 Determine IC50/EC50 and Mechanism of Action functional_assay->ic50_ec50 selectivity Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) ic50_ec50->selectivity

Caption: Tiered experimental workflow for cross-reactivity assessment.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay, which can be adapted for various receptor targets.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radioligand specific for the target receptor

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a working solution of the radioligand at a concentration close to its Kd.

    • Prepare the membrane/receptor suspension in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations or vehicle control

      • Radioligand

      • Membrane/receptor suspension to initiate the binding reaction.

    • Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).

  • Incubation:

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Detailed Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory potency (IC50) of this compound against a target enzyme.[5][6][8]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Detection reagent (e.g., for a colorimetric or fluorescent readout)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare working solutions of the enzyme and substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations or vehicle control.

    • Add the enzyme solution to each well and pre-incubate for a specified time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a fixed period.

  • Detection:

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Comparative Binding Affinity Data (Hypothetical)
TargetRadioligandKi (µM) of this compound
Primary Target X [3H]-Ligand Y 0.05
Carbonic Anhydrase II-> 100
COX-1[3H]-Arachidonic Acid15.2
COX-2[3H]-Arachidonic Acid8.9
Estrogen Receptor α[3H]-Estradiol> 50
β2-Adrenergic Receptor[3H]-Dihydroalprenolol25.7
Comparative Enzyme Inhibition Data (Hypothetical)
EnzymeSubstrateIC50 (µM) of this compound
Primary Target X Substrate Z 0.08
Carbonic Anhydrase IIp-Nitrophenyl Acetate> 100
COX-1Arachidonic Acid12.5
COX-2Arachidonic Acid7.3
p38α KinaseATP> 100

Interpretation of Hypothetical Data:

The hypothetical data presented above suggests that this compound is a potent and selective ligand for its primary target X, with a Ki of 50 nM and an IC50 of 80 nM. The compound shows significantly weaker activity against the tested off-targets. For instance, the IC50 values for COX-1 and COX-2 are over 150-fold and 90-fold higher, respectively, than for the primary target. The lack of significant binding to Carbonic Anhydrase II, Estrogen Receptor α, and β2-Adrenergic Receptor, as well as the absence of inhibition of p38α Kinase, further supports a favorable selectivity profile in this hypothetical scenario.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing a combination of rational target selection, robust experimental assays, and clear data interpretation, researchers can build a strong preclinical data package. The hypothetical data illustrates a desirable outcome, where the compound exhibits high selectivity for its intended target.

Further studies should include cell-based functional assays to confirm the in vitro findings in a more physiological context and to assess for any potential off-target functional effects that may not be apparent from binding or enzyme inhibition assays alone.[9][10] A thorough understanding of the cross-reactivity profile is essential for guiding lead optimization efforts and for the successful clinical translation of this compound.

References

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  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

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  • PubMed. Cross-reactivity among drugs: clinical problems. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

  • YouTube. functional in vitro assays for drug discovery. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

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Comparative analysis of the ADME properties of 4-Methoxy-3-(methylsulfamoyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous; it is fundamental to the successful progression of a candidate from bench to bedside. For researchers investigating the therapeutic potential of 4-Methoxy-3-(methylsulfamoyl)benzoic acid derivatives, a systematic and comparative evaluation of their ADME profiles is a critical step in identifying molecules with the highest probability of clinical success.

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of this chemical series. We will delve into the causality behind the selection of key in vitro assays, provide detailed, field-tested protocols, and present a comparative analysis of hypothetical derivatives to illustrate the decision-making process in early drug development. Our focus is on generating robust, reproducible data that can confidently guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

The Imperative of Early ADME Assessment

The "fail early, fail cheap" paradigm in drug discovery underscores the necessity of integrating ADME profiling from the outset. Poor pharmacokinetic properties are a leading cause of late-stage attrition in clinical trials. For the this compound scaffold, understanding how structural modifications influence properties like intestinal absorption, metabolic stability, and plasma protein binding is paramount. These parameters collectively determine a drug's bioavailability, its distribution to the target tissue, and its residence time in the body, all of which are inextricably linked to its efficacy and safety profile.

Part 1: Comparative Analysis of Key ADME Properties

To effectively compare derivatives within the this compound series, a suite of standardized in vitro assays should be employed. Below, we present a hypothetical comparative dataset for three representative derivatives, illustrating how subtle structural changes can profoundly impact their ADME profiles.

Hypothetical Derivatives for Analysis:

  • Derivative A: The parent this compound.

  • Derivative B: An amide-substituted analog at the carboxylic acid moiety.

  • Derivative C: A derivative with a modification on the methylsulfamoyl group.

Table 1: Comparative In Vitro ADME Profile of this compound Derivatives

ParameterAssayDerivative ADerivative BDerivative CInterpretation
Absorption
Passive Permeability (Papp, 10⁻⁶ cm/s)PAMPA0.52.51.8Derivative A shows low passive permeability, suggesting potential absorption issues. Derivatives B and C exhibit improved permeability.
Apparent Permeability (Papp, 10⁻⁶ cm/s)Caco-2 (A to B)0.31.91.2The Caco-2 assay confirms the low permeability of Derivative A and the improved permeability of B and C.[1][2][3]
Efflux Ratio (Papp B to A / A to B)Caco-28.51.22.1Derivative A is a significant substrate of efflux transporters (e.g., P-gp), which will likely limit its oral absorption.[2][3] Derivatives B and C show low to moderate efflux.
Distribution
Plasma Protein Binding (%)Equilibrium Dialysis99.592.095.8Derivative A is highly protein-bound, meaning only a small fraction is free to exert its therapeutic effect.[4][5][6] Derivatives B and C have more favorable, lower protein binding.
Metabolism
Metabolic Stability (t½, min)Human Liver Microsomes< 54530Derivative A is rapidly metabolized, suggesting high first-pass metabolism and poor in vivo stability.[7][8][9] Derivatives B and C show significantly improved metabolic stability.
Intrinsic Clearance (CLint, µL/min/mg)Human Liver Microsomes2502540The high intrinsic clearance of Derivative A corroborates its metabolic instability.[9][10]
Excretion
Primary Route PredictionIn Silico ModelingRenal/MetabolicMetabolicMetabolicBased on physicochemical properties and metabolic stability, the likely primary route of elimination is predicted.

Expert Insights:

From this hypothetical data, Derivative A, despite potentially having good target potency, would be flagged as a high-risk compound due to its poor permeability, high efflux, extensive plasma protein binding, and rapid metabolism. In contrast, Derivative B emerges as a more promising candidate with a balanced ADME profile. Derivative C, while better than A, shows intermediate properties that may warrant further optimization. This comparative approach allows for the efficient prioritization of compounds for further in vivo studies.

Part 2: Experimental Protocols for Core ADME Assays

Scientific integrity is built on the foundation of robust and reproducible experimental design. The following protocols are detailed to ensure self-validation and adherence to industry best practices.

Absorption: Permeability Assessment

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[11][12] It is a cost-effective first-line screen to assess a compound's ability to diffuse across a lipid membrane.

Experimental Workflow:

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation into a confluent monolayer. [3]2. Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [2]3. Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound (e.g., 10 µM) to the apical (upper) compartment and incubation buffer to the basolateral (lower) compartment. [2] * Basolateral to Apical (B-A): Add the test compound to the basolateral compartment and incubation buffer to the apical compartment. [2]4. Incubation and Sampling: Incubate the plates at 37°C. At predetermined time points (e.g., 2 hours), take samples from the receiver compartment. [2]5. Quantification and Calculation: Analyze the compound concentration in the samples by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux. [2]

Distribution: Plasma Protein Binding

Equilibrium Dialysis

This assay is considered the "gold standard" for determining the extent to which a drug binds to plasma proteins. [4]Only the unbound fraction of a drug is available to interact with its target and be cleared from the body. [5][6] Experimental Workflow:

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Step-by-Step Protocol:

  • Preparation: Spike plasma (human, rat, etc.) with the test compound at a specified concentration (e.g., 1-5 µM). [6]2. Dialysis Setup: Use a 96-well equilibrium dialysis apparatus where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa). [4]Add the spiked plasma to one chamber and PBS to the other.

  • Incubation: Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (([C]_plasma - [C]_buffer) / [C]_plasma) * 100 Where [C]_plasma and [C]_buffer are the compound concentrations in the plasma and buffer chambers at equilibrium, respectively.

Metabolism: Metabolic Stability

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes. [7][8][9][10] Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM). [9]2. Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system. [7][8]3. Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins. [9]4. Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k * incubation volume) / mg of microsomal protein. [8]

Conclusion

The systematic and comparative in vitro ADME profiling of this compound derivatives is an indispensable component of a successful drug discovery campaign. By employing the robust assays detailed in this guide, researchers can generate high-quality, reproducible data to inform critical decisions. The integration of permeability, plasma protein binding, and metabolic stability data allows for a holistic assessment of a compound's pharmacokinetic potential. This data-driven approach, grounded in scientific integrity and expertise, will ultimately enable the selection of derivatives with the most promising drug-like properties for advancement into preclinical and clinical development.

References

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Enamine. Caco-2 Permeability Assay. Enamine Website.
  • Creative Bioarray. Caco-2 permeability assay.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
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  • East, A. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website.
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  • Cyprotex. Microsomal Stability. Cyprotex Website.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Methoxy-3-(methylsulfamoyl)benzoic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, confirming that a compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of two robust methodologies for validating the cellular target engagement of 4-Methoxy-3-(methylsulfamoyl)benzoic acid, a compound of interest in contemporary therapeutic research. We will delve into the technical nuances of the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Imperative of Target Validation

The journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges, a primary one being the unambiguous confirmation of its mechanism of action. It is not sufficient to demonstrate a compound's efficacy in a phenotypic assay; a rigorous understanding of its direct molecular interactions within a cellular context is paramount. This process, known as target engagement validation, provides the crucial link between a compound's chemical structure and its biological effect, ensuring that downstream efforts are built on a solid mechanistic foundation.

This compound is a small molecule with potential therapeutic applications. While its precise molecular target is a subject of ongoing investigation, this guide will utilize a hypothetical scenario where its intended target is a specific intracellular kinase. The principles and methodologies detailed herein are, however, broadly applicable to a wide range of protein targets.

Comparative Methodologies for Target Engagement

We will explore two powerful, yet distinct, approaches to quantitatively assess the binding of this compound to its target kinase in live cells:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages the principle of ligand-induced thermal stabilization of the target protein.[1][2][3][4]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive compound.[5][6][7]

The selection of an appropriate assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. This guide will provide the necessary framework to make an informed decision.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Principle of CETSA®

CETSA® is predicated on the biophysical principle that the binding of a ligand, such as our compound of interest, to its target protein confers a change in the protein's thermal stability.[2][4] In most cases, this interaction leads to a more stable protein conformation, rendering it more resistant to heat-induced denaturation and aggregation.[1][2] This thermal shift can be quantified by measuring the amount of soluble target protein remaining after a heat challenge.

dot

Caption: NanoBRET™ Target Engagement Workflow.

Experimental Protocol: NanoBRET™

This protocol is designed for HEK293 cells transiently transfected with the NanoLuc®-kinase fusion construct.

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Plasmid DNA for NanoLuc®-kinase fusion

  • White, non-binding surface 96-well assay plates

  • NanoBRET™ tracer specific for the kinase family

  • This compound

  • Nano-Glo® Substrate

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection and Plating:

    • Prepare a transfection complex of the NanoLuc®-kinase plasmid DNA and FuGENE® HD in Opti-MEM®.

    • Add the complex to a suspension of HEK293 cells and incubate for 24 hours.

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the compound dilutions or vehicle control to the appropriate wells.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM® and add it to all wells.

    • Incubate the plate for 2 hours at 37°C.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with a 460 nm (donor) and a >600 nm long-pass (acceptor) filter.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle control (100% signal) and a high concentration of a known inhibitor (0% signal).

    • Plot the normalized NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data & Comparison
CompoundIC50 (nM)Interpretation
This compound150Potent engagement with the target kinase in live cells
Known Potent Kinase Inhibitor (Control)25Validates the assay performance
Inactive Analogue>10,000Demonstrates specificity of target engagement

Objective Comparison of CETSA® and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [1][2][3][4]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target. [5][6][7]
Labeling Requirement Label-free; relies on endogenous or untagged recombinant protein. [8]Requires genetic fusion of NanoLuc® to the target protein. [7]
Reagents Requires a specific antibody for the target protein.Requires a specific NanoBRET™ tracer for the target or target family.
Throughput Typically lower throughput, though higher-throughput formats exist. [9][10]High-throughput compatible (96- and 384-well formats). [11]
Data Output Thermal melt curve and ΔTm.Dose-response curve and IC50 value.
Key Advantages - Applicable to endogenous proteins in their native state- No need for protein modification- Reflects physiological conditions. [8]- High sensitivity and quantitative data- Live-cell, real-time measurements- High-throughput screening capability.
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift<[8][9]br>- Can be labor-intensive- Lower throughput. [8]- Requires genetic modification of the target protein- Dependent on the availability of a suitable tracer.

Conclusion and Recommendations

Both CETSA® and the NanoBRET™ Target Engagement Assay are powerful and reliable methods for validating the cellular engagement of this compound.

  • CETSA® is the method of choice when:

    • It is critical to study the engagement of the endogenous, unmodified target protein.

    • A specific antibody for the target is readily available.

    • Lower throughput is acceptable for the experimental goals.

  • The NanoBRET™ assay is ideal for:

    • High-throughput screening and quantitative determination of compound potency (IC50).

    • Situations where genetic modification of the target protein is feasible.

    • Studies requiring high sensitivity and a large dynamic range.

For a comprehensive validation strategy, employing both methods orthogonally can provide the highest degree of confidence in the target engagement of this compound. For instance, CETSA® can be used to confirm engagement with the endogenous target, while NanoBRET™ can be utilized for detailed structure-activity relationship (SAR) studies.

By carefully selecting and implementing these advanced cellular assays, researchers can generate robust and reproducible data, accelerating the journey of promising compounds like this compound from the laboratory to the clinic.

References

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 221-236). New York, NY: Springer New York. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2794–2802. Retrieved from [Link]

  • Schürmann, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 108-120. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved from [Link]

  • Schürmann, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous management of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Methoxy-3-(methylsulfamoyl)benzoic acid. As a specialized reagent, its disposal requires a nuanced understanding of its chemical properties, potential hazards, and the regulatory landscape governing laboratory waste.

Part 1: Hazard Assessment and Initial Handling

Before beginning any disposal procedure, a thorough risk assessment is critical. The structure of this compound suggests several potential hazards that inform its handling and disposal pathway.

  • Benzoic Acid Core: Substituted benzoic acids can range from non-hazardous to irritants. Benzoic acid itself is known to cause skin and serious eye irritation[1]. Therefore, it is prudent to treat this compound as, at minimum, an irritant.

  • Sulfonamide Group: Sulfonamides as a class are known for their pharmacological activity and can be persistent in the environment. Some are not readily biodegradable, which raises ecological concerns if disposed of improperly[2].

  • Solid Form: As a powder or crystalline solid, the primary physical hazard is the potential for dust generation, leading to inhalation or widespread contamination[3][4].

Based on this assessment, all handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against dust particles and potential splashes of solutions causing serious eye irritation.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact, which can lead to irritation or potential allergic reactions[5].
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection May be required if handling large quantitiesA NIOSH-approved respirator should be used if dust cannot be controlled within the fume hood. Consult your EHS.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6].

Experimental Protocol: Waste Segregation and Containment
  • Designate a Waste Container:

    • Select a container that is compatible with the chemical. The original product container is often the best choice[2]. If unavailable, use a clearly labeled, sealable, high-density polyethylene (HDPE) container.

    • The container must be in good condition, free from leaks or external contamination.

  • Collect the Waste:

    • Carefully transfer the solid this compound waste into the designated container. Use tools (spatulas, funnels) that will minimize dust generation[3].

    • Collect any contaminated materials, such as weighing papers, gloves, or spill cleanup debris, in the same container. These items are also considered hazardous waste.

  • Label the Container:

    • Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:

      • The words "HAZARDOUS WASTE "[7].

      • The full chemical name: "This compound ". Avoid using abbreviations or formulas.

      • A clear statement of the associated hazards (e.g., "Irritant," "Potential Environmental Hazard").

      • The date when the first particle of waste was added to the container (accumulation start date).

  • Store the Waste Container:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8].

    • The SAA must be under the control of laboratory personnel.

    • Ensure the container is stored with other compatible organic solids and away from incompatible materials like strong oxidizing agents or bases[4].

    • Regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), stipulate that containers must be removed from the laboratory within twelve months of the accumulation start date, regardless of whether they are full[9].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Do not transport hazardous waste outside of your laboratory. Trained EHS professionals or licensed contractors will handle the transportation and final disposal[2][6].

    • The ultimate disposal method will likely be high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility, which is the preferred method for many organic chemicals to ensure complete destruction[10].

Part 3: Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Containment Protocol (in Fume Hood) cluster_storage Storage & Disposal start Identify Waste: This compound assess Assess Hazards: - Skin/Eye Irritant (Benzoic Acid) - Environmental Persistence (Sulfonamide) - Inhalation (Solid Dust) start->assess ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe collect Collect Waste: - Solid Chemical - Contaminated Materials (e.g., gloves, wipes) ppe->collect container Use Compatible Container: - Original or Labeled HDPE - Sealable Lid collect->container label_waste Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Information 4. Accumulation Date container->label_waste store Store in Satellite Accumulation Area (SAA): - Near Point of Generation - Segregate from Incompatibles label_waste->store contact_ehs Contact EHS for Pickup: - Do Not Transport Yourself - Follow Institutional Procedures store->contact_ehs end Professional Disposal: High-Temperature Incineration contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

Part 4: Regulatory Context

The disposal of laboratory chemicals is regulated by federal and state agencies. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. Academic laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative, flexible standards for managing hazardous waste at eligible academic entities[9][11]. It is imperative to adhere to the specific requirements outlined in your institution's Laboratory Management Plan or Chemical Hygiene Plan, which integrates these federal and state regulations[11].

By adhering to this structured and well-documented disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Sustainable Recycling of Benzoic Acid Production Waste . ResearchGate. Available at: [Link]

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste . Princeton University Environmental Health & Safety. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Safety Data Sheet: Benzoic acid . Carl ROTH. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know . TriHaz Solutions. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid . Chemsrc. Available at: [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected . ABL Technology. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of Pharmaceutical Analysis. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.